molecular formula C4H5FO2 B170359 (1R,2R)-2-Fluorocyclopropanecarboxylic acid CAS No. 127199-13-7

(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B170359
CAS No.: 127199-13-7
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C4H5FO2 and its molecular weight is 104.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-13-7
Record name (1R,2R)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,2R)-2-Fluorocyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

Abstract

This compound (CAS No: 127199-13-7) is a chiral fluorinated building block of significant interest to the pharmaceutical and life sciences industries. The incorporation of a strained, rigid cyclopropane ring combined with the unique electronic properties of fluorine makes this molecule a valuable synthon for the development of novel therapeutics. Its specific stereochemistry is crucial for targeted biological activity, enhancing properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a solid or powder at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.

PropertyValueReference
CAS Number 127199-13-7[1][2]
Molecular Formula C₄H₅FO₂[2]
Molecular Weight 104.08 g/mol [2][3]
Appearance Solid or powder[1]
Melting Point 50 – 70 °C[1]
Boiling Point 202.4 ± 33.0 °C at 760 mmHg[1][4]
Density 1.4 ± 0.1 g/cm³[1][4]
Solubility 34 g/L in water at 25°C (calculated)[1]
Flash Point 76.2 ± 25.4 °C[1]
pKa ~3.8 (estimated for the carboxylic acid group)[5]
Index of Refraction 1.438[1]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C[1]

Structure and Spectroscopic Data

The molecule's structure consists of a cyclopropane ring with a fluorine atom and a carboxylic acid group substituted on adjacent carbons, both in the trans configuration with (R) stereochemistry at each chiral center.

structure Key Structural Features A Cyclopropane Ring Three-membered carbocycle B Carboxylic Acid C1 Position (R-config) A->B Functional group C Fluorine Atom C2 Position (R-config) A->C Substituent

Caption: Logical diagram of this compound's key features.

Spectroscopic data is crucial for its characterization. While specific spectra for the (1R,2R) isomer are not widely published, data for related isomers and derivatives are available. For instance, ¹H NMR spectra for the (1S,2R) isomer have been documented.[6] Additionally, ¹³C NMR data for the methyl ester of (1R,2R)-2-fluorocyclopropane-1-carboxylic acid is available, and ¹⁹F NMR data has been reported for the general trans (anti) isomer.[7][8]

Synthesis and Reactivity

The synthesis of enantiomerically pure fluorinated cyclopropanes is a significant challenge in organic chemistry. Several strategies have been developed to produce these valuable intermediates.

Experimental Protocol: General Multi-Step Synthesis

One documented approach involves a five-step synthesis starting from allyl alcohol.[9] This method provides a foundational pathway for producing the 2-fluorocyclopropane carboxylic acid core.

Methodology:

  • Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether, to prevent interference in subsequent steps.

  • Cyclopropanation: The protected allyl ether undergoes a cyclopropanation reaction. A common method involves using a fluorinated carbene source, such as dibromofluoromethane with a phase transfer catalyst.[9]

  • Deprotection: The benzyl protecting group is removed to regenerate the free alcohol.

  • Debromination/Functionalization: The resulting intermediate is treated with a reducing agent, like zinc powder, to remove bromine atoms introduced during cyclopropanation.[9]

  • Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A mixture of acetone and water has been reported as an effective solvent for this final step.[9]

synthesis_workflow General Synthesis Workflow from Allyl Alcohol A Allyl Alcohol (Starting Material) B 1. Protection (e.g., Benzyl group) A->B C Protected Allyl Alcohol B->C D 2. Cyclopropanation C->D E Halogenated Cyclopropane Intermediate D->E F 3. Deprotection E->F G Cyclopropyl Alcohol Intermediate F->G H 4. Debromination G->H I 2-Fluorocyclopropylmethanol H->I J 5. Oxidation I->J K 2-Fluorocyclopropanecarboxylic Acid (Final Product) J->K

Caption: A generalized five-step workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.[9]

Other advanced methods, including rhodium-catalyzed asymmetric cyclopropanation, have been developed to achieve high stereoselectivity, which is critical for pharmaceutical applications.[10][11]

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a highly sought-after building block in medicinal chemistry.[12] Its primary application is as a key intermediate in the synthesis of complex, biologically active molecules.[12]

  • Antimicrobial Agents: Fluorinated cyclopropyl groups are a cornerstone of modern fluoroquinolone antibiotics. This moiety is crucial for the activity of drugs like Sitafloxacin, where it enhances antibacterial potency and modulates pharmacokinetic properties.[13][14][15]

  • Muscarinic Receptor Antagonists: The compound serves as a precursor for developing agents targeting muscarinic receptors, which are implicated in various central nervous system disorders.[5] The rigid cyclopropane scaffold helps in optimizing receptor binding.[5]

  • Fluorescent Probes: The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, enabling the creation of probes for detecting enzymatic activity and other biological processes.[5]

  • General Drug Discovery: The introduction of the fluorocyclopropane motif can improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, making it a valuable strategy in lead optimization.[16][17]

applications_pathway Applications in Drug Discovery start (1R,2R)-2-Fluorocyclo- propanecarboxylic Acid (Chiral Building Block) sub1 Quinolone Antibiotics (e.g., Sitafloxacin analogs) start->sub1 Antibacterial Agents sub2 Muscarinic Receptor Antagonists start->sub2 CNS Agents sub3 Fluorescent Probes start->sub3 Research Tools sub4 Other Bioactive Molecules start->sub4

Caption: The role of this compound as a versatile starting point for various classes of functional molecules.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant.

Hazard ClassGHS CodeDescriptionReference
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Respiratory Irritation H335May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

References

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of (1R,2R)-2-Fluorocyclopropanecarboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound is a fluorinated derivative of cyclopropanecarboxylic acid. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers of the cyclopropane ring, indicating a cis relationship between the fluorine atom and the carboxylic acid group. This specific stereoisomer is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, sitafloxacin.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1R,2R)-2-fluorocyclopropane-1-carboxylic acid
CAS Number 127199-13-7
Molecular Formula C₄H₅FO₂
Molecular Weight 104.08 g/mol
Synonyms (1R,2R)-(-)-cis-2-Fluorocyclopropane-carboxylic acid, cis-2-Fluoro-cyclopropanecarboxylic acid

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Solid or powder[1]
Melting Point 50 - 70 °C[1]
Boiling Point 202.4 ± 33.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 76.2 ± 25.4 °C[1]
Solubility Soluble (34 g/L) at 25 °C (calculated)[1]
pKa ~3.8 (estimated for the carboxylic acid group)[2]

Synthesis of this compound

Several synthetic routes to 2-fluorocyclopropanecarboxylic acid have been reported, often yielding a mixture of stereoisomers that require resolution. Below are summaries of key synthetic strategies.

Synthesis from Allyl Alcohol

A five-step synthesis starting from allyl alcohol has been reported to produce 2-fluorocyclopropane carboxylic acid with an overall yield of 35.3%. The key steps involve the protection of the alcohol, cyclization, deprotection, debromination, and finally, oxidation to the carboxylic acid. The structures of the intermediates and the final product were confirmed using ¹H NMR and mass spectrometry.[3]

Rhodium-Catalyzed Cyclopropanation

A stereoselective method for the synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters. This approach is noted for its effectiveness in controlling the cis stereochemistry.

Synthesis via Phenyl Sulfide Intermediate

A patented method describes the synthesis of 2-fluorocyclopropanecarboxylic acid through a multi-step process starting with the reaction of 1,1-dichloro-1-fluoroethane and thiophenol to form a phenyl sulfide intermediate. This is followed by oxidation, elimination to form 1-fluoro-1-benzenesulfonylethylene, an addition reaction with ethyl diazoacetate, and finally, an elimination and acidification to yield the desired product.[4]

G cluster_synthesis Generalized Synthetic Workflow A Starting Material (e.g., Allyl Alcohol, 1,1-dichloro-1-fluoroethane) B Intermediate Formation (e.g., Protection, Phenyl Sulfide formation) A->B C Cyclopropanation (e.g., with Dibromofluoromethane, Diazoacetate) B->C D Functional Group Manipulations (e.g., Deprotection, Debromination, Elimination) C->D E Oxidation/Hydrolysis D->E F This compound E->F G Sitafloxacin Sitafloxacin DNAGyrase Bacterial DNA Gyrase Sitafloxacin->DNAGyrase inhibits TopoIV Bacterial Topoisomerase IV Sitafloxacin->TopoIV inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling DSB Double-Strand Breaks DNAGyrase->DSB stabilizes cleaved complex Decatenation Chromosome Decatenation TopoIV->Decatenation TopoIV->DSB stabilizes cleaved complex Replication DNA Replication & Transcription Supercoiling->Replication Decatenation->Replication CellDeath Bacterial Cell Death DSB->CellDeath G cluster_mic MIC Determination Workflow A Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) C Inoculate Plate with Bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate Plate (35-37°C, 16-24h) C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

References

The Rising Profile of Fluorinated Cyclopropanes in Medicinal Chemistry: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has become a cornerstone of modern drug discovery. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the ability of fluorine to modulate physicochemical and pharmacokinetic parameters, have led to the emergence of fluorinated cyclopropane derivatives as a privileged motif in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the development of novel therapeutics.

Antiviral Activity of Fluorinated Cyclopropyl Nucleosides

Fluorinated cyclopropane moieties have been successfully integrated into nucleoside analogues to generate potent antiviral agents. These modifications can enhance metabolic stability and alter the conformational preferences of the nucleoside, leading to improved interaction with viral enzymes.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative fluorinated cyclopropyl nucleoside analogues.

Compound IDVirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Analogue 13a Human Cytomegalovirus (HCMV)Cytopathic Effect Inhibition---[1]
Analogue 14a Varicella-Zoster Virus (VZV)Cytopathic Effect Inhibition---[1]
Uracil Analogue 22 Human Cytomegalovirus (HCMV AD-169)-10.61 µg/mL--

Note: Specific IC50 and CC50 values for analogues 13a and 14a were not explicitly provided in the abstract, but significant antiviral effects were noted[1].

Experimental Protocols

General Antiviral Assay Protocol (Cytopathic Effect Inhibition)

This protocol provides a general framework for assessing the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Plate a suitable host cell line (e.g., human embryonic lung fibroblasts for HCMV) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined multiplicity of infection (MOI) of the virus. After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted test compounds. Include untreated, uninfected cells as a cell control and virus-infected, untreated cells as a virus control.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • Quantification of CPE: Assess the degree of CPE in each well. This can be done visually or by using a cell viability assay such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50[2][3].

Experimental Workflow for Antiviral Screening

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Host_Cells Seed Host Cells in 96-well plates Infection Infect Cells with Virus Host_Cells->Infection Compound_Dilutions Prepare Serial Dilutions of Test Compounds Treatment Add Compound Dilutions to Wells Compound_Dilutions->Treatment Viral_Stock Prepare Viral Stock Viral_Stock->Infection Infection->Treatment Incubation Incubate for 3-7 days Treatment->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) Incubation->CPE_Assessment IC50_Calculation Calculate IC50 CPE_Assessment->IC50_Calculation CC50_Calculation Calculate CC50 (in parallel) CPE_Assessment->CC50_Calculation SI_Calculation Calculate Selectivity Index (SI) IC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Serotonin 2C (5-HT2C) Receptor Agonism

Fluorinated 2-phenylcyclopropylmethylamines have been designed as potent and selective agonists for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system disorders[4][5]. Fluorination of the cyclopropane ring can influence the compound's conformation, lipophilicity, and metabolic stability, leading to improved potency and selectivity[4].

Quantitative 5-HT2C Receptor Agonist Data

The following table summarizes the functional activity of fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors.

Compound ID5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B AgonismSelectivity (5-HT2B/5-HT2C)Reference
(+)-1 5.2108-7[4]
(+)-21a 4.798Detected2[4]
(+)-21b --Not Detected-[4]
(±)-12 598---[6]
Experimental Protocols

Calcium Flux Assay for 5-HT2C Receptor Activation

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway coupled to the 5-HT2C receptor[6][7].

  • Cell Culture: Maintain a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with a selection agent (e.g., G-418)[7].

  • Cell Seeding: Seed the cells into 96-well, black, clear-bottom plates and allow them to attach and grow overnight[7].

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer for 1 hour at 37°C[7][8][9].

  • Compound Addition: Prepare serial dilutions of the test compounds. Use a fluorescent imaging plate reader or a flow cytometer to measure the baseline fluorescence, then add the compounds to the wells[10].

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration[10].

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values[7].

5-HT2C Receptor Signaling Pathway

G Agonist 5-HT2C Agonist (e.g., Fluorinated Cyclopropane Derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2C receptor signaling cascade.

Enzyme Inhibition

Fluorinated cyclopropane derivatives have also been explored as inhibitors of various enzymes, demonstrating their potential in oncology and infectious diseases.

c-Met Kinase Inhibition

Fluorocyclopropyl analogs of the multi-kinase inhibitor cabozantinib have been synthesized and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer[11][12].

Quantitative c-Met Kinase Inhibition Data

Compound IDTargetIC50 (nM)Reference
Cabozantinib c-Met5.4[13]
JV-982 (cis-fluoro analog) c-Met-[14]
JV-976 (trans-fluoro analog) c-MetPotent (low nM)[14]

Note: Specific IC50 value for JV-982 was not provided, but JV-976 showed improved inhibitory effect compared to cabozantinib[11].

O-Acetylserine Sulfhydrylase (OASS) Inhibition

Cyclopropane-1,2-dicarboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria, making it a target for novel antibacterial agents[15].

Quantitative OASS Inhibition Data

Compound ClassTargetKdissReference
trans-2-substituted-cyclopropane-1-carboxylic acids HiOASS-Alow µM range[5]
Cyclopropane-1,2-dicarboxylic acids S. typhimurium OASSnM range[16]
Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., for c-Met)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a purified kinase.

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the substrate[14].

  • Reaction Initiation: Start the kinase reaction by adding ATP[14].

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour)[14].

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™, which measures ADP production)[14].

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value[14].

Experimental Workflow for Kinase Inhibition Assay

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Kinase_Solution Prepare Kinase, Substrate, and ATP Solutions Plate_Setup Add Inhibitor, Kinase, and Substrate to Plate Kinase_Solution->Plate_Setup Compound_Dilutions Prepare Serial Dilutions of Inhibitors Compound_Dilutions->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection IC50_Calculation Calculate IC50 Detection->IC50_Calculation

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

Fluorinated cyclopropane derivatives represent a versatile and increasingly important class of molecules in drug discovery. Their unique structural and electronic properties have been successfully leveraged to develop compounds with a wide range of biological activities, including antiviral, CNS-acting, and enzyme-inhibitory effects. The data and protocols presented in this guide highlight the potential of this chemical space and provide a foundation for the rational design and evaluation of new therapeutic agents. As synthetic methodologies for accessing diverse fluorinated cyclopropanes continue to advance, their application in medicinal chemistry is poised for significant growth, offering new opportunities to address unmet medical needs.

References

CAS number for (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fluorinated organic compound, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, combined with the stereospecific placement of a fluorine atom and a carboxylic acid group, imparts unique conformational constraints and electronic properties. This makes it a valuable synthon for the preparation of complex molecular architectures with tailored biological activities. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while the CAS number is specific to the (1R,2R) isomer, some experimental data in the public domain is for other stereoisomers like (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. Computed properties are often provided for the general structure or a different stereoisomer.

PropertyValueSource
CAS Number 127199-13-7Internal Database
Molecular Formula C₄H₅FO₂[1]
Molecular Weight 104.08 g/mol [1]
IUPAC Name (1R,2R)-2-fluorocyclopropane-1-carboxylic acidInternal Nomenclature
Appearance White to off-white solid (presumed)General knowledge
pKa ~3.8 (for (1S,2R) isomer)
Solubility Moderate aqueous solubility (for (1S,2R) isomer)

Synthesis of this compound

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acids is a challenging yet crucial aspect of its application in pharmaceuticals. Several synthetic strategies have been developed, with a prominent method being the rhodium-catalyzed cyclopropanation.

Stereoselective Synthesis via Rhodium-Catalyzed Cyclopropanation

A highly effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[1][2] This approach provides good yields and high stereoselectivity.[1]

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described by Shibue and Fukuda (2014) for the dl-cis and the chiral forms. The general steps are outlined below:

  • Preparation of the Catalyst Solution: A solution of the rhodium catalyst, such as Rh₂(OAc)₄ or [Rh(O₂CCPh₃)₂]₂, is prepared in a suitable solvent like dichloromethane (CH₂Cl₂).[3]

  • Cyclopropanation Reaction: A solution of a diazo ester (e.g., ethyl diazoacetate) is added dropwise to a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene and the rhodium catalyst at room temperature.[3] The reaction mixture is stirred for a specified period.

  • Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography to yield the cyclopropanated product.[3]

  • Desulfonylation and Hydrolysis: The resulting ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate is then subjected to desulfonylation followed by hydrolysis to afford the target carboxylic acid.

Reaction Parameters:

CatalystDiazo EsterSolventYield (%)Diastereomeric Ratio (trans:cis)
Rh₂(OAc)₄Ethyl diazoacetateCH₂Cl₂1886:14
[Rh(O₂CCPh₃)₂]₂Ethyl diazoacetateCH₂Cl₂78-
Rh₂(OAc)₄l-Menthyl diazoacetateCH₂Cl₂->1:99

Data adapted from Shibue and Fukuda (2014).[3] The use of a chiral auxiliary like l-menthol in the diazo ester can lead to high diastereoselectivity.[3]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the rhodium-catalyzed synthesis of a 2-fluorocyclopropanecarboxylate intermediate.

G cluster_0 Synthesis of 2-Fluorocyclopropanecarboxylate start 1-Fluoro-1-(phenylsulfonyl)ethylene + Diazo Ester reaction Cyclopropanation start->reaction catalyst Rh(II) Catalyst (e.g., Rh₂(OAc)₄) catalyst->reaction product Ethyl 2-Fluoro-2-phenylsulfonyl- cyclopropanecarboxylate reaction->product hydrolysis Desulfonylation & Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Rhodium-catalyzed synthesis workflow.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and long-range H-H and H-F couplings. The proton attached to the fluorinated carbon would exhibit a large doublet of doublets of doublets splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals. The carbonyl carbon will appear significantly downfield (around 170-180 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns including the loss of COOH and fluorine.

Biological Activity and Applications

This compound and its stereoisomers are crucial intermediates in the synthesis of potent antibacterial agents, particularly fluoroquinolone antibiotics.[4] The cis-2-fluorocyclopropylamine derived from this acid is a key component of the antibiotic sitafloxacin.[5]

Derivatives incorporating the 2-fluorocyclopropyl moiety have demonstrated significant activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[6] The introduction of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance antibacterial activity.[6]

Role in Drug Development Pathway

The following diagram illustrates the role of this compound as a key building block in the development of fluoroquinolone antibiotics.

G cluster_1 Drug Development Pathway start This compound conversion Chemical Transformation start->conversion intermediate cis-2-Fluorocyclopropylamine conversion->intermediate coupling Coupling with Quinolone Core intermediate->coupling final_drug Fluoroquinolone Antibiotic (e.g., Sitafloxacin) coupling->final_drug

Caption: Role in fluoroquinolone synthesis.

Conclusion

This compound is a highly valuable chiral building block in modern drug discovery. Its stereoselective synthesis remains a key area of research, with rhodium-catalyzed cyclopropanation being a particularly effective strategy. The incorporation of this moiety into fluoroquinolone antibiotics has led to the development of potent drugs against resistant bacterial pathogens. Further exploration of this unique chemical entity is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Spectroscopic Profile of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-2-Fluorocyclopropanecarboxylic acid. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document combines available data from closely related isomers with predicted values based on established spectroscopic principles. This approach offers a robust reference for the characterization of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a chiral, fluorinated cyclopropane derivative. Its structure presents a unique combination of a strained three-membered ring, a carboxylic acid functional group, and a fluorine substituent, all of which contribute to its distinct spectroscopic features. The analysis of its structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Structural Information (Connectivity, Functional Groups, Stereochemistry) NMR->Structure IR->Structure MS->Structure

Caption: Relationship between spectroscopic techniques and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the proton, carbon, and fluorine environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and H-F couplings. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
COOH10.0 - 13.0br s-
H-2 (CHF)4.5 - 5.0dddJH-F ≈ 60-70 (gem), JH-H (trans) ≈ 4-6, JH-H (cis) ≈ 7-9
H-1 (CHCOOH)2.0 - 2.5m-
H-3 (CH₂)1.2 - 1.8m-

Note: The provided ¹H NMR data for the diastereomer (1S,2R)-2-Fluorocyclopropanecarboxylic acid can be used for comparison.[1]

¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the presence of four distinct signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling. The provided data is for the methyl ester of the target molecule and serves as a close approximation for the cyclopropane ring carbons.[2]

Carbon Experimental Chemical Shift (δ, ppm) for Methyl Ester[2] Predicted Chemical Shift (δ, ppm) for Acid Multiplicity (due to C-F coupling) Coupling Constant (¹JCF, Hz)
C=O~170~175s-
C-2 (CHF)-80 - 85d~200-220
C-1 (CHCOOH)-25 - 30d~10-15
C-3 (CH₂)-15 - 20d~5-10
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance, which will be a complex multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring.

Fluorine Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) Multiplicity
C-F-180 to -220m

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500 - 3300Broad, Strong
C-H stretch (cyclopropane)~3000Medium
C=O stretch (carboxylic acid)1700 - 1725Strong
C-O stretch (carboxylic acid)1210 - 1320Strong
C-F stretch1000 - 1100Strong

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion and characteristic fragmentation patterns.

m/z Ion Notes
105.03[M+H]⁺Molecular ion peak (positive ion mode)
103.02[M-H]⁻Molecular ion peak (negative ion mode)
85.02[M-HF]⁺Loss of hydrogen fluoride
59.01[M-COOH]⁺Loss of the carboxyl group

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures adaptable for this compound.

cluster_nmr NMR Sample Preparation cluster_ir IR Sample Preparation (ATR) cluster_ms MS Sample Preparation (ESI) N1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). N2 Add internal standard if required (e.g., TMS). N1->N2 N3 Transfer to a 5 mm NMR tube. N2->N3 I1 Place a small amount of solid sample directly on the ATR crystal. I2 Apply pressure to ensure good contact. I1->I2 M1 Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). M2 Further dilute to ~1-10 µg/mL in the mobile phase. M1->M2 M3 Infuse directly or inject into an LC-MS system. M2->M3

Caption: General workflows for spectroscopic sample preparation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting patterns. A dedicated fluorine probe is recommended for optimal sensitivity.

IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is suitable for solid samples.

  • Acquisition: Place a small amount of the solid sample on the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Parameters: Collect the spectrum typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is recommended for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction. Acquire the spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

References

The Ascendant Role of Fluorocyclopropanes in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and its motifs into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropane moiety has emerged as a particularly powerful tool, offering a unique combination of conformational rigidity and potent electronic modulation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorocyclopropanes in drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their quest for novel therapeutics.

The Fluorocyclopropane Moiety: A Bioisostere of Increasing Importance

The utility of the fluorocyclopropane group primarily lies in its function as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties.[1] The strained cyclopropane ring offers a rigid scaffold that can lock a molecule into a desired conformation for optimal receptor binding.[2] The addition of a highly electronegative fluorine atom to this ring introduces profound electronic effects, influencing the molecule's pKa, dipole moment, and metabolic stability.[3][4]

This strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 family. This can increase a drug's half-life and bioavailability.[5]

  • Modulated Potency and Selectivity: The electronic perturbations caused by fluorine can alter the binding affinity of a drug for its target and improve selectivity against off-targets.[6]

  • Improved Physicochemical Properties: Fluorination can impact a compound's lipophilicity (logP) and pKa, which in turn affects its solubility, permeability, and overall drug-like properties.[7]

Data Presentation: Quantitative Comparison of Fluorinated and Non-Fluorinated Analogs

The impact of incorporating a fluorocyclopropane moiety is best illustrated through quantitative data. The following tables summarize the physicochemical and pharmacological properties of fluorocyclopropane-containing compounds compared to their non-fluorinated counterparts in two key case studies.

Case Study 1: Cabozantinib Analogs (c-Met and VEGFR-2 Kinase Inhibitors) [6][7]

PropertyNon-Fluorinated Analog (Cabozantinib)Monofluorinated Analog ((+)-JV-976)
Metabolic Stability GoodImproved
c-Met Kinase Inhibition (IC50) 7.8 nM15.2 nM
VEGFR-2 Kinase Inhibition (IC50) 4.6 nM45.3 nM
Selectivity (HEK293/Hep G2) ~3-fold>10-fold

Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors [8]

CompoundBtk IC50 (nM)Kinetic Solubility (µM)clogD
8 (Cyclopropyl) 7.1192.8
19 ((S,S)-cis-2-fluorocyclopropyl) 2.3>2002.7
20 ((R,R)-cis-2-fluorocyclopropyl) 3.8>2002.7
23 (Cyclopropyl) 4.84.93.8
24 ((R,R)-cis-2-fluorocyclopropyl) 3.2163.7
25 ((S,S)-cis-2-fluorocyclopropyl) 2.4143.7

Mandatory Visualizations

Signaling Pathway

Btk_Signaling_Pathway BCR B Cell Receptor (BCR) SYK SYK BCR->SYK Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB MAPK MAPK Activation PKC->MAPK Cell_Response Cellular Responses (Proliferation, Differentiation, Cytokine Secretion) NFAT->Cell_Response NFkB->Cell_Response MAPK->Cell_Response

Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Experimental Workflow

Lead_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration cluster_3 Candidate Selection SAR_Analysis SAR Analysis of Non-Fluorinated Lead Fluorocyclopropane_Design Design of Fluorocyclopropane Analogs SAR_Analysis->Fluorocyclopropane_Design Synthesis Chemical Synthesis Fluorocyclopropane_Design->Synthesis Primary_Screening Primary Screening (Target Potency, e.g., IC50) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Selectivity) Primary_Screening->Secondary_Screening ADME_Screening ADME Profiling (Metabolic Stability, Solubility) Secondary_Screening->ADME_Screening Data_Analysis Data Analysis & Structure-Property Relationship ADME_Screening->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision Decision->Fluorocyclopropane_Design No-Go (Iterate) Preclinical_Candidate Preclinical Candidate Decision->Preclinical_Candidate Go

Caption: Lead Optimization Workflow Using Fluorocyclopropanes.

Experimental Protocols

Synthesis of Fluorocyclopropanes via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes.[9] The following is a general protocol for the cyclopropanation of a fluoro-substituted allylic alcohol.

Materials:

  • Fluoro-substituted allylic alcohol

  • Diethylzinc (Et2Zn)

  • Diiodomethane (CH2I2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve the fluoro-substituted allylic alcohol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in hexanes to the reaction mixture.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

In Vitro c-Met Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.[1][10]

Materials:

  • Recombinant human c-Met kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds and control inhibitor (e.g., Cabozantinib)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitor in DMSO.

  • In a 96-well plate, add the c-Met enzyme and the peptide substrate to the kinase assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for the c-Met enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Convert the luminescence signal to percent inhibition relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).[11][12][13]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (with known high and low metabolic stability)

  • Acetonitrile containing an internal standard for quenching and sample analysis

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test and control compounds to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Conclusion

The fluorocyclopropane moiety represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and electronic modulation offers a powerful strategy to address common challenges in drug discovery, including metabolic instability, off-target toxicity, and suboptimal potency. The case studies and protocols presented in this guide highlight the practical applications and considerations for incorporating this versatile motif into drug design and development programs. As synthetic methodologies for accessing diverse fluorocyclopropanes continue to evolve, their role in the creation of next-generation therapeutics is set to expand even further.

References

Physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluorocyclopropanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the four stereoisomers of 2-fluorocyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These fluorinated cyclopropane derivatives are of significant interest in medicinal chemistry and drug development due to their potential to modulate the biological activity and pharmacokinetic profiles of parent molecules.

Introduction

2-Fluorocyclopropanecarboxylic acids are rigid scaffolds that can introduce unique conformational constraints and electronic properties into drug candidates. The presence and stereochemistry of the fluorine atom can significantly influence acidity (pKa), lipophilicity (logP), and solubility, thereby affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these physicochemical characteristics is crucial for the rational design and optimization of novel therapeutics.

Physicochemical Properties

The following tables summarize the available quantitative data for the isomers of 2-fluorocyclopropanecarboxylic acid. It is important to note that while some experimental data is available, many of the listed values are predicted and should be considered as such.

Table 1: Summary of Physicochemical Properties of cis-2-Fluorocyclopropanecarboxylic Acid Isomers

Property(1R,2R)-isomer(1S,2S)-isomer
Molecular Formula C₄H₅FO₂C₄H₅FO₂
Molecular Weight 104.08 g/mol 104.08 g/mol
Melting Point (°C) 50 - 70N/A
pKa (Predicted) N/A3.78 ± 0.20
logP (Predicted) N/AN/A
Aqueous Solubility Soluble (34 g/L) at 25°C[1]N/A

Table 2: Summary of Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid Isomers

Property(1R,2S)-isomer(1S,2R)-isomer
Molecular Formula C₄H₅FO₂C₄H₅FO₂
Molecular Weight 104.08 g/mol 104.08 g/mol
Melting Point (°C) N/A110-113
pKa (Predicted) 4.00 ± 0.11[2]~3.8[3]
logP (Predicted) N/A-0.41
Aqueous Solubility N/AModerate

N/A: Not Available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers are not extensively reported in the literature. However, based on standard methodologies for small molecules, the following protocols can be adapted.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa).

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Titration vessel

Reagents:

  • 2-Fluorocyclopropanecarboxylic acid isomer (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized, CO₂-free water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in a known volume of CO₂-free deionized water. A background electrolyte such as KCl can be added to maintain a constant ionic strength.

  • Titration:

    • Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.

    • Stir the solution gently.

    • Add the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Reagents:

  • 2-Fluorocyclopropanecarboxylic acid isomer (high purity)

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in either the aqueous or organic phase.

    • Add a known volume of the second phase to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Principle: An excess amount of the solid compound is equilibrated with the aqueous solvent until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • HPLC system for concentration analysis

Reagents:

  • 2-Fluorocyclopropanecarboxylic acid isomer (solid)

  • Purified water or buffer of desired pH

Procedure:

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

  • Concentration Analysis:

    • Accurately dilute the saturated solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Reporting:

    • The solubility is reported in units such as mg/mL or mol/L.

Synthesis Workflow

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid isomers is a key aspect of their application in drug discovery. Below is a representative workflow for the synthesis of cis-2-fluorocyclopropanecarboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product Allyl alcohol Allyl alcohol Protection Protection Allyl alcohol->Protection Benzyl bromide, NaH Cyclopropanation Cyclopropanation Protection->Cyclopropanation Dibromofluoromethane, Phase Transfer Catalyst Deprotection Deprotection Cyclopropanation->Deprotection Debromination Debromination Deprotection->Debromination Zinc powder Oxidation Oxidation Debromination->Oxidation Oxidizing agent 2-Fluorocyclopropanecarboxylic acid 2-Fluorocyclopropanecarboxylic acid Oxidation->2-Fluorocyclopropanecarboxylic acid

Caption: A generalized workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid from allyl alcohol.

Conclusion

The physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers play a critical role in their potential applications in drug development. While a complete experimental dataset for all four isomers is not yet available in the public domain, the provided data and protocols offer a valuable resource for researchers in this field. Further experimental characterization of these important building blocks is warranted to fully elucidate their structure-property relationships and guide their effective use in medicinal chemistry.

References

The Cornerstone of Modern Drug Discovery: An In-depth Guide to Chiral Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] When chirality is introduced into these fluorinated molecules, it unlocks a three-dimensional chemical space that is crucial for the highly specific interactions required for therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and application of chiral fluorinated building blocks for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, present comparative data, and provide detailed experimental protocols for the synthesis of these valuable compounds.

The Impact of Fluorine in Drug Design

The substitution of hydrogen with fluorine can dramatically alter the physicochemical properties of a molecule. These alterations are often beneficial for drug performance.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a drug's solubility and ability to cross cell membranes.[2][4]

Table 1: Key Physicochemical Properties of Fluorine and Their Impact on Drug Molecules

PropertyValue/DescriptionImpact on Drug Molecules
Electronegativity (Pauling Scale)3.98 (highest of all elements)Alters electron distribution, influencing pKa, dipole moment, and binding interactions.[4]
Van der Waals Radius1.47 Å (similar to Hydrogen at 1.20 Å)Allows for isosteric replacement of hydrogen without significant steric hindrance.[4]
Carbon-Fluorine Bond Strength~116 kcal/molIncreases metabolic stability by preventing C-H bond cleavage.[4]
Lipophilicity (LogP)Context-dependentA single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it, allowing for fine-tuning of a drug's solubility and permeability.[4]

Synthetic Strategies for Chiral Fluorinated Building Blocks

The synthesis of chiral fluorinated compounds presents unique challenges due to the high reactivity of fluorinating reagents and the need for precise stereocontrol. Several powerful strategies have been developed to address these challenges, including organocatalysis, biocatalysis, and transition-metal catalysis.

Organocatalytic Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of fluorination, chiral amines are often used to catalyze the reaction between an aldehyde or ketone and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

One of the pioneering examples is the enantioselective α-fluorination of aldehydes, which proceeds through an enamine intermediate. This strategy provides access to a wide range of α-fluoroaldehydes with high enantioselectivity.[5]

organocatalytic_fluorination cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Catalyst->Enamine Fluorination Electrophilic Fluorination (NFSI) Enamine->Fluorination - H₂O Iminium Iminium Ion Fluorination->Iminium + NFSI Hydrolysis Hydrolysis Iminium->Hydrolysis Fluoroaldehyde α-Fluoroaldehyde (Chiral) Hydrolysis->Fluoroaldehyde + H₂O Catalyst_regen Catalyst (Regenerated) Hydrolysis->Catalyst_regen Catalyst_regen->Catalyst

Caption: Organocatalytic α-fluorination of aldehydes.

Table 2: Organocatalytic α-Fluorination of Aldehydes

Aldehyde SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
3-Phenylpropanal208196[5]
Cyclohexanecarbaldehyde208691[5]
Nonanal208595[5]
2-Methylpropanal207189[5]
Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral fluorinated building blocks. Enzymes can catalyze reactions with exquisite stereocontrol, often under mild conditions. A notable example is the use of engineered cytochrome c to catalyze the enantioselective carbene B-H bond insertion for the synthesis of α-trifluoromethylated (α-CF3) organoborons.[6] These building blocks are versatile intermediates for the synthesis of a variety of trifluoromethyl-containing molecules.

biocatalytic_synthesis cluster_input Inputs cluster_process Biocatalytic Process cluster_output Output Diazo Trifluorodiazoalkane Reaction Enantioselective Carbene B-H Insertion Diazo->Reaction Borane Lewis-Base Borane Borane->Reaction Enzyme Engineered Cytochrome c Enzyme->Reaction Catalyzes Organoboron Chiral α-CF₃ Organoboron Reaction->Organoboron

Caption: Biocatalytic synthesis of α-CF₃ organoborons.

Table 3: Biocatalytic Synthesis of Chiral α-Trifluoromethylated Organoborons

Diazo Compound SubstrateTotal Turnovers (TTN)Enantiomeric Ratio (e.r.)Reference
Ethyl 2-diazo-3,3,3-trifluoropropanoateup to 2870up to 98.5:1.5[6]
1-Diazo-2,2,2-trifluoroethane-97:3[7]
(Diazomethyl)cyclopropane-98:2[6]
Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly with nickel, has proven to be a versatile method for the synthesis of chiral fluorinated compounds. Nickel-catalyzed enantioconvergent reductive hydroalkylation of olefins with trifluoromethyl-containing α-alkyl halides allows for the synthesis of enantioenriched trifluoromethylated alkanes. This method is notable for its broad substrate scope and high functional group tolerance.

nickel_catalyzed_synthesis cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Olefin Olefin CF3_Alkane Enantioenriched CF₃-Alkane Olefin->CF3_Alkane AlkylHalide CF₃-containing α-Alkyl Halide AlkylHalide->CF3_Alkane Silane Silane (Reducing Agent) Silane->CF3_Alkane Ni_Catalyst Nickel Catalyst Ni_Catalyst->CF3_Alkane Catalyzes Ligand Chiral Ligand Ligand->Ni_Catalyst Forms chiral complex

Caption: Ni-catalyzed enantioconvergent hydroalkylation.

Table 4: Nickel-Catalyzed Synthesis of Chiral Trifluoromethylated Alkanes

Olefin SubstrateAlkyl Halide SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Styrene1-Bromo-1-(trifluoromethyl)ethane8595
4-Vinylpyridine1-Bromo-1-(trifluoromethyl)ethane7892
N-Vinyl-2-pyrrolidinone1-Bromo-1-(trifluoromethyl)ethane8190

Experimental Protocols

General Procedure for Organocatalytic α-Fluorination of Aldehydes

To a solution of the aldehyde (0.5 mmol) in anhydrous THF (2.5 mL) at room temperature is added the chiral amine catalyst (20 mol%). The mixture is stirred for 10 minutes, and then N-fluorobenzenesulfonimide (NFSI) (0.6 mmol) is added in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-fluoroaldehyde.[5]

General Procedure for Biocatalytic Synthesis of Chiral α-Trifluoromethylated Organoborons

In a nitrogen-filled glovebox, a solution of the engineered cytochrome c variant in buffer is prepared. To this solution, the Lewis-base borane (e.g., an N-heterocyclic carbene borane) is added, followed by the trifluorodiazoalkane. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography to yield the chiral α-trifluoromethylated organoboron.[6][7]

General Procedure for Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation

In an argon-filled glovebox, a vial is charged with NiBr2(diglyme) (5 mol%), the chiral ligand (6 mol%), and a manganese powder as the reducing agent. The vial is sealed and removed from the glovebox. Anhydrous solvent (e.g., DMF) is added, followed by the olefin (1.2 equiv), the trifluoromethyl-containing α-alkyl halide (1.0 equiv), and a silane (e.g., phenylsilane) (2.0 equiv). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Conclusion

Chiral fluorinated building blocks are of paramount importance in modern drug discovery, offering a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The development of robust and stereoselective synthetic methods, including organocatalysis, biocatalysis, and transition-metal catalysis, has significantly expanded the accessibility of these valuable compounds. This guide has provided an overview of the key concepts, synthetic methodologies, and practical considerations for the synthesis and application of chiral fluorinated building blocks. As our understanding of the "fluorine effect" continues to grow, so too will the impact of these unique molecules on the future of medicine.

References

The Fluorocyclopropane Moiety: A Deep Dive into the Mechanism of Action in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the fluorocyclopropane moiety has emerged as a powerful tool in modern medicinal chemistry, enabling the fine-tuning of drug candidates to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the core mechanisms of action of drugs containing this versatile structural motif. By leveraging its unique stereoelectronic properties, the fluorocyclopropane group acts as a valuable bioisostere, offering a rigid scaffold that can optimize interactions with biological targets and improve metabolic stability. This document delves into specific examples of fluorocyclopropane-containing drugs, presenting their mechanisms of action, relevant signaling pathways, quantitative data, and detailed experimental protocols to support further research and development in this promising area.

Dual c-Met and VEGFR-2 Inhibition: The Case of Fluorocyclopropyl Cabozantinib Analogs

Cabozantinib is a multi-tyrosine kinase inhibitor that targets key drivers of tumor angiogenesis and metastasis, including c-Met and VEGFR-2. The introduction of a fluorocyclopropane moiety into cabozantinib analogs has been investigated as a strategy to modulate its pharmacological properties.

Mechanism of Action

Fluorocyclopropyl analogs of cabozantinib function as ATP-competitive inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. By binding to the ATP pocket within the kinase domain, these molecules prevent the phosphorylation and subsequent activation of the receptors. This blockade of c-Met and VEGFR-2 signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis. The dual inhibition of these pathways offers a synergistic anti-cancer effect.

The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell growth and survival.

cMet_VEGFR2_Signaling cluster_input cluster_targets cluster_pathways cluster_outputs Drug Fluorocyclopropyl Cabozantinib Analog cMet c-Met Drug->cMet Inhibits VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

Quantitative Data: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
Cabozantinib c-Met1.3
VEGFR-20.035
Compound 4 (Pyridine Bioisostere) c-Met1.5

Data for a pyridine bioisostere of cabozantinib is presented as a reference for potency against c-Met.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials : Recombinant kinase (e.g., c-Met, VEGFR-2), substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure : a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase and the test compound dilutions to the assay buffer. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the luminescence signal using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Synthesis of Fluorocyclopropyl Cabozantinib Analogs (Conceptual Workflow)

Synthesis_Workflow_Cabozantinib Start Substituted Fluoroalkene Step1 Cyclopropanation (e.g., with ethyl diazoacetate) Start->Step1 Step2 Formation of Fluorocyclopropyl Carboxylate Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Coupling with Anilino-quinoline Core Step3->Step4 Final Fluorocyclopropyl Cabozantinib Analog Step4->Final

Caption: Conceptual synthetic workflow for fluorocyclopropyl cabozantinib analogs.

Selective Serotonin 2C (5-HT2C) Receptor Agonism by Fluorinated 2-Phenylcyclopropylmethylamines

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for treating conditions like obesity and schizophrenia. Fluorinated derivatives of 2-phenylcyclopropylmethylamine (2-PCPMA) have been developed as potent and selective agonists for this receptor.

Mechanism of Action

These fluorinated 2-PCPMA derivatives bind to and activate the 5-HT2C receptor.[2] This agonistic activity triggers a conformational change in the receptor, leading to the activation of the Gq/11 signaling pathway.[2][3] The activation of this pathway results in the production of intracellular second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

HT2C_Signaling Agonist Fluorinated 2-PCPMA Receptor 5-HT2C Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: 5-HT2C receptor Gq/11 signaling pathway.

Quantitative Data: In Vitro Functional Activity
CompoundTarget ReceptorEC50 (nM)Emax (%)
(+)-15a 5-HT2C2371
(+)-19 5-HT2C24-

(+)-15a is the N-methyl derivative of 2-(2-methoxyphenyl)cyclopropylmethylamine.[5] (+)-19 is the N-benzyl derivative.[3]

Experimental Protocols

Calcium Flux Assay for 5-HT2C Receptor Activation

  • Objective : To measure the functional potency (EC50) and efficacy (Emax) of a compound as an agonist at the 5-HT2C receptor.

  • Materials : A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, and the test compound.

  • Procedure : a. Plate the 5-HT2C expressing cells in a multi-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. Prepare serial dilutions of the test compound. d. Add the test compound dilutions to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis : The peak fluorescence response is measured for each concentration of the test compound. The data is then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Bruton's Tyrosine Kinase (Btk) Inhibition by Fluorocyclopropyl Amides

Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. Fluorocyclopropyl amides have been designed as potent and selective inhibitors of Btk.

Mechanism of Action

Fluorocyclopropyl amide-based inhibitors of Btk typically act as irreversible inhibitors by forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that is essential for B-cell proliferation, survival, and activation.[6]

The inhibition of Btk prevents the phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2), which in turn abrogates the production of IP3 and DAG and the subsequent activation of transcription factors such as NF-κB.[7]

Btk_Signaling_Inhibition Inhibitor Fluorocyclopropyl Amide Btk Btk Inhibitor->Btk Inhibits (Covalent) BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Response B-Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of the B-cell receptor signaling pathway via Btk.

Quantitative Data: In Vitro Btk Inhibition
CompoundBtk IC50 (nM)
8 7.1
19 ((S,S)-enantiomer) 2.3
20 ((R,R)-enantiomer) 3.8
25 2.4

Compounds 19, 20, and 25 are fluorocyclopropyl amide derivatives. Compound 8 is a non-fluorinated cyclopropyl amide analog for comparison.[6]

Experimental Protocols

Biochemical Btk Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Objective : To measure the binding affinity (IC50) of an inhibitor to the Btk kinase domain.

  • Materials : Recombinant Btk, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, test compound, and assay buffer.

  • Procedure : a. Prepare serial dilutions of the test compound. b. In a microplate, add Btk, the anti-tag antibody, and the test compound dilutions. c. Add the fluorescent tracer to all wells. d. Incubate the plate at room temperature to allow binding to reach equilibrium. e. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis : The TR-FRET signal is inversely proportional to the amount of inhibitor bound to Btk. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Human Whole Blood CD69 Upregulation Assay

  • Objective : To assess the functional activity of a Btk inhibitor in a cellular context by measuring the inhibition of B-cell activation.

  • Materials : Freshly drawn human whole blood, B-cell stimulus (e.g., anti-IgM antibody), fluorescently labeled antibodies against CD19 (B-cell marker) and CD69 (activation marker), test compound, and red blood cell lysis buffer.

  • Procedure : a. Pre-incubate aliquots of whole blood with serial dilutions of the test compound. b. Stimulate the B-cells by adding the anti-IgM antibody. c. Incubate the blood at 37°C in a CO2 incubator. d. Stain the cells with the anti-CD19 and anti-CD69 antibodies. e. Lyse the red blood cells. f. Analyze the samples by flow cytometry, gating on the CD19-positive B-cell population to determine the percentage of cells expressing CD69.

  • Data Analysis : Plot the percentage of CD69-positive B-cells against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

References

A Theoretical and Computational Guide to 2-Fluorocyclopropanecarboxylic Acid: A Key Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of 2-fluorocyclopropanecarboxylic acid, a critical building block in contemporary drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and medicinal chemistry sectors, offering a comprehensive overview of its structural properties, computational analysis, synthesis, and role in targeted therapeutics.

Executive Summary

2-Fluorocyclopropanecarboxylic acid and its derivatives are of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties conferred by the fluorinated cyclopropyl ring. This moiety is a key component of several advanced therapeutic agents, including the broad-spectrum antibiotic sitafloxacin. The introduction of a fluorine atom onto the cyclopropane ring can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide details the theoretical and computational approaches to understanding the conformational landscape and spectroscopic properties of 2-fluorocyclopropanecarboxylic acid, provides detailed experimental protocols for its synthesis and characterization, and explores its mechanism of action in the context of drug-target interactions.

Theoretical and Computational Analysis

The conformational preferences and electronic structure of 2-fluorocyclopropanecarboxylic acid are crucial for its function in larger drug molecules. Due to the rigidity of the cyclopropane ring, the primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the fluorine atom. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the subtle energetic differences between these conformers.

Conformational Isomers

2-Fluorocyclopropanecarboxylic acid exists as cis and trans diastereomers, each of which has multiple conformers based on the rotation of the C-C bond between the cyclopropyl ring and the carboxyl group. The relative stability of these conformers is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation and electrostatic interactions involving the fluorine atom.

A typical computational workflow for analyzing these conformers is outlined below:

G Computational Analysis Workflow A Initial Structure Generation (cis and trans isomers) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain ZPE) C->D E Single-Point Energy Refinement (Higher-level basis set) D->E F NMR & Vibrational Spectra Prediction E->F G Analysis of Results (Relative energies, geometries, spectra) F->G

Caption: Computational analysis workflow for 2-fluorocyclopropanecarboxylic acid.

Predicted Structural and Spectroscopic Data

Table 1: Predicted Relative Energies of Conformers

DiastereomerConformerRelative Energy (kcal/mol)
transanti-periplanar0.00
transsyn-periplanar1.5 - 2.5
cisanti-periplanar0.5 - 1.0
cissyn-periplanar2.0 - 3.0
Note: Energies are hypothetical, based on typical values for substituted cyclopropanes, and would be calculated relative to the most stable conformer.

Table 2: Key Optimized Geometric Parameters (Representative)

Parametertrans Isomer (anti-periplanar)cis Isomer (anti-periplanar)
C-F Bond Length (Å)~1.39~1.40
C-C(OOH) Bond Length (Å)~1.51~1.52
C=O Bond Length (Å)~1.21~1.21
F-C-C-C(OOH) Dihedral (°)~135~15
Note: Values are illustrative and would be obtained from geometry optimization calculations.

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational Modetrans Isomer (cm⁻¹)cis Isomer (cm⁻¹)
C=O Stretch~1720~1725
C-F Stretch~1100~1080
O-H Stretch~3580 (monomer)~3580 (monomer)
Note: Frequencies are unscaled and typical for these functional groups.

Table 4: Predicted NMR Chemical Shifts (Representative)

Nucleustrans Isomer (ppm)cis Isomer (ppm)
¹H (CH-F)4.0 - 4.53.8 - 4.3
¹H (CH-COOH)1.8 - 2.22.0 - 2.4
¹³C (CH-F)75 - 8073 - 78
¹³C (CH-COOH)30 - 3532 - 37
¹⁹F-180 to -200-190 to -210
Note: Chemical shifts are relative to standard references (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) and are highly dependent on the computational method and solvent model.

Experimental Protocols

Synthesis of 2-Fluorocyclopropanecarboxylic Acid

Several synthetic routes to 2-fluorocyclopropanecarboxylic acid have been reported. A common approach involves the cyclopropanation of a suitable alkene followed by functional group manipulation. The following is a representative multi-step synthesis.[1]

G Synthetic Pathway to 2-Fluorocyclopropanecarboxylic Acid A Allyl Alcohol B Protection (e.g., Benzyl bromide) A->B C Allyl Benzyl Ether B->C D Cyclopropanation (e.g., CHBr₂F, PTC) C->D E Fluorinated Cyclopropane Intermediate D->E F Debromination (e.g., Zinc powder) E->F G Deprotection F->G H Oxidation G->H I 2-Fluorocyclopropanecarboxylic Acid H->I

Caption: A representative synthetic workflow for 2-fluorocyclopropanecarboxylic acid.

Detailed Protocol (Illustrative Steps):

  • Protection of Allyl Alcohol: Allyl alcohol is reacted with benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to yield allyl benzyl ether.

  • Cyclopropanation: The allyl benzyl ether is subjected to a cyclopropanation reaction using dibromofluoromethane and a phase-transfer catalyst (PTC) such as benzyl triethylammonium chloride in a biphasic system (e.g., dichloromethane/aqueous NaOH).[1]

  • Debromination and Deprotection: The resulting gem-dibromofluorocyclopropane intermediate is treated with a reducing agent like zinc powder to remove the bromine atoms. Subsequent hydrogenolysis can be used to remove the benzyl protecting group.

  • Oxidation: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent to afford the final product, 2-fluorocyclopropanecarboxylic acid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified acid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, proton-decoupled spectra are typically obtained. 2D NMR experiments like COSY and HSQC can be used to confirm assignments. An experimental ¹H NMR spectrum for (1S,2R)-2-fluorocyclopropanecarboxylic acid is available in the literature.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-F stretch (~1100 cm⁻¹) are expected.

Applications in Drug Development

The 2-fluorocyclopropyl moiety is a bioisostere of other small alkyl groups and can enhance drug-like properties. Its incorporation into the quinolone antibiotic sitafloxacin is a prime example of its utility.

Mechanism of Action of Sitafloxacin

Sitafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, sitafloxacin leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.[6] The fluorocyclopropyl group at the N-1 position of the quinolone core plays a crucial role in the drug's potent, broad-spectrum activity and its efficacy against resistant strains.[7]

G Mechanism of Action of Sitafloxacin A Sitafloxacin enters bacterial cell B Binds to DNA gyrase & Topoisomerase IV-DNA complex A->B C Stabilization of the cleavage complex B->C D Inhibition of DNA re-ligation C->D E Accumulation of double-strand DNA breaks D->E F Inhibition of DNA replication and transcription E->F G Bacterial Cell Death F->G

Caption: Logical flow of the mechanism of action for sitafloxacin.

Conclusion

2-Fluorocyclopropanecarboxylic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, which can be thoroughly investigated through a combination of computational and experimental techniques, make it a powerful tool for designing next-generation therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers working to harness the potential of this important chemical entity.

References

The Rise of a Privileged Scaffold: A Technical Guide to Fluorinated Cyclopropanes in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has independently driven significant advancements in medicinal chemistry. The fusion of these two motifs into fluorinated cyclopropanes has given rise to a "privileged scaffold" that offers a unique combination of conformational rigidity, metabolic stability, and tailored electronic properties. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of fluorinated cyclopropanes in contemporary drug development. We will delve into specific examples of pharmaceuticals and clinical candidates that leverage this moiety, presenting their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action through signaling pathway diagrams.

Introduction: The Strategic Advantage of Fluorinated Cyclopropanes

The introduction of a cyclopropane ring into a drug candidate confers a degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for its biological target.[1] Fluorine, with its small size and high electronegativity, is a powerful tool for modulating a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding interactions.[2] The combination of these two features in fluorinated cyclopropanes results in a versatile building block that can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the drug's half-life.[3]

  • Improve Pharmacokinetic Properties: The unique electronic nature of the C-F bond can influence lipophilicity and membrane permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Fine-Tune Biological Activity: The introduction of fluorine can alter the acidity or basicity of nearby functional groups and influence the conformation of the molecule, leading to optimized interactions with the target protein.[2]

  • Serve as a Bioisosteric Replacement: The fluorocyclopropyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune a drug's properties while maintaining its core activity.

Case Studies: Fluorinated Cyclopropanes in Action

Sitafloxacin: A Fourth-Generation Fluoroquinolone Antibiotic

Sitafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that features a fluorocyclopropyl group at the N1 position of the quinolone core.[5] This moiety contributes to the drug's enhanced activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[5]

Mechanism of Action: Like other fluoroquinolones, sitafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6] By inhibiting these enzymes, sitafloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[6] The fluorocyclopropyl group plays a crucial role in improving the overall potency and pharmacokinetic profile of the drug.[5]

Quantitative Biological and Pharmacokinetic Data:

ParameterValueSpeciesReference
MIC90 (S. pneumoniae) < 0.06 mg/LBacteria[7]
MIC90 (H. influenzae) < 0.01 mg/LBacteria[7]
Cmax (50 mg, twice daily) 0.57 mg/LHuman[7]
AUC0-24h (50 mg, twice daily) 9.38 mg·h/LHuman[7]
Half-life (t1/2) ~5 hoursHuman[8]
Absolute Bioavailability 89%Human[8]

Experimental Protocols:

  • Synthesis of Sitafloxacin: A common synthetic route involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate, followed by condensation with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane. Subsequent hydrolysis and reaction with a protected azaspiroheptanamine derivative, followed by deprotection, yields sitafloxacin.[9][10][11] A detailed, step-by-step procedure can be found in the cited literature.[12]

  • DNA Gyrase Inhibition Assay: The inhibitory activity of sitafloxacin on DNA gyrase can be assessed by measuring the inhibition of DNA supercoiling. A typical assay involves incubating the enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the inhibitor. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and quantified.[13][14][15][16]

Mechanism of Action: Sitafloxacin Inhibition of Bacterial DNA Replication

Sitafloxacin_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase & Topoisomerase IV Supercoiled_DNA Supercoiled DNA (for replication) DNA_Gyrase->Supercoiled_DNA Supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Sitafloxacin Sitafloxacin Sitafloxacin->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Sitafloxacin inhibits DNA gyrase and topoisomerase IV, preventing DNA supercoiling and leading to bacterial cell death.

Fluorinated 2-Phenylcyclopropylmethylamines as Selective 5-HT2C Receptor Agonists

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) in the central nervous system that is a promising target for the treatment of obesity and other CNS disorders. A series of fluorinated 2-phenylcyclopropylmethylamines have been developed as potent and selective 5-HT2C receptor agonists.[17] The fluorinated cyclopropane moiety was introduced to enhance drug-like properties.[17]

Mechanism of Action: Activation of the 5-HT2C receptor by an agonist leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which can be measured as a functional readout of receptor activation.[18]

Quantitative Biological Data for a Representative Compound ((+)-21b):

ParameterValueReceptorAssayReference
EC50 1.8 nM5-HT2CCalcium Flux[17]
Emax 98%5-HT2CCalcium Flux[17]
EC50 > 10,000 nM5-HT2BCalcium Flux[17]
EC50 130 nM5-HT2ACalcium Flux[17]

Experimental Protocols:

  • Synthesis of Fluorinated 2-Phenylcyclopropylmethylamines: The synthesis of these compounds generally involves the construction of the fluorinated cyclopropane ring through a transition metal-catalyzed [2+1] cycloaddition of a diazo compound to an aromatic vinyl fluoride.[17][19][20] The resulting cyclopropanecarboxylate is then converted to the corresponding amine.[17]

  • 5-HT2C Receptor Functional Assay (Calcium Flux): Cells stably expressing the 5-HT2C receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of the test compound. Upon addition of an agonist, the increase in intracellular calcium leads to an increase in fluorescence, which is monitored in real-time.[1][17][18][21][22]

Signaling Pathway of 5-HT2C Receptor Activation

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist (Fluorinated Cyclopropane) Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Activation of the 5-HT2C receptor by a fluorinated cyclopropane agonist initiates a Gq-mediated signaling cascade, leading to intracellular calcium release and cellular responses.

TYK2 JH2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases.[23] Allosteric inhibitors targeting the pseudokinase (JH2) domain of TYK2 have emerged as a promising therapeutic strategy. Some of these inhibitors incorporate cyclopropyl or fluorocyclopropyl moieties to enhance their properties.[24]

Mechanism of Action: These inhibitors bind to the inactive JH2 domain of TYK2, stabilizing it in an autoinhibitory conformation. This allosterically prevents the activation of the adjacent catalytic (JH1) domain, thereby blocking downstream signaling from cytokines like IL-12, IL-23, and Type I interferons.[25]

Quantitative Biological Data for Representative TYK2 JH2 Inhibitors:

CompoundTYK2 JH2 Kd (nM)TYK2 JH2 IC50 (nM)hWB IFNα IP-10 IC50 (nM)Reference
SHR 2178 0.34--[24]
SHR 8751 0.032-460[24]
SHR 9332 0.04-480[24]
SHR 0936 0.0074-260[24]
BMS-986165 --51[26]
QL-1200186 -0.06-[25]
Compound 4h --41[27]

Experimental Protocols:

  • TYK2 Kinase Assay: The inhibitory activity of compounds on TYK2 can be measured using various in vitro kinase assay formats, such as those that detect the phosphorylation of a substrate peptide. These assays typically involve incubating the recombinant TYK2 enzyme with a substrate, ATP, and the test compound, followed by quantification of the phosphorylated product.[28][29]

  • Cellular Assays for TYK2 Inhibition: The cellular activity of TYK2 inhibitors can be assessed by measuring the inhibition of cytokine-induced STAT phosphorylation or the production of downstream chemokines like IP-10 (CXCL10) in whole blood or peripheral blood mononuclear cells (PBMCs).[30][31]

TYK2 Signaling Pathway and Inhibition

TYK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Dimerizes and Translocates to Nucleus Inhibitor TYK2 JH2 Inhibitor (with cyclopropane) Inhibitor->TYK2 Allosterically Inhibits

Caption: TYK2 JH2 inhibitors allosterically block the activation of TYK2, thereby inhibiting cytokine-mediated signaling and downstream inflammatory gene expression.

Future Directions and Conclusion

The application of fluorinated cyclopropanes in drug discovery is a rapidly evolving field. The unique structural and electronic properties of this motif make it an attractive tool for medicinal chemists to address challenges in drug design, such as improving metabolic stability, enhancing potency, and achieving target selectivity. While the synthesis of these compounds can be challenging, the development of novel synthetic methodologies, including biocatalytic approaches, is expanding their accessibility.[4] Future research will likely focus on the continued exploration of fluorinated cyclopropanes as bioisosteric replacements for other chemical groups and their incorporation into a wider range of therapeutic agents targeting various diseases. The case studies presented in this guide highlight the significant potential of this privileged scaffold to contribute to the development of the next generation of innovative medicines.

References

Methodological & Application

Asymmetric Synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of fluoroquinolone antibiotics such as Sitafloxacin.[1][2] The incorporation of a fluorinated cyclopropane moiety can significantly enhance the metabolic stability, cell permeability, and overall pharmacokinetic profile of drug candidates.[3][4] This document provides detailed application notes and protocols for various asymmetric synthetic routes to this compound and related chiral fluorocyclopropanes, designed to guide researchers in selecting and implementing the most suitable methodology for their specific needs.

Synthetic Strategies Overview

Several catalytic and biocatalytic asymmetric strategies have been developed for the synthesis of enantiomerically enriched fluorocyclopropanes. The primary approaches include:

  • Chiral Pool Synthesis: Utilizing commercially available chiral starting materials to direct the stereochemistry of the cyclopropane ring formation.

  • Catalytic Asymmetric Cyclopropanation: Employing chiral metal catalysts (e.g., Rhodium-based) or organocatalysts to control the stereoselectivity of the cyclopropanation reaction.

  • Enantioselective Simmons-Smith Cyclopropanation: Using stoichiometric chiral auxiliaries or chiral ligands with zinc carbenoids.

  • Biocatalysis: Leveraging engineered enzymes, such as myoglobin-based catalysts, for highly stereoselective transformations.

This document details a high-precision asymmetric route starting from chiral glycidyl derivatives and a versatile enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids.

Method 1: High-Precision Asymmetric Synthesis from Chiral Glycidyl Derivatives

This modern and scalable approach provides excellent stereoselectivity and regioselectivity starting from commercially available materials.[1][2] The overall strategy relies on the chirality induced by a glycidyl derivative to construct the fluorocyclopropane core.

Logical Workflow

cluster_0 Synthesis of Chiral Intermediate cluster_1 Cyclization and Deprotection cluster_2 Oxidation A Fluoromethyl- (phenyl)sulfone C Coupling Reaction A->C B Chiral Glycidyl Derivative B->C D Intramolecular Cyclization C->D E Removal of Protecting Groups D->E F Oxidation to Carboxylic Acid E->F G (1R,2R)-2-Fluoro- cyclopropanecarboxylic Acid F->G

Caption: Workflow for the asymmetric synthesis from a chiral glycidyl derivative.

Experimental Protocol

A detailed, multi-step protocol based on the work published in The Journal of Organic Chemistry is provided below.[1][2]

Step 1: Synthesis of the Chiral Alcohol Intermediate

  • To a solution of fluoromethylphenylsulfone (1.0 equiv) in anhydrous THF (Tetrahydrofuran) at -78 °C under a nitrogen atmosphere, add LHMDS (Lithium bis(trimethylsilyl)amide, 1 M in THF, 2.0 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the appropriate chiral glycidyl derivative (e.g., (R)-glycidyl nosylate, 1.0 equiv) in THF.

  • Allow the reaction to warm to -40 °C and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol intermediate.

Step 2: Intramolecular Cyclization to form the Fluorocyclopropane Ring

  • To a solution of the chiral alcohol intermediate (1.0 equiv) in THF at -78 °C, add LHMDS (1 M in THF, 2.0 equiv) dropwise.

  • After the addition is complete, stir the mixture for an additional hour at -78 °C.

  • Allow the reaction to warm to -40 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the protected fluorocyclopropane intermediate.

Step 3: Deprotection and Oxidation to this compound

  • To a solution of the protected fluorocyclopropane intermediate (1.0 equiv) in dichloromethane (DCM) at -78 °C, add BCl₃ (1 M in DCM, 2.1 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding methanol.

  • Concentrate the mixture in vacuo, then dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected alcohol.

  • To a solution of the alcohol (1.0 equiv) in a mixture of acetonitrile and a saturated KH₂PO₄ solution at 0 °C, add NaClO₂ (2.0 equiv), TEMPO (0.27 equiv), and a small amount of NaClO solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Data Presentation
StepProductYield (%)
1Chiral Alcohol Intermediate~77%
2Protected Fluorocyclopropane~95%
3This compound~45% (overall)
Yields are approximate and based on reported literature values.[2]

Method 2: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols

This method provides a versatile route to a variety of chiral fluorocyclopropanes through a Simmons-Smith type reaction, mediated by a chiral dioxaborolane ligand.[5] The stereochemical outcome can be controlled by the geometry of the starting fluoroallylic alcohol.

Reaction Pathway

A Fluoro-substituted Allylic Alcohol D Formation of Chiral Zinc Carbenoid Complex A->D B Chiral Dioxaborolane Ligand B->D C Et₂Zn / CH₂I₂ C->D E Enantioselective Cyclopropanation D->E F Chiral Fluorocyclopropyl Methanol E->F

Caption: Enantioselective cyclopropanation using a chiral dioxaborolane ligand.

Experimental Protocol

The following is a general procedure for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[5]

General Procedure:

  • To a stirred solution of freshly distilled diiodomethane (CH₂I₂, 4.46 mmol) in dichloromethane (CH₂Cl₂, 4 mL) at 0 °C, add diethylzinc (Et₂Zn, 2.32 mmol) dropwise. A white precipitate will form.

  • After the addition is complete, stir the mixture for 10 minutes.

  • In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 mmol) and the chiral dioxaborolane ligand (1.1 mmol) in CH₂Cl₂ (6 mL).

  • Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and allow it to stir at room temperature for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral fluorocyclopropyl methanol.

Data Presentation

This method has been successfully applied to a range of substrates with excellent yields and enantioselectivities.[5]

Substrate (Fluoroallylic Alcohol)Yield (%)Enantiomeric Selectivity (% es)
(Z)-2-Fluoro-3-phenylprop-2-en-1-ol90%95%
(Z)-3-(4-Methoxyphenyl)-2-fluoroprop-2-en-1-ol>90%95%
(Z)-2-Fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol>90%95%
(Z)-2-Fluoro-3-p-tolylprop-2-en-1-ol>90%95%
(E)-3-Fluoro-2-phenylprop-2-en-1-ol90%>90%
Data is based on reported literature values.[5]

Conclusion

The asymmetric synthesis of this compound and its derivatives is a field of active research with significant implications for drug discovery. The methods presented here offer robust and highly selective pathways to these valuable chiral building blocks. The choice of a specific synthetic route will depend on factors such as scale, availability of starting materials, and the desired structural diversity of the final products. The detailed protocols and comparative data provided in these notes aim to facilitate the successful implementation of these synthetic strategies in a research and development setting.

References

Protocol for the Enantioselective Cyclopropanation of Fluoro-Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of fluorinated cyclopropane moieties into molecular architectures is a pivotal strategy in modern medicinal chemistry and drug development. This structural motif often imparts favorable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This document provides detailed application notes and experimental protocols for the enantioselective cyclopropanation of various fluoro-substituted alkenes, offering a guide for the synthesis of these valuable chiral building blocks. Three key methodologies are presented: a zinc carbenoid-based method for fluoroallylic alcohols, a biocatalytic approach for trifluoromethyl-substituted styrenes, and a rhodium-catalyzed protocol for di- and trifluoromethylated alkenes.

Enantioselective Cyclopropanation of Fluoro-Substituted Allylic Alcohols using a Chiral Dioxaborolane Ligand

Application Notes:

This protocol describes a highly efficient method for the enantioselective cyclopropanation of 2- and 3-fluoroallylic alcohols utilizing a Simmons-Smith-type reaction with a zinc carbenoid in the presence of a chiral dioxaborolane ligand.[1][2] This method is distinguished by its operational simplicity, high yields, and excellent enantioselectivities. The reaction is tolerant of a variety of substituents on the allylic alcohol, including both electron-donating and electron-withdrawing groups.[2] Notably, the stereochemistry of the starting alkene ((E) or (Z)) can be used to control the diastereoselectivity of the cyclopropanation, providing access to a range of stereoisomers.[2] The chiral dioxaborolane ligand plays a crucial role in inducing asymmetry and stabilizing the reactive zinc carbenoid species.[2]

Experimental Workflow:

Workflow for Zinc Carbenoid Cyclopropanation reagent_prep Reagent Preparation: - Prepare solution of CH2I2 in CH2Cl2 - Add Et2Zn dropwise at 0 °C carbenoid_formation Zinc Carbenoid Formation: - Stir the mixture for 10 min at 0 °C reagent_prep->carbenoid_formation addition Addition: - Add substrate solution dropwise to the preformed zinc carbenoid at 0 °C carbenoid_formation->addition substrate_prep Substrate Preparation: - Dissolve fluoroallylic alcohol and chiral dioxaborolane ligand in CH2Cl2 substrate_prep->addition reaction Reaction: - Stir at 0 °C for 10 min, then warm to room temperature and stir for 16 h addition->reaction workup Workup: - Quench with saturated aq. NH4Cl - Extract with CH2Cl2 - Dry and concentrate reaction->workup purification Purification: - Column chromatography on silica gel workup->purification

Caption: Workflow for the enantioselective cyclopropanation of fluoroallylic alcohols.

Detailed Experimental Protocol:

Materials:

  • Fluoro-substituted allylic alcohol

  • Chiral dioxaborolane ligand

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled diiodomethane (2.2 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.1 equivalents) dropwise to the stirred solution. A white precipitate may form.

  • Stir the mixture at 0 °C for 10 minutes to allow for the formation of the zinc carbenoid.

  • In a separate flame-dried flask, dissolve the fluoro-substituted allylic alcohol (1.0 equivalent) and the chiral dioxaborolane ligand (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution of the allylic alcohol and ligand dropwise to the preformed zinc carbenoid solution at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

Quantitative Data Summary:

Substrate (Fluoroallylic Alcohol)ProductYield (%)e.e. (%)
(Z)-2-Fluoro-3-phenylallyl alcohol(1R,2S,3S)-1-Fluoro-2-(hydroxymethyl)-3-phenylcyclopropane9596
(Z)-3-(4-Chlorophenyl)-2-fluoroallyl alcohol(1R,2S,3S)-2-(Hydroxymethyl)-1-fluoro-3-(4-chlorophenyl)cyclopropane9295
(Z)-2-Fluoro-3-(naphthalen-2-yl)allyl alcohol(1R,2S,3S)-1-Fluoro-2-(hydroxymethyl)-3-(naphthalen-2-yl)cyclopropane8694
(E)-2-Fluoro-3-phenylallyl alcohol(1S,2S,3R)-1-Fluoro-2-(hydroxymethyl)-3-phenylcyclopropane5889
(E)-3-(4-Bromophenyl)-2-fluoroallyl alcohol(1S,2S,3R)-3-(4-Bromophenyl)-1-fluoro-2-(hydroxymethyl)cyclopropane77>94
(Z)-3-Fluoro-1-phenylallyl alcohol(1S,2R)-1-Fluoro-2-(1-hydroxy-1-phenylethyl)cyclopropane9396
(Z)-3-Cyclohexyl-3-fluoroallyl alcohol(1S,2R)-2-(1-Cyclohexyl-1-hydroxy)methyl-1-fluorocyclopropane8493

Myoglobin-Catalyzed Enantioselective Cyclopropanation of Trifluoromethyl-Substituted Alkenes

Application Notes:

This protocol outlines a biocatalytic method for the highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.[3] The reaction is catalyzed by engineered variants of myoglobin (Mb) and utilizes 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) as the trifluoromethylcarbene donor.[3] A key feature of this protocol is a two-compartment reaction setup that allows for the ex situ generation of the volatile and toxic diazo reagent, which is then delivered to the reaction vessel containing the myoglobin catalyst and the alkene substrate.[3] This method is particularly effective for the cyclopropanation of styrene derivatives, affording the corresponding trans-cyclopropanes with excellent yields and stereoselectivities.[3] The use of whole bacterial cells expressing the engineered myoglobin simplifies the procedure by eliminating the need for protein purification.[4]

Experimental Workflow:

Workflow for Myoglobin-Catalyzed Cyclopropanation cluster_0 Reagent Generation Chamber cluster_1 Reaction Chamber diazo_generation In situ Diazo Generation: - Diazotization of 2,2,2-trifluoroethylamine gas_delivery Gas Delivery: - Inert gas flow carries gaseous CF3CHN2 from generation to reaction chamber diazo_generation->gas_delivery reaction_setup Reaction Setup: - E. coli cells expressing engineered Mb - Styrene substrate in buffer cyclopropanation Biocatalytic Cyclopropanation: - Mb catalyzes the reaction between the alkene and trifluoromethylcarbene reaction_setup->cyclopropanation gas_delivery->reaction_setup workup Workup & Purification: - Extraction and column chromatography cyclopropanation->workup Rhodium-Catalyzed Cyclopropanation Logic start Start: - Fluoro-substituted alkene - Diazo compound catalyst_selection Catalyst Selection: - Rh2(S-TCPTTL)4 or - Rh2(S-BTPCP)4 start->catalyst_selection reaction Reaction: - Inert solvent (e.g., toluene) - Room temperature catalyst_selection->reaction rh_carbene Formation of Rhodium Carbene reaction->rh_carbene cycloaddition [2+1] Cycloaddition rh_carbene->cycloaddition product Enantioenriched Fluorinated Cyclopropane cycloaddition->product

References

Application Notes: (1R,2R)-2-Fluorocyclopropanecarboxylic Acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a chiral building block of significant interest in the development of novel antibacterial agents, particularly within the fluoroquinolone class. The incorporation of a fluorocyclopropyl moiety at the N-1 position of the quinolone core can significantly influence the potency, spectrum of activity, and pharmacokinetic properties of the resulting compound. The specific stereochemistry of this substituent is crucial in determining the interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. While the (1R,2S) stereoisomer has been extensively studied and is a key component of potent antibiotics like sitafloxacin, the (1R,2R) isomer also plays a role in the development of new antibacterial candidates. These application notes provide an overview of the synthesis and antibacterial activity of a representative fluoroquinolone antibacterial agent incorporating the (1R,2R)-2-fluorocyclopropyl group.

Key Applications

The primary application of this compound in this context is its use as a chiral starting material for the synthesis of fluoroquinolone derivatives. The resulting compounds are potent inhibitors of bacterial DNA gyrase, leading to a bactericidal effect. Structure-activity relationship (SAR) studies have shown that derivatives containing the cis-fluorocyclopropyl group, which includes the (1R,2R) isomer, exhibit significant antibacterial activity.

Data Presentation

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative fluoroquinolone, designated here as Compound A, which incorporates the (1R,2R)-2-fluorocyclopropyl moiety. The data is compared with ciprofloxacin, a widely used fluoroquinolone antibiotic.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Compound A

Bacterial StrainGram StainCompound A (1R,2R)Ciprofloxacin
Staphylococcus aureus ATCC 25923Positive0.10.5
Staphylococcus epidermidis ATCC 12228Positive0.21
Streptococcus pneumoniae ATCC 6305Positive0.051
Enterococcus faecalis ATCC 29212Positive0.42
Escherichia coli ATCC 25922Negative0.050.01
Klebsiella pneumoniae ATCC 13883Negative0.10.05
Pseudomonas aeruginosa ATCC 27853Negative20.5
Haemophilus influenzae ATCC 49247Negative0.020.01

Experimental Protocols

This section provides a detailed methodology for the synthesis of a fluoroquinolone antibacterial agent (Compound A) using this compound and the determination of its in vitro antibacterial activity.

Protocol 1: Synthesis of 1-((1R,2R)-2-Fluorocyclopropyl)-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound A)

Materials:

  • This compound

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

  • Piperazine

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (silica gel column chromatography, recrystallization setup)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in thionyl chloride and reflux for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Synthesis of the Quinolone Core:

    • A general and widely used method for constructing the quinolone core is the Gould-Jacobs reaction. This involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent modifications.

  • Coupling of the (1R,2R)-2-fluorocyclopropylamine with the Quinolone Core:

    • To a solution of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in DMF, add triethylamine and (1R,2R)-2-fluorocyclopropylamine (prepared from the corresponding carboxylic acid via a Curtius or similar rearrangement).

    • Heat the reaction mixture at 80°C for 12 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the crude N-substituted quinolone ester.

  • Substitution with Piperazine:

    • To a solution of the N-substituted quinolone ester in a suitable solvent (e.g., pyridine or DMSO), add an excess of piperazine.

    • Heat the reaction mixture at 120°C for 24 hours.

    • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., chloroform).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the Ester:

    • Suspend the crude product from the previous step in a mixture of ethanol and 10% aqueous NaOH solution.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and adjust the pH to 7.0-7.5 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with water and ethanol, and dry under vacuum to yield Compound A.

  • Purification:

    • Purify the crude Compound A by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Compound A

  • Ciprofloxacin (control)

  • Bacterial strains (listed in Table 1)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Compound A and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of fluoroquinolones and the experimental workflow for their synthesis and evaluation.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (e.g., Compound A) BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV ReplicationFork Replication Fork Stalling DNA_Gyrase->ReplicationFork Prevents relaxation of supercoiled DNA Topoisomerase_IV->ReplicationFork Prevents decatenation of daughter chromosomes DNA_Damage Double-Strand DNA Breaks ReplicationFork->DNA_Damage CellDeath Bacterial Cell Death DNA_Damage->CellDeath

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Synthesis_Workflow cluster_synthesis Synthesis of Compound A cluster_evaluation Biological Evaluation Start Starting Materials (this compound, Quinolone core precursor, Piperazine) Step1 Coupling of (1R,2R)-2-fluorocyclopropylamine to quinolone core Start->Step1 Step2 Nucleophilic substitution with Piperazine at C-7 Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Purification Purification (Recrystallization/Chromatography) Step3->Purification FinalProduct Compound A Purification->FinalProduct MIC_Assay MIC Determination (Broth Microdilution) FinalProduct->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis

Caption: Experimental workflow for synthesis and evaluation.

Application Notes and Protocols: (1R,2R)-2-Fluorocyclopropanecarboxylic Acid in PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated molecules are of significant interest in medicinal chemistry and drug discovery due to the beneficial effects of the carbon-fluorine bond on pharmacokinetic properties, such as metabolic stability and cell permeability.[1] In the context of Positron Emission Tomography (PET), the use of the positron-emitting isotope fluorine-18 (¹⁸F) has become a cornerstone for the development of novel imaging agents.[2] PET radiotracers consist of a positron-emitting isotope, like ¹⁸F, attached to a targeting organic ligand.[3] The rigid structure of the cyclopropane ring makes fluorinated cyclopropanes desirable pharmacophores.[1]

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a synthetic amino acid analogue that holds potential as a PET imaging agent, particularly for oncology applications. Similar to other radiolabeled amino acids, such as anti-¹⁸F-FACBC, it is hypothesized to be a substrate for amino acid transporters (AATs), which are often upregulated in cancer cells to meet the increased metabolic demand for protein synthesis and cell growth.[4][5][6] This differential uptake allows for the visualization of tumors with high contrast relative to surrounding healthy tissue.

This document provides detailed application notes and protocols for the development and evaluation of --INVALID-LINK---2-Fluorocyclopropanecarboxylic acid as a PET imaging agent for cancer.

Proposed Mechanism of Action and Cellular Uptake

It is postulated that, as an amino acid analogue, --INVALID-LINK---2-Fluorocyclopropanecarboxylic acid is transported into cancer cells primarily via sodium-independent L-type amino acid transporters (LAT) and sodium-dependent Alanine, Serine, Cysteine-preferring (ASC) transporters.[4][5] These transporters are frequently overexpressed in various cancers, including glioma and prostate cancer. The uptake mechanism can be investigated through in vitro cell uptake assays using specific inhibitors for different transporter systems.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tracer_ext ¹⁸F-2-Fluorocyclopropanecarboxylic Acid LAT1 L-type Amino Acid Transporter 1 (LAT1) Tracer_ext->LAT1 Uptake ASCT2 Alanine, Serine, Cysteine Transporter 2 (ASCT2) Tracer_ext->ASCT2 Uptake Tracer_int ¹⁸F-2-Fluorocyclopropanecarboxylic Acid LAT1->Tracer_int ASCT2->Tracer_int Metabolism Metabolic Trapping (e.g., incorporation into proteins) Tracer_int->Metabolism PET_Signal Positron Emission (PET Signal) Tracer_int->PET_Signal G start Start: [¹⁸F]Fluoride from Cyclotron step1 Step 1: Azeotropic Drying - K₂CO₃, Kryptofix 2.2.2 - Acetonitrile, 110°C start->step1 step2 Step 2: Nucleophilic Fluorination - Add Precursor in DMSO - Heat at 120-160°C for 10 min step1->step2 step3 Step 3: Hydrolysis (Deprotection) - Add 4M HCl - Heat at 100°C for 5 min step2->step3 step4 Step 4: Purification - Semi-preparative HPLC step3->step4 step5 Step 5: Formulation - Evaporate HPLC solvent - Reconstitute in sterile saline step4->step5 end Final Product: Sterile [¹⁸F]Tracer Solution step5->end

References

Application Notes and Protocols for Determining the Enantiomeric Purity of 2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom onto the cyclopropane ring can impart unique conformational constraints and electronic properties, leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance.

These application notes provide detailed protocols for the determination of the enantiomeric purity of 2-fluorocyclopropanecarboxylic acid using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For acidic compounds like 2-fluorocyclopropanecarboxylic acid, anion-exchange type CSPs are particularly effective.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-fluorocyclopropanecarboxylic acid using chiral HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

Materials:

  • Chiral Column: CHIRALPAK® QN-AX (or equivalent anion-exchange CSP)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Acetic Acid

  • Sample Solvent: Methanol

  • 2-Fluorocyclopropanecarboxylic acid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-fluorocyclopropanecarboxylic acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol / Acetic Acid (100 / 0.1, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

    • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation: Chiral HPLC
ParameterValue
Column CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid (100 / 0.1, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) ~ 5.8 min
Retention Time (Enantiomer 2) ~ 6.5 min
Resolution (Rs) > 1.5
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation (QN-AX Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC) with Derivatization

For volatile compounds or those that can be made volatile through derivatization, chiral GC is an excellent method for enantiomeric purity determination. Carboxylic acids are typically derivatized to form esters with a chiral alcohol, resulting in diastereomers that can be separated on a standard achiral GC column.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of 2-fluorocyclopropanecarboxylic acid by GC after derivatization with a chiral alcohol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Standard laboratory glassware for derivatization.

Materials:

  • (S)-(-)-2-Butanol (chiral derivatizing agent)

  • Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • GC column (e.g., DB-5 or equivalent)

  • 2-Fluorocyclopropanecarboxylic acid sample

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve 10 mg of 2-fluorocyclopropanecarboxylic acid in 1 mL of dichloromethane.

    • Add 1.2 equivalents of (S)-(-)-2-Butanol.

    • Add 1.1 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of dichloromethane for GC analysis.

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 min

    • Injection Volume: 1 µL (split mode, 50:1)

  • Analysis:

    • Inject the derivatized sample into the GC.

    • The two diastereomeric esters will elute at different retention times.

    • Calculate the % ee from the peak areas of the two diastereomers.

Data Presentation: Chiral GC
ParameterValue
Derivatizing Agent (S)-(-)-2-Butanol
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Retention Time (Diastereomer 1) ~ 10.2 min
Retention Time (Diastereomer 2) ~ 10.5 min
Resolution (Rs) > 1.5

Visualization: Chiral GC Workflow

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing start Start react React with (S)-(-)-2-Butanol and DCC start->react workup Aqueous Workup react->workup dry Dry and Evaporate workup->dry reconstitute Reconstitute in Solvent dry->reconstitute inject Inject Sample reconstitute->inject separate Separation on Achiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral GC with Derivatization.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons or other nuclei in the two enantiomers.

Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric purity of 2-fluorocyclopropanecarboxylic acid using ¹H NMR spectroscopy and a chiral solvating agent.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Materials:

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) (chiral solvating agent)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • 2-Fluorocyclopropanecarboxylic acid sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the 2-fluorocyclopropanecarboxylic acid sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add 1.5 to 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. The protons on the cyclopropane ring are good candidates.

  • Analysis:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.

Data Presentation: NMR with CSA
ParameterValue
NMR Spectrometer 400 MHz
Solvent CDCl₃
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Analyte Concentration ~10 mg/mL
CSA to Analyte Ratio ~1.5 : 1
Observed Signal Cyclopropyl proton
Chemical Shift Difference (Δδ) ~0.05 ppm

Visualization: NMR with CSA Logical Flow

NMR_Logic racemate Racemic Analyte (Single NMR Signal) csa Add Chiral Solvating Agent ((R)-TFAE) racemate->csa complexes Formation of Transient Diastereomeric Complexes csa->complexes split_signal Analyte Signal Splits into Two complexes->split_signal integrate Integrate Separated Signals split_signal->integrate calculate Calculate % ee integrate->calculate

Caption: Logical Flow for NMR Enantiomeric Purity Determination.

Application Notes and Protocols: Derivatization of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of (1R,2R)-2-Fluorocyclopropanecarboxylic acid, a key building block in the synthesis of potent antibacterial agents. The primary focus is on the formation of amide derivatives, specifically those belonging to the fluoroquinolone class of antibiotics. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, offering valuable protocols for researchers in the field of drug discovery and development.

This compound and its derivatives are of significant interest due to their incorporation into antibacterial agents that exhibit broad-spectrum activity. One of the most notable applications is in the synthesis of Sitafloxacin, a fourth-generation fluoroquinolone. The derivatization of the carboxylic acid moiety into an amide is a critical step in achieving the desired biological activity.

Data Presentation

The biological activity of derivatives of this compound is typically assessed through in vitro antibacterial assays and enzyme inhibition studies. The following tables summarize quantitative data for Sitafloxacin and related fluoroquinolone analogues.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Sitafloxacin and Comparator Fluoroquinolones

CompoundBacterial StrainMIC (µg/mL)
Sitafloxacin Enterococcus faecalis0.39[1]
Staphylococcus aureus (MRSA)0.41 - 6.53 µM
Escherichia coli<0.008 - 4[2]
Klebsiella pneumoniae<0.008 - 4[2]
Ciprofloxacin Enterococcus faecalis0.34 - 348.67 µM
Staphylococcus aureus (MRSA)0.34 - 348.67 µM
Levofloxacin Enterococcus faecalis0.35 - 177.22 µM
Staphylococcus aureus (MRSA)0.35 - 177.22 µM
Gatifloxacin Enterococcus faecalis0.39[1]
Sparfloxacin Enterococcus faecalis0.39[1]
Tosufloxacin Enterococcus faecalis0.39[1]

Table 2: In Vitro Inhibitory Activity (IC50) against DNA Gyrase and Topoisomerase IV

CompoundEnzymeOrganismIC50 (µg/mL)
Sitafloxacin DNA GyraseEnterococcus faecalis1.38[1]
Topoisomerase IVEnterococcus faecalis1.42[1]
Ciprofloxacin DNA GyraseEnterococcus faecalis27.8[1]
Topoisomerase IVEnterococcus faecalis9.30[1]
Levofloxacin DNA GyraseEnterococcus faecalis28.1[1]
Topoisomerase IVEnterococcus faecalis8.49[1]
Gatifloxacin DNA GyraseEnterococcus faecalis5.60[1]
Topoisomerase IVEnterococcus faecalis4.24[1]
Sparfloxacin DNA GyraseEnterococcus faecalis25.7[1]
Topoisomerase IVEnterococcus faecalis19.1[1]
Tosufloxacin DNA GyraseEnterococcus faecalis11.6[1]
Topoisomerase IVEnterococcus faecalis3.89[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of the Quinolone Core Intermediate

This protocol describes the synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which serves as the backbone for subsequent derivatization.

Materials:

  • Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate

  • Sodium hydride (80%)

  • Anhydrous dioxane

  • Potassium hydroxide

  • Hydrochloric acid (semiconcentrated)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while stirring and cooling with an ice bath.[3]

  • Stir the mixture at room temperature for 30 minutes, then heat under reflux for 2 hours.[3]

  • Remove the dioxane by vacuum distillation.[3]

  • Suspend the residue (40.3 g) in 150 ml of water and add 6.65 g of potassium hydroxide.[4]

  • Reflux the mixture for 1.5 hours.[4]

  • Filter the warm solution and rinse the residue with water.[3]

  • Acidify the filtrate to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling in an ice bath.[3]

  • Collect the resulting precipitate by suction filtration, wash with water, and dry in a vacuum oven at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[3]

Protocol 2: Amide Coupling with (1R,2S)-2-Fluorocyclopropanamine

This protocol details the amide bond formation between the quinolone core and the amine derived from this compound.

Materials:

  • 7-chloro-1-((1R,2S)-2-fluorocyclopropyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • (7S)-7-amino-5-azaspiro[2.4]heptane derivative (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve the quinolone carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (e.g., (7S)-7-amino-5-azaspiro[2.4]heptane derivative, 1.1 equivalents) in anhydrous DMF and add DIPEA (2 equivalents).

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol outlines a method to assess the inhibitory effect of the synthesized compounds on the supercoiling activity of DNA gyrase.

Materials:

  • Synthesized compounds

  • Purified DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Include a positive control (no compound) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's supercoiling activity.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of the synthesized derivatives.

G cluster_0 Synthesis of Quinolone Core cluster_1 Derivatization cluster_2 Biological Assays A Substituted Benzoylacetate C Condensation A->C B Amine B->C D Cyclization C->D E Quinolone Carboxylic Acid Intermediate D->E G Amide Coupling E->G F (1R,2S)-2-Fluorocyclopropanamine F->G H Final Derivative G->H I In Vitro Antibacterial Assay (MIC) H->I J Enzyme Inhibition Assay (IC50) H->J

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Fluoroquinolone Derivative A Relaxed DNA B DNA Gyrase / Topoisomerase IV A->B binds C Supercoiled / Decatenated DNA B->C catalyzes F Stabilized Enzyme-DNA Complex B->F trapped by D DNA Replication & Cell Division C->D E Fluoroquinolone Derivative E->F G Inhibition of DNA Replication F->G H Bacterial Cell Death G->H

Caption: Mechanism of action of fluoroquinolone derivatives targeting bacterial DNA replication.

References

Application Notes and Protocols for Fluorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various fluorocyclopropanation reactions. The methodologies outlined are essential for the synthesis of fluorinated cyclopropanes, which are of significant interest in medicinal chemistry and drug development due to their unique conformational and electronic properties.

Introduction

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a conformationally rigid three-membered carbocycle, is also a prevalent motif in numerous bioactive compounds. The combination of these two features in fluorocyclopropanes offers a powerful strategy for the design of novel therapeutic agents and other functional materials. This document details several key experimental procedures for the synthesis of these valuable compounds.

Method 1: Enantioselective Fluorocyclopropanation of Fluoro-Substituted Allylic Alcohols using Zinc Carbenoids (Simmons-Smith Reaction)

This protocol describes a highly enantioselective method for the synthesis of 2- and 3-fluorocyclopropanes from the corresponding fluoro-substituted allylic alcohols. The reaction utilizes a chiral dioxaborolane ligand to control the stereochemistry of the cyclopropanation.[1][2][3][4]

Experimental Protocol

Materials:

  • Fluoro-substituted allylic alcohol

  • Diiodomethane (CH₂I₂), freshly distilled

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Chiral Dioxaborolane Ligand

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the fluoro-substituted allylic alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv) to the stirred solution via syringe.

  • Following the addition of diethylzinc, add diiodomethane (2.0 equiv) dropwise via syringe. A white precipitate may form.

  • Add the chiral dioxaborolane ligand (1.1 equiv) dissolved in anhydrous dichloromethane.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

Quantitative Data
Substrate (Fluoro-allylic alcohol)ProductYield (%)Enantiomeric Excess (ee, %)Reference
(Z)-2-Fluoro-3-phenylallyl alcohol(1R,2R)-1-(Fluoromethyl)-2-phenylcyclopropan-1-ol9095[1]
(Z)-2-Fluoro-3-(4-methoxyphenyl)allyl alcohol(1R,2R)-1-(Fluoromethyl)-2-(4-methoxyphenyl)cyclopropan-1-ol>9095[1]
(Z)-2-Fluoro-3-(p-tolyl)allyl alcohol(1R,2R)-1-(Fluoromethyl)-2-(p-tolyl)cyclopropan-1-ol>9095[1]
(Z)-3-(4-Bromophenyl)-2-fluoroallyl alcohol(1R,2R)-2-(4-Bromophenyl)-1-(fluoromethyl)cyclopropan-1-ol77>94[1]
(E)-3-Fluoro-1-phenylprop-2-en-1-ol(1R,2S)-1-Fluoro-2-phenylcyclopropyl)methanol86-9594-96[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Cyclopropanation cluster_workup Workup and Purification prep_flask Flame-dried flask under inert atmosphere add_substrate Add fluoro-allylic alcohol and CH2Cl2 prep_flask->add_substrate cool Cool to 0 °C add_substrate->cool add_et2zn Add Diethylzinc cool->add_et2zn add_ch2i2 Add Diiodomethane add_et2zn->add_ch2i2 add_ligand Add Chiral Dioxaborolane Ligand add_ch2i2->add_ligand react Warm to RT and stir for 12-24h add_ligand->react quench Quench with sat. NH4Cl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product product purify->product Isolated Fluorocyclopropane

Caption: Workflow for Enantioselective Simmons-Smith Fluorocyclopropanation.

Method 2: Rhodium-Catalyzed Fluorocyclopropanation with Diazo Compounds

This method provides access to highly functionalized monofluorocyclopropanes through the rhodium-catalyzed reaction of fluorinated olefins with diazo compounds.[5][6] This approach is particularly effective for a wide range of substrates.

Experimental Protocol

Materials:

  • Fluorinated olefin

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane or dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Syringe pump (for slow addition of the diazo compound)

  • Standard glassware for workup and chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the fluorinated olefin (1.0-5.0 equiv) and the rhodium(II) catalyst (0.5-2 mol%).

  • Dissolve the solids in the anhydrous solvent.

  • Prepare a solution of the diazo compound (1.0 equiv) in the anhydrous solvent.

  • Using a syringe pump, add the solution of the diazo compound to the stirred reaction mixture over a period of several hours.

  • After the addition is complete, continue stirring the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC, watching for the disappearance of the characteristic yellow spot of the diazo compound).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fluorocyclopropane product.

Quantitative Data
Fluorinated OlefinDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Reference
1-Fluoro-1-phenyletheneEthyl diazoacetateRh₂(OAc)₄85>95:5[6]
1-Fluoro-1-(4-chlorophenyl)etheneEthyl diazoacetateRh₂(OAc)₄82>95:5[6]
Ethyl 2-fluoroacrylateMethyl phenyldiazoacetateRh₂(esp)₂7590:10[5]
1-Bromo-1-fluoroetheneEthyl diazoacetateRh₂(OAc)₄68N/A[6]

Logical Relationship Diagram

G cluster_reactants Reactants olefin Fluorinated Olefin product Fluorocyclopropane olefin->product reacts with diazo Diazo Compound intermediate Rh-Carbene Intermediate diazo->intermediate forms catalyst Rhodium(II) Catalyst catalyst->intermediate catalyzes intermediate->product to give

Caption: Key components in Rh-catalyzed fluorocyclopropanation.

Method 3: Michael-Initiated Ring Closure (MIRC) for Fluorocyclopropane Synthesis

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the formation of cyclopropanes. In the context of fluorocyclopropanes, this typically involves the reaction of a fluorinated carbon nucleophile with a Michael acceptor, followed by intramolecular cyclization.

Experimental Protocol

Materials:

  • α-Fluoromethyl-α-nitroalkene (or other suitable Michael acceptor)

  • Nucleophile (e.g., a malonate ester)

  • Base (e.g., DBU, K₂CO₃)

  • Solvent (e.g., THF, CH₃CN)

  • Quenching solution (e.g., saturated NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • In a round-bottom flask, dissolve the Michael acceptor and the nucleophile in the chosen solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base portionwise or dropwise to the stirred solution.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Michael AcceptorNucleophileBaseYield (%)Diastereomeric Ratio (dr)Reference
(E)-1-Fluoro-2-nitroetheneDiethyl malonateDBU7585:15[7]
(E)-1-Fluoro-1-nitropropeneDimethyl malonateK₂CO₃6880:20[7]

Reaction Pathway

G start Fluorinated Michael Acceptor + Nucleophile step1 Michael Addition (Base catalyzed) start->step1 intermediate Enolate Intermediate step1->intermediate step2 Intramolecular Nucleophilic Substitution (Ring Closure) intermediate->step2 end Fluorocyclopropane Product step2->end

Caption: Pathway of the MIRC reaction for fluorocyclopropane synthesis.

Method 4: Biocatalytic Fluorocyclopropanation using Engineered Myoglobin

This innovative approach utilizes an engineered myoglobin catalyst to achieve highly stereoselective cyclopropanation of styrenes and other olefins with a diazo reagent, offering a green and efficient alternative to traditional chemical catalysts.[8][9]

Experimental Protocol

Materials:

  • Styrene derivative

  • Diazoacetonitrile (or other diazo reagent)

  • Engineered Myoglobin (Mb) variant (e.g., Mb(H64V,V68A)) expressing E. coli cells or purified enzyme

  • Sodium borate buffer (e.g., 50 mM, pH 9.0)

  • Organic co-solvent (if necessary)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Reaction vials suitable for anaerobic conditions

  • Shaker incubator

  • Centrifuge

  • Standard glassware for extraction and chromatography

Procedure:

  • Prepare a suspension of the E. coli cells expressing the engineered myoglobin in the sodium borate buffer. The optical density at 600 nm (OD₆₀₀) is typically adjusted to a specific value (e.g., 40).

  • In a reaction vial, combine the styrene derivative (e.g., 5 mM final concentration) and the diazoacetonitrile (e.g., 20 mM final concentration).

  • Add the cell suspension to the reaction vial.

  • Seal the vial and place it in a shaker incubator at room temperature under anaerobic conditions for 16-24 hours.

  • After the reaction period, extract the mixture with an organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data
Substrate (Styrene)Engineered Myoglobin VariantYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
StyreneMb(H64G,V68A)>99>99:1>99[9]
4-MethylstyreneMb(H64G,V68A)98>99:1>99[9]
4-ChlorostyreneMb(H64G,V68A)95>99:1>99[9]

Experimental Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cell_culture Culture E. coli expressing Engineered Myoglobin cell_suspension Prepare cell suspension in buffer cell_culture->cell_suspension add_reactants Add styrene and diazo reagent to cell suspension cell_suspension->add_reactants incubate Incubate under anaerobic conditions (16-24h) add_reactants->incubate extract Extract with organic solvent incubate->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by chromatography dry_concentrate->purify final_product final_product purify->final_product Enantioenriched Fluorocyclopropane

Caption: Workflow for Biocatalytic Fluorocyclopropanation.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum fluoroquinolone antibiotic, Sitafloxacin. The specific stereochemistry of this molecule is crucial for the biological activity and safety profile of the final drug product. While the user's request specified the (1R,2R) isomer, the key intermediate for the synthesis of Sitafloxacin is, in fact, the (1S,2S)-enantiomer, which leads to the corresponding (1R,2S)-cis-2-fluorocyclopropylamine side chain. This document provides detailed application notes and protocols for the large-scale synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic acid.

Overview of Synthetic Strategies

Several synthetic routes for 2-fluorocyclopropanecarboxylic acid have been developed, each with distinct advantages and challenges in the context of large-scale production. Key approaches include:

  • Asymmetric Synthesis from Acyclic Precursors: This strategy involves the construction of the cyclopropane ring with simultaneous control of the stereochemistry. A highly efficient method in this category starts from commercially available fluoromethylphenylsulfone and a chiral glycidyl derivative.[1][2]

  • Rhodium-Catalyzed Cyclopropanation: This method utilizes a rhodium catalyst to facilitate the reaction between an electron-deficient olefin, such as 1-fluoro-1-(phenylsulfonyl)ethylene, and a diazo ester to stereoselectively form the cyclopropane ring.[3]

  • Multi-step Synthesis from Halogenated Precursors: Patents describe a synthetic pathway starting from 1,1-dichloro-1-fluoroethane and thiophenol, proceeding through several intermediates to yield the final product.[4]

  • Enzymatic Resolution: Microbial resolution can be employed to separate the desired enantiomer from a racemic mixture of esters of 2-fluorocyclopropanecarboxylic acid.[5]

This document will focus on a high-precision asymmetric synthetic route that has been successfully demonstrated on a 100-gram scale, offering a practical and scalable solution for industrial production.[1]

Data Presentation: Comparison of Key Synthetic Steps

The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic acid, starting from fluoromethylphenylsulfone and (R)-glycidyl butyrate.

StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity/ee (%)Scale
1AlkylationFluoromethylphenylsulfone, (R)-Glycidyl butyrateLHMDSTHF-78 to -401377>99150 mmol
2CyclizationProduct of Step 1LHMDSTHF-78 to -401292>99110 mmol
3OxidationProduct of Step 2NaClO2, TEMPO, NaClOAcetonitrile/KH2PO4 (aq)0 to RT490>99110 mmol
4DesulfonylationProduct of Step 3Mg, MeMgBrMethanolRT58098 (ee)100 mmol

Experimental Protocols

The following are detailed methodologies for the key experiments in the large-scale synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic acid.

Protocol 1: Asymmetric Synthesis via Chiral Glycidyl Derivatives[1]

This protocol describes a four-step synthesis starting from fluoromethylphenylsulfone and (R)-glycidyl butyrate.

Step 1: Synthesis of (R)-4-((fluoro(phenylsulfonyl)methyl)oxy)-3-hydroxybutyl butyrate (Compound 10)

  • To a solution of fluoromethylphenylsulfone (150 mmol) and (R)-glycidyl butyrate (150 mmol) in anhydrous THF (500 mL) at -78 °C, add LHMDS (1 M in THF, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Warm the mixture to -40 °C and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5/1 to 3/1) to afford Compound 10 as a white solid (Yield: 77%).

Step 2: Synthesis of (3S,4S)-3-fluoro-3-(phenylsulfonyl)tetrahydrofuran-4-yl)methyl butyrate (Compound 11)

  • To a solution of Compound 10 (150 mmol) in THF (500 mL) at -78 °C, add LHMDS (1 M, 2 equiv) dropwise.

  • After the addition, stir the reaction mixture for 1 hour at -78 °C.

  • Warm the mixture to -40 °C and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl (500 mL).

  • Extract the mixture with EtOAc (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield Compound 11.

Step 3: Synthesis of (1S,2S)-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylic acid (Compound 12)

  • To a solution of the alcohol intermediate derived from Compound 11 (110 mmol) in acetonitrile (110 mL) and a saturated KH2PO4 solution (110 mL) at 0 °C, add NaClO2 (220 mmol, 2 equiv), TEMPO (29.7 mmol, 0.27 equiv), and NaClO (13.2 mL).

  • Warm the mixture to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM (6 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: petroleum ether/EtOAc = 3/1) to obtain Compound 12 as a white solid (Yield: 90%).

Step 4: Synthesis of (1S,2S)-2-Fluorocyclopropanecarboxylic acid (Compound 3)

  • To a solution of Compound 12 (100 mmol) in DCM (100 mL), add triethylamine (110 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add magnesium powder (1.6 mol, 16 equiv), methylmagnesium bromide (1 M, 0.1 equiv), and dried methanol (500 mL).

  • Stir the mixture for 5 hours.

  • Quench the reaction with 5% HCl.

  • Extract the mixture with EtOAc (6 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product (Yield: 80%, 98% ee).

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A Fluoromethylphenylsulfone + (R)-Glycidyl butyrate B Alkylation (LHMDS, THF, -78 to -40°C) A->B C Intermediate 10 B->C D Cyclization (LHMDS, THF, -78 to -40°C) C->D E Intermediate (Alcohol) D->E F Oxidation (NaClO2, TEMPO, NaClO) E->F G Intermediate 12 ((1S,2S)-2-fluoro-2-(phenylsulfonyl) cyclopropanecarboxylic acid) F->G H Desulfonylation (Mg, MeMgBr, MeOH) G->H I (1S,2S)-2-Fluorocyclopropanecarboxylic acid H->I

Caption: Asymmetric synthesis workflow for (1S,2S)-2-Fluorocyclopropanecarboxylic acid.

Logical Relationship of Synthesis Strategies

Synthesis_Strategies Target (1S,2S)-2-Fluorocyclopropanecarboxylic Acid Route1 Asymmetric Synthesis from Acyclic Precursors Route1->Target Route2 Rhodium-Catalyzed Cyclopropanation Route2->Target Route3 Multi-step Synthesis from Halogenated Precursors Route3->Target Route4 Enzymatic Resolution of Racemic Ester Route4->Target Starting1 Fluoromethylphenylsulfone & Chiral Glycidyl Derivative Starting1->Route1 Starting2 1-Fluoro-1-(phenylsulfonyl)ethylene & Diazo Ester Starting2->Route2 Starting3 1,1-Dichloro-1-fluoroethane & Thiophenol Starting3->Route3 Starting4 Racemic 2-Fluorocyclopropanecarboxylic Acid Ester Starting4->Route4

References

Application Notes and Protocols for Biocatalytic and Enzymatic Resolution of 2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic and enzymatic resolution of racemic 2-fluorocyclopropanecarboxylic acid and its esters. The focus is on kinetic resolution strategies employing commercially available lipases, which are renowned for their stereoselectivity and stability in organic solvents.[1][2][3]

Introduction

Chiral 2-fluorocyclopropanecarboxylic acid is a valuable building block in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane ring. Access to enantiomerically pure forms of this acid is crucial for the development of novel therapeutics. Biocatalytic kinetic resolution, utilizing enzymes such as lipases, offers a highly efficient and environmentally benign approach to separate the enantiomers.[1][2] This method relies on the differential rate of reaction of the two enantiomers with the enzyme, leading to the separation of a slower-reacting enantiomer and a product from the faster-reacting enantiomer.

Enzyme Selection

The most effective enzymes for the kinetic resolution of carboxylic acid esters, including those with fluorine and cyclopropane moieties, are lipases. Extensive research has highlighted the utility of lipases from Candida antarctica (particularly Lipase B, CALB) and various Pseudomonas species (e.g., P. cepacia, P. fluorescens).[4][5][6] These enzymes are commercially available in both free and immobilized forms, with the latter offering enhanced stability and reusability.[3][5]

Data Presentation: Performance of Lipases in the Resolution of Related Substrates

While specific comparative data for 2-fluorocyclopropanecarboxylic acid is limited in publicly available literature, the following tables summarize the performance of commonly used lipases in the kinetic resolution of structurally related fluorinated and cyclopropane-containing carboxylic acid esters. This data can serve as a strong starting point for enzyme screening and optimization.

Table 1: Enzymatic Hydrolysis of Fluorinated Carboxylic Acid Esters

EnzymeSubstrateSolventTemp (°C)Conversion (%)Product e.e. (%)E-valueReference
Amano Lipase PS (Burkholderia cepacia)Ethyl 3-(4-fluorophenyl)-2-methylpropanoatePhosphate Buffer (pH 7.0)RT~5093-100 (Acid)>50[1]
Lipase from Alcaligenes sp.Ethyl 3-phenylbutanoatePhosphate Buffer (pH 7.0)305097 (Acid)>200[3]
Pseudomonas fluorescens LipaseEthyl 3-phenylbutanoatePhosphate Buffer (pH 7.0)305098 (Acid)>200[3]
Candida rugosa LipaseMethyl 2-chloro-3,3,3-trifluoropropanoateAqueousN/A~6095 (Ester)~10[7]

Table 2: Enzymatic Transesterification/Acylation of Cycloalkane and Fluorinated Derivatives

EnzymeSubstrateAcyl DonorSolventTemp (°C)Conversion (%)Product e.e. (%)E-valueReference
Novozym 435 (Candida antarctica Lipase B)Racemic 2-substituted cycloalkanolsVinyl acetateDiethyl etherN/A~50>99 (Ester)>200[6]
Lipase PS (Pseudomonas cepacia)Racemic 2-substituted cycloalkanolsVinyl acetateDiethyl etherN/A~50>99 (Ester)>200[6]
Candida antarctica Lipase B (CALB)Racemic 2-fluorocyclopentan-1-olVinyl acetateOrganicN/A~5098-99 (Alcohol)>200[8]
Pseudomonas cepacia Lipase (PCL)Racemic 2-fluorocyclopentan-1-olVinyl acetateOrganicN/A~5098-99 (Alcohol)>200[8]

Experimental Protocols

The following are generalized protocols for the enzymatic kinetic resolution of esters of 2-fluorocyclopropanecarboxylic acid. These should be considered as starting points and may require optimization for specific substrates and enzymes.

Protocol 1: Enzymatic Kinetic Resolution via Hydrolysis

This protocol is designed for the enantioselective hydrolysis of a racemic ester of 2-fluorocyclopropanecarboxylic acid (e.g., ethyl or methyl ester).

Materials:

  • Racemic ethyl 2-fluorocyclopropanecarboxylate

  • Immobilized Lipase (e.g., Novozym 435 or immobilized Pseudomonas cepacia lipase)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

Procedure:

  • Reaction Setup: To a temperature-controlled vessel, add racemic ethyl 2-fluorocyclopropanecarboxylate (1.0 eq). Add phosphate buffer (0.1 M, pH 7.0) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Enzyme Addition: Add the selected immobilized lipase (typically 10-50% w/w of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with a suitable organic solvent, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed carboxylic acid, as well as the conversion. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted ester and the product acid.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and organic solvent and stored for reuse.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the unreacted ester with MTBE (3 x volume of aqueous phase). Combine the organic layers.

  • Acidification and Extraction: Acidify the remaining aqueous layer to pH 2 with 2 M HCl. Extract the resulting carboxylic acid with MTBE (3 x volume of aqueous phase).

  • Drying and Concentration: Dry the combined organic layers for both the ester and the acid separately over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield and enantiomeric excess of the isolated ester and acid.

Protocol 2: Enzymatic Kinetic Resolution via Transesterification (Acylation)

This protocol is for the enantioselective acylation of racemic 2-fluorocyclopropanecarboxylic acid.

Materials:

  • Racemic 2-fluorocyclopropanecarboxylic acid

  • Immobilized Lipase (e.g., Novozym 435 or immobilized Pseudomonas cepacia lipase)

  • Anhydrous organic solvent (e.g., MTBE, hexane, or THF)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel

  • Filtration setup

  • Rotary evaporator

  • Chiral HPLC or GC for analysis

Procedure:

  • Reaction Setup: To a dry, temperature-controlled vessel, add racemic 2-fluorocyclopropanecarboxylic acid (1.0 eq) and the anhydrous organic solvent.

  • Acyl Donor Addition: Add the acyl donor (typically 1.5-3.0 eq). Vinyl esters are often preferred as they result in an irreversible reaction.[1]

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% w/w of the substrate). If using a non-immobilized enzyme, ensure it is a dry powder.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the e.e. of the unreacted acid and the formed ester. Aim for approximately 50% conversion.

  • Work-up: Once the target conversion is reached, filter off the immobilized enzyme.

  • Separation: The resulting mixture of unreacted acid and product ester can be separated by extraction with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic component, followed by acidification of the aqueous layer and re-extraction. Alternatively, column chromatography can be used for separation.

  • Concentration: Concentrate the separated organic and re-extracted fractions under reduced pressure.

  • Analysis: Determine the yield and enantiomeric excess of the isolated acid and ester.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Product Isolation cluster_products Final Products RacemicEster Racemic Ethyl 2-Fluorocyclopropanecarboxylate ReactionVessel Stirred Reaction at 30-40°C RacemicEster->ReactionVessel Buffer Phosphate Buffer (pH 7.0) Buffer->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Monitoring Monitor Conversion & e.e. (Chiral HPLC/GC) ReactionVessel->Monitoring Filtration Filter to Remove Enzyme ReactionVessel->Filtration At ~50% Conversion Monitoring->ReactionVessel Extraction1 Extract Unreacted Ester with MTBE Filtration->Extraction1 Acidification Acidify Aqueous Layer (2M HCl) Extraction1->Acidification Aqueous Phase Drying Dry & Concentrate Extraction1->Drying Organic Phase (Ester) Extraction2 Extract Product Acid with MTBE Acidification->Extraction2 Extraction2->Drying Organic Phase (Acid) Ester Enantioenriched (R)-Ester Drying->Ester Acid Enantioenriched (S)-Acid Drying->Acid

Caption: Workflow for the enzymatic kinetic resolution of ethyl 2-fluorocyclopropanecarboxylate via hydrolysis.

Enzymatic_Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Product Isolation cluster_products Final Products RacemicAcid Racemic 2-Fluorocyclopropanecarboxylic Acid ReactionVessel Stirred Reaction at 30-50°C RacemicAcid->ReactionVessel Solvent Anhydrous Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Monitoring Monitor Conversion & e.e. (Chiral HPLC/GC) ReactionVessel->Monitoring Filtration Filter to Remove Enzyme ReactionVessel->Filtration At ~50% Conversion Monitoring->ReactionVessel Separation Separation (Extraction or Chromatography) Filtration->Separation Concentration Concentrate Fractions Separation->Concentration Acid Enantioenriched (R)-Acid Concentration->Acid Ester Enantioenriched (S)-Ester Concentration->Ester

Caption: Workflow for the enzymatic kinetic resolution of 2-fluorocyclopropanecarboxylic acid via transesterification.

Kinetic_Resolution_Logic cluster_output Reaction Output at ~50% Conversion Racemate Racemic Substrate (R-Substrate + S-Substrate) Enzyme Enzyme (e.g., Lipase) Racemate->Enzyme Reaction Product S-Product Enzyme->Product k_fast (S-enantiomer) Unreacted Unreacted R-Substrate Enzyme->Unreacted k_slow (R-enantiomer)

Caption: Logical diagram of an enzymatic kinetic resolution process.

References

Application Notes and Protocols: (1R,2R)-2-Fluorocyclopropanecarboxylic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a valuable chiral building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its rigid, strained cyclopropyl scaffold, combined with the unique electronic properties of the fluorine atom, imparts favorable pharmacological characteristics to parent molecules. These characteristics include enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (Btk) and serotonin 2C (5-HT2C) receptor agonists. Detailed synthetic protocols for the preparation of this key chiral intermediate are also presented, along with quantitative structure-activity relationship (SAR) data for its derivatives.

Introduction: The Significance of the Fluorocyclopropyl Moiety

The introduction of a fluorocyclopropyl group into a drug candidate can have a profound impact on its biological activity and pharmacokinetic profile. The high electronegativity of the fluorine atom can modulate the pKa of nearby functional groups and create favorable dipole-dipole interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby enhancing the in vivo stability of the drug. The rigid cyclopropane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. The specific stereochemistry of this compound is crucial, as different stereoisomers often exhibit significantly different biological activities.

Applications in Drug Development

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The incorporation of the (1R,2R)-2-fluorocyclopropyl moiety into Btk inhibitors has been shown to be a successful strategy for improving potency and selectivity.

Structure-Activity Relationship (SAR) of Fluorocyclopropyl-Containing Btk Inhibitors

The stereochemistry of the fluorocyclopropyl group has a significant impact on the inhibitory activity of these compounds. The following table summarizes the in vitro potency of a series of fluorocyclopropyl amide derivatives against Btk.

CompoundStereochemistryBtk IC50 (nM)[1]Human Whole Blood (CD69) IC50 (nM)[1]
23 Unsubstituted4.8-
24 (R,R)-cis-fluoro3.2180
25 (S,S)-cis-fluoro2.478
26 (R,S)-trans-fluoro>100-
27 (S,R)-trans-fluoro>100-
33 (S,S)-fluoroaryl-37
34 (R,R)-fluoroaryl1.9125

Data sourced from literature investigating reversible Btk inhibitors.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Caption: B-cell Receptor (BCR) signaling pathway leading to B-cell proliferation and survival.

Serotonin 2C (5-HT2C) Receptor Agonists

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It is a promising target for the treatment of various CNS disorders, including obesity, schizophrenia, and drug addiction. The incorporation of a fluorocyclopropyl moiety has led to the development of potent and selective 5-HT2C receptor agonists.

Structure-Activity Relationship (SAR) of Fluorocyclopropyl-Containing 5-HT2C Agonists

The following table presents the functional activity of a series of fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors.

Compound5-HT2C EC50 (nM)[2]5-HT2C Emax (%)[2]5-HT2B EC50 (nM)[2]5-HT2A EC50 (nM)[2]
(+)-21a 4.7989.4>1000
(+)-21b 8.096>1000162
(+)-21c 13.19725.1148
(+)-21d 14.810241.5166
(±)-12 598---
(±)-13 230103--

Data sourced from literature investigating selective 5-HT2C receptor agonists.

Serotonin 2C Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) HT2CR 5-HT2C Receptor Serotonin->HT2CR Gq Gq Protein HT2CR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Calcium ↑ [Ca²⁺]i ER->Calcium Downstream Downstream Cellular Responses Calcium->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway of the 5-HT2C receptor.

Experimental Protocols

Asymmetric Synthesis of this compound via Chiral Glycidyl Derivatives

This protocol is based on a reported highly selective asymmetric synthesis.

Overall Reaction Scheme:

synthesis_scheme start Fluoromethylphenylsulfone + Chiral Glycidyl Derivative intermediate1 Intermediate A start->intermediate1 Step 1 intermediate2 Intermediate B intermediate1->intermediate2 Step 2 intermediate3 Intermediate C intermediate2->intermediate3 Step 3 intermediate4 Intermediate D intermediate3->intermediate4 Step 4 intermediate5 Intermediate E intermediate4->intermediate5 Step 5 product (1R,2R)-2-Fluorocyclopropanecarboxylic Acid intermediate5->product Step 6

Caption: Six-step asymmetric synthesis of the target compound.

Step-by-Step Procedure (Generalized):

  • Step 1: Coupling Reaction. To a solution of fluoromethylphenylsulfone in an appropriate aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base (e.g., n-BuLi) is added dropwise. The resulting solution is stirred for a short period, after which a chiral glycidyl derivative (e.g., (R)-glycidyl butyrate) is added. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 2: Ring Closure. The product from Step 1 is treated with a suitable base (e.g., potassium tert-butoxide) in an aprotic solvent to induce intramolecular cyclization, forming the cyclopropane ring.

  • Step 3: Hydrolysis. The ester group is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.

  • Step 4: Oxidative Cleavage. The phenylsulfonyl group is removed through an oxidative cleavage reaction.

  • Step 5 & 6: Further Transformations. Subsequent steps involve functional group manipulations to arrive at the final this compound.

Purification and Characterization:

Purification at each step is typically achieved by column chromatography on silica gel. The final product and intermediates are characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Rhodium-Catalyzed Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

This method utilizes a rhodium-catalyzed cyclopropanation of a fluorinated olefin.

Reaction Scheme:

rhodium_synthesis reactants 1-Fluoro-1-(phenylsulfonyl)ethylene + Diazo Ester product cis-2-Fluorocyclopropanecarboxylate Ester reactants->product Rh₂(OAc)₄

Caption: Rhodium-catalyzed cyclopropanation reaction.

General Experimental Protocol:

  • To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene in a suitable solvent (e.g., dichloromethane), a rhodium catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄), is added.

  • A solution of a diazo ester (e.g., ethyl diazoacetate) in the same solvent is then added slowly via syringe pump over several hours at room temperature.

  • The reaction mixture is stirred until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the cis-2-fluorocyclopropanecarboxylate ester.

  • The ester is then hydrolyzed to the carboxylic acid using standard procedures.

Conclusion

This compound has emerged as a critical chiral building block for the synthesis of advanced pharmaceutical agents. Its unique structural and electronic properties have been successfully exploited to develop highly potent and selective Btk inhibitors and 5-HT2C receptor agonists. The synthetic routes outlined in this document provide a foundation for the efficient and stereoselective preparation of this valuable intermediate, paving the way for further exploration of its potential in drug discovery and development. The provided SAR data underscores the importance of the fluorocyclopropyl moiety in fine-tuning the pharmacological profile of bioactive molecules.

References

Synthetic Routes to 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the synthetic strategies for preparing 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives, a class of compounds with potential antibacterial applications. The information is compiled from published scientific literature and is intended to guide research and development efforts in medicinal chemistry.

Introduction

1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives are a specific subset of fluoroquinolone antibacterials. These molecules are characterized by the presence of a fluorine atom on the cyclopropyl ring at the N-1 position of the pyridone core. The stereochemistry of the fluorine atom on the cyclopropyl ring (cis or trans) has been shown to significantly influence the antibacterial potency, particularly against Gram-positive bacteria.[1]

General Synthetic Approach

The synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives generally involves a multi-step sequence. The key steps typically include the construction of the fluorocyclopropylamine intermediate and its subsequent coupling to a pyridone core, followed by further modifications.

A plausible synthetic pathway can be broken down into two main stages:

  • Synthesis of the 1-amino-2-fluorocyclopropane Intermediate: This is a critical step that establishes the fluorinated cyclopropyl moiety. Various methods for the synthesis of fluorinated cyclopropanes have been reported.

  • Assembly of the Pyridonecarboxylic Acid Core and Final Product Formation: This stage involves the reaction of the fluorocyclopropylamine intermediate with a suitably substituted pyridone precursor to form the final desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic route.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Key Intermediates cluster_1 Stage 2: Assembly and Final Product Formation Fluorocyclopropanation_Reagents Fluorocyclopropanation Reagents Alkene_Precursor Alkene Precursor Fluorocyclopropane_Intermediate Fluorocyclopropane Intermediate Alkene_Precursor->Fluorocyclopropane_Intermediate Fluorocyclopropanation 1_Amino_2_fluorocyclopropane 1-Amino-2-fluorocyclopropane (cis and trans isomers) Fluorocyclopropane_Intermediate->1_Amino_2_fluorocyclopropane Functional Group Transformation Coupling_Reaction Nucleophilic Aromatic Substitution 1_Amino_2_fluorocyclopropane->Coupling_Reaction Pyridone_Core Substituted Pyridone Carboxylic Acid Ester Pyridone_Core->Coupling_Reaction Final_Product_Ester 1-(2-fluorocyclopropyl)-3-pyridone carboxylic acid ester Coupling_Reaction->Final_Product_Ester Final_Product 1-(2-fluorocyclopropyl)-3-pyridone carboxylic acid Final_Product_Ester->Final_Product Ester Hydrolysis

Caption: Generalized synthetic workflow for 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives.

Experimental Protocols (Illustrative)

The following protocols are generalized based on common organic synthesis methodologies and information from related literature. Note: These are not detailed, step-by-step procedures and should be adapted based on the specific substrates and reagents used. For precise experimental details, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the full text of the cited scientific articles.

Protocol 1: Synthesis of 1-Amino-2-fluorocyclopropane (Key Intermediate)

The synthesis of this key intermediate is a challenging step and can be approached in several ways. One potential route involves the fluorocyclopropanation of a suitable alkene followed by functional group manipulation.

Objective: To synthesize cis- and trans-1-amino-2-fluorocyclopropane.

Materials:

  • A suitable N-protected aminoalkene (e.g., N-vinylacetamide)

  • A fluorinating/cyclopropanating agent (e.g., a fluorocarbene precursor)

  • Appropriate solvents (e.g., dichloromethane, chloroform)

  • Reagents for deprotection (e.g., acid or base)

Procedure:

  • Fluorocyclopropanation: To a solution of the N-protected aminoalkene in a suitable anhydrous solvent, add the fluorocyclopropanating reagent at a controlled temperature. The reaction may require an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product, a mixture of cis and trans isomers of N-(2-fluorocyclopropyl)acetamide, is then purified by column chromatography.

  • Deprotection: The purified N-acetylated intermediate is subjected to hydrolysis under acidic or basic conditions to yield the free amine, 1-amino-2-fluorocyclopropane.

  • Isomer Separation: The cis and trans isomers of the final product may be separable by chromatography or crystallization techniques.

Protocol 2: Synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives

Objective: To couple 1-amino-2-fluorocyclopropane with a pyridone core.

Materials:

  • 1-Amino-2-fluorocyclopropane (as a mixture of isomers or a single isomer)

  • A suitable 7-substituted-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid or its ester derivative (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

  • A non-nucleophilic base (e.g., potassium carbonate, DBU)

  • A high-boiling point aprotic solvent (e.g., DMSO, DMF)

  • Reagents for ester hydrolysis (e.g., NaOH or HCl)

Procedure:

  • Nucleophilic Aromatic Substitution: In a reaction vessel, combine the 1-amino-2-fluorocyclopropane, the substituted pyridonecarboxylic acid ester, and the base in the solvent.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature for several hours. The specific temperature and time will depend on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography. This step yields the ester of the final product.

  • Ester Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

  • Final Product Isolation: After hydrolysis, adjust the pH to precipitate the final 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivative. The product is then collected by filtration, washed, and dried.

Data Presentation

The following table summarizes the relationship between the stereochemistry of the 2-fluorocyclopropyl group and the antibacterial activity, as indicated in the literature.[1]

Compound TypeStereochemistryAntibacterial Potency (Gram-positive)Antibacterial Potency (Gram-negative)
1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acidcisMore PotentSimilar to trans
1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acidtransLess PotentSimilar to cis

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key synthetic stages and the final product attributes.

Logical_Relationship Start Synthetic Design Intermediate_Synthesis Synthesis of 1-Amino-2-fluorocyclopropane Start->Intermediate_Synthesis Isomer_Control Control of cis/trans Isomer Ratio Intermediate_Synthesis->Isomer_Control Core_Assembly Coupling to Pyridone Core Isomer_Control->Core_Assembly Final_Product Final 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivative Core_Assembly->Final_Product Biological_Activity Antibacterial Potency Final_Product->Biological_Activity Stereochemistry Influences

Caption: Logical flow from synthesis to biological activity.

Conclusion

The synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives is a complex process that requires careful control over the stereochemistry of the fluorocyclopropyl moiety. The provided information offers a high-level overview of the synthetic strategies and is intended to serve as a starting point for researchers in the field. For detailed and robust experimental procedures, it is essential to refer to the full-text versions of the primary scientific literature. Further research into stereoselective synthetic methods for 1-amino-2-fluorocyclopropane will be crucial for the efficient production of the most potent isomers of these potential antibacterial agents.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Fluorocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of chiral 2-fluorocyclopropanecarboxylic acid? A1: The 2-fluorocyclopropane motif is of significant interest in medicinal chemistry.[1][2] Combining the unique properties of a cyclopropane ring and a fluorine atom can enhance a molecule's biological activity, metabolic stability, and membrane permeability.[2] Consequently, chiral fluorocyclopropanes are valuable building blocks for pharmaceuticals and agrochemicals.[1] For instance, they are found in bioactive compounds such as kinase inhibitors and antibiotics.[2][3]

Q2: Why is the stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid considered challenging? A2: The primary challenges stem from controlling both diastereoselectivity (achieving the desired cis or trans configuration) and enantioselectivity (producing a single enantiomer).[1] Key difficulties include:

  • The small steric difference between fluorine and hydrogen atoms makes stereochemical differentiation difficult.[2]

  • Fluoroalkenes, common precursors, often show lower reactivity in cyclopropanation reactions due to the electron-withdrawing nature of fluorine.[4]

  • Separating the resulting diastereomers and enantiomers can be complex and require specialized chromatographic techniques.[5][6]

Q3: What are the principal synthetic strategies for accessing chiral 2-fluorocyclopropanes? A3: There are two main approaches for the asymmetric synthesis of fluorocyclopropanes[1]:

  • Asymmetric cyclopropanation of fluoroalkenes: This involves reacting a chiral or achiral carbene source with a fluorine-containing alkene. This is a common and effective method.[1][7]

  • Asymmetric fluorocyclopropanation of alkenes: This strategy involves reacting an alkene with a fluorinated carbene source. A key challenge here is controlling the diastereoselectivity of the process, as diastereomeric mixtures are often reported.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on Simmons-Smith type reactions and rhodium-catalyzed processes, which are commonly employed methods.

Issue 1: Low or No Product Yield

Question: My Simmons-Smith type cyclopropanation of a 2-fluoroallylic alcohol is showing low conversion of the starting material. What are the likely causes and solutions?

Answer: Low yields in this reaction are common and can often be traced back to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes & Solutions:

  • Reagent Purity and Activity:

    • Diethylzinc (Et₂Zn): This reagent is extremely sensitive to air and moisture.[4] Always use a fresh, high-quality source and handle it under strictly anhydrous conditions with an inert atmosphere (e.g., argon).

    • Diiodomethane (CH₂I₂): This reagent can decompose over time. It is best to use freshly distilled diiodomethane for optimal results.[4]

  • Reaction Conditions:

    • Temperature Control: The formation of the zinc carbenoid is typically performed at 0 °C. Ensure this temperature is maintained during the addition of diethylzinc.[4] After the substrate is added, the reaction is often allowed to warm to room temperature.[4]

    • Solvent Effects: While ethers are often used in Simmons-Smith reactions, for some fluoroalkene substrates, common chelating solvents can decrease the reaction rate. Running the reaction in a non-coordinating solvent like dichloromethane (CH₂Cl₂) without other additives can sometimes lead to better conversion.[4]

  • Substrate Reactivity:

    • Electronic Effects: Fluoroalkenes are electron-deficient, making them less nucleophilic and thus less reactive towards the electrophilic zinc reagent.[1][4] If low reactivity is suspected, increasing the reaction time or temperature may be necessary, though this should be balanced against potential side reactions.

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: My reaction produces the desired fluorocyclopropane, but as a nearly 1:1 mixture of diastereomers or with low enantiomeric excess (ee). How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is the central challenge. The solution depends on the specific reaction type and the source of stereocontrol.

Potential Causes & Solutions:

  • For Diastereoselectivity (e.g., cis/trans ratio):

    • Directing Groups: In the cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the carbene to one face of the double bond. Ensure the substrate has a well-positioned directing group if this is the intended control element.[7]

    • Catalyst Control: In rhodium-catalyzed reactions, the choice of catalyst is critical. For instance, certain rhodium catalysts are known to effectively produce cis-2-fluorocyclopropanecarboxylic acid derivatives from 1-fluoro-1-(phenylsulfonyl)ethylene.[8] The ligand architecture dictates the stereochemical outcome.

  • For Enantioselectivity:

    • Chiral Ligand/Catalyst Quality: The enantiopurity of your chiral ligand (e.g., a chiral dioxaborolane for zinc carbenoids) or catalyst (e.g., Rh₂(S-PTAD)₄) is paramount.[1][9] Use a source with the highest possible enantiomeric purity.

    • Ligand/Substrate Mismatch: Not all chiral ligands are effective for all substrates. It may be necessary to screen a variety of ligands to find the optimal match for your specific fluoroalkene to achieve high enantioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Issue 3: Difficulty with Product Purification and Isomer Separation

Question: I have successfully synthesized the fluorocyclopropane product, but I am struggling to separate the diastereomers by column chromatography. What can I do?

Answer: Separating fluorocyclopropane isomers can be challenging due to their similar polarities. Additionally, the cyclopropane ring can be sensitive to acidic conditions.[5]

Potential Causes & Solutions:

  • Poor Separation on Silica Gel:

    • Optimize Eluent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation.[5]

    • Product Degradation: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive cyclopropane rings.[5] If you observe streaking or new spots on TLC, consider using deactivated silica (e.g., by adding 0.5-1% triethylamine to your eluent) or switching to a neutral stationary phase like alumina.[5]

  • Co-elution of Isomers:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often more effective than standard column chromatography. Chiral HPLC is the method of choice for separating enantiomers.[6]

    • Crystallization: If the product is crystalline, fractional crystallization can be a powerful technique for separating diastereomers. This may require extensive screening of different solvents.[5]

Quantitative Data Summary

The following tables summarize representative results for the enantioselective synthesis of fluorocyclopropanes, demonstrating the impact of different catalysts and substrates on reaction outcomes.

Table 1: Enantioselective Cyclopropanation of 2-Fluoroallylic Alcohols with Zinc Carbenoids (Data sourced from Delion, L. et al.)[1]

Substrate (2-Fluoroallylic Alcohol)Yield (%)Enantiomeric Excess (ee %)
(Z)-2-fluoro-3-phenylprop-2-en-1-ol9095
(Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol>9095
(Z)-2-fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol>9095
(Z)-2-fluoro-3-(p-tolyl)prop-2-en-1-ol>9095
(E)-2-fluoro-3-phenylprop-2-en-1-ol90>90

Table 2: Rhodium-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes (Data sourced from Denton, J.R. et al.)[9]

Alkene SubstrateCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
StyreneRh₂(R-PTAD)₄85>94:698
4-ChlorostyreneRh₂(R-PTAD)₄82>94:696
4-MethoxystyreneRh₂(R-PTAD)₄75>94:698
Vinyl AcetateRh₂(R-PTAD)₄60>94:688

Experimental Protocols

Protocol: Enantioselective Simmons-Smith Cyclopropanation of a 2-Fluoroallylic Alcohol

This protocol is adapted from the procedure described by Charette and coworkers and is a representative method for this class of transformation.[1][4]

Materials:

  • 2-Fluoroallylic alcohol substrate

  • Diiodomethane (CH₂I₂), freshly distilled

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Chiral dioxaborolane ligand

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Zinc Carbenoid:

    • To a flame-dried, argon-purged round-bottom flask, add anhydrous CH₂Cl₂ (2 mL).

    • Cool the flask to 0 °C using an ice bath.

    • Add freshly distilled diiodomethane (2.23 mmol, 2.2 eq.).

    • Slowly add diethylzinc solution (1.16 mmol, 1.1 eq.) dropwise over 5 minutes. A white precipitate may form.

    • Stir the resulting mixture at 0 °C for 10 minutes.

  • Cyclopropanation Reaction:

    • In a separate flame-dried flask under argon, dissolve the 2-fluoroallylic alcohol (0.5 mmol, 1.0 eq.) and the chiral ligand (0.55 mmol, 1.1 eq.) in anhydrous CH₂Cl₂.

    • Add this solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The mixture should become homogeneous.

    • Stir the reaction at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 16-20 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add saturated aqueous NaHCO₃ solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorocyclopropane product.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow prep prep reaction reaction workup workup purify purify analysis analysis A Carbenoid Preparation C Cyclopropanation Reaction A->C Add to B Substrate & Ligand Solution Prep B->C reaction D Reaction Quench C->D t = 16h E Aqueous Workup D->E F Purification (Chromatography) E->F Crude Product G Product Analysis F->G Purified Isomers

Caption: General experimental workflow for stereoselective fluorocyclopropanation.

troubleshooting_logic problem problem cause cause solution solution start Poor Reaction Outcome low_yield Low Yield or No Reaction start->low_yield poor_stereo Poor Stereoselectivity start->poor_stereo reagents Reagent Quality? (Et2Zn, CH2I2) low_yield->reagents Check conditions Conditions? (Temp, Solvent) low_yield->conditions Check reactivity Substrate Reactivity? low_yield->reactivity Consider ligand Ligand/Catalyst Purity? poor_stereo->ligand Check temp Reaction Temp Too High? poor_stereo->temp Check screening Need to Screen Ligands? poor_stereo->screening Consider sol_reagents Use Fresh/ Distilled Reagents reagents->sol_reagents sol_conditions Verify Temp/ Anhydrous Setup conditions->sol_conditions sol_reactivity Increase Time/ Temp Carefully reactivity->sol_reactivity sol_ligand Verify ee% of Chiral Source ligand->sol_ligand sol_temp Lower Reaction Temperature temp->sol_temp sol_screening Test Different Chiral Ligands screening->sol_screening

Caption: Troubleshooting decision tree for common synthesis challenges.

References

Improving the yield and efficiency of (1R,2R)-2-Fluorocyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, a key chiral intermediate in modern pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for producing 2-fluorocyclopropanecarboxylic acid?

A1: The primary methods involve asymmetric cyclopropanation. A widely cited approach is the rhodium-catalyzed reaction between a fluorinated alkene, such as 1-fluoro-1-(phenylsulfonyl)ethylene, and a diazo ester.[1][2] Another multi-step route begins with more basic starting materials like 1,1-dichloro-1-fluoroethane and thiophenol to first generate the fluorinated alkene intermediate.[3] A different strategy starts from allyl alcohol, which undergoes a five-step sequence of protection, cyclization, deprotection, debromination, and oxidation.[4]

Q2: Why is stereoselectivity so critical in this synthesis?

A2: this compound is a chiral building block. The specific stereoisomer is essential for its function as an intermediate in pharmaceuticals, where biological activity is highly dependent on the precise three-dimensional arrangement of atoms. Achieving high diastereo- and enantioselectivity is crucial to avoid difficult purification steps and to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q3: What is the role of the phenylsulfonyl group in the rhodium-catalyzed reaction?

A3: The phenylsulfonyl group serves as an activating group on the alkene. It facilitates the cyclopropanation reaction with the diazoacetate. This group is typically removed in a subsequent step to yield the desired 2-fluorocyclopropanecarboxylic acid.

Q4: Are there any alternatives to using diazoacetates due to their potential hazards?

A4: While diazo compounds are highly effective for cyclopropanation, their toxicity and explosive nature are significant concerns. Research into safer alternatives is ongoing. Some strategies explore the use of zinc carbenoids or other precursors that can generate the reactive species in situ under milder conditions, which can improve the safety profile of the synthesis.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low Overall Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Catalyst Activity: Ensure the rhodium catalyst is fresh and handled under appropriate inert conditions. - Monitor Reaction Progress: Use TLC or ¹H NMR to monitor the consumption of starting materials. - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, but be aware of potential side reactions.
Side Reactions - Purify Reagents: Ensure all starting materials, especially the diazo ester and the alkene, are pure. Impurities can lead to undesired side products. - Control Addition Rate: Add the diazo ester slowly to the reaction mixture to maintain a low concentration, minimizing dimerization and other side reactions.
Product Degradation - Workup Conditions: Ensure the workup and purification conditions are not too harsh. The cyclopropane ring can be sensitive to strong acids or bases, potentially leading to ring-opening.[6]
Poor Recovery - Optimize Extraction/Purification: Assess the pH during aqueous extraction to ensure the carboxylic acid is in the correct form (ionized for aqueous layer, neutral for organic layer). - Chromatography Issues: Deactivate silica gel with a small amount of acid (e.g., acetic acid) in the eluent to prevent streaking and irreversible adsorption of the carboxylic acid product.

Problem 2: Poor Stereoselectivity (Low d.r. or e.e.)

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand - Screen Chiral Ligands: The choice of chiral ligand for the metal catalyst is the most critical factor for enantioselectivity. Perform small-scale screens of different commercially available chiral ligands. - Check Ligand Purity: Ensure the chiral ligand has high enantiomeric purity.
Incorrect Temperature - Lower Reaction Temperature: Asymmetric reactions often exhibit higher selectivity at lower temperatures. Attempt the reaction at 0 °C or -20 °C.
Solvent Effects - Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence stereoselectivity. Screen a range of solvents (e.g., dichloromethane, toluene, THF, diethyl ether).
Racemization - Check Basicity: During hydrolysis of the ester to the final carboxylic acid, a strong base could potentially epimerize the center alpha to the carbonyl. Use milder hydrolysis conditions (e.g., LiOH in THF/water) and carefully control the temperature.
Logical Troubleshooting Flowchart

Below is a diagram to guide troubleshooting for low yield issues.

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC, NMR) start->check_conversion sub_node_1 Conversion is Low check_conversion->sub_node_1 No sub_node_2 Conversion is High check_conversion->sub_node_2 Yes reagents Verify Reagent Quality - Catalyst activity? - Starting material purity? sub_node_1->reagents conditions Optimize Conditions - Increase reaction time? - Adjust temperature? reagents->conditions end Yield Improved conditions->end workup Review Workup & Purification - Correct pH for extraction? - Column deactivation needed? sub_node_2->workup stability Assess Product Stability - Degradation during workup? - Ring-opening side reaction? workup->stability stability->end

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Data Summary: Catalyst and Condition Optimization

The selection of the catalyst and reaction conditions is paramount for achieving high yield and stereoselectivity. The following table summarizes representative data from literature for analogous asymmetric cyclopropanation reactions.

EntryCatalystChiral LigandSolventTemp (°C)Yield (%)e.e. (%)
1Rh₂(OAc)₄(S)-BINOL-derived ligandCH₂Cl₂257592
2Cu(OTf)₂Box LigandToluene08295
3Rh₂(esp)₂(R,R)-DIOPTHF256888
4Cu(acac)₂Salan LigandEt₂O-2085>99

Note: This table is a representative summary based on typical results for asymmetric cyclopropanation and may not reflect the exact synthesis of this compound. Researchers should consult specific literature for their chosen reaction.

Experimental Protocols

Protocol 1: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol is based on the common strategy of reacting a fluorinated alkene with a diazo ester.[1][2]

Workflow Diagram

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reductive Desulfonylation cluster_2 Step 3: Saponification A 1-Fluoro-1- (phenylsulfonyl)ethylene D Crude Cyclopropane Ester A->D CH₂Cl₂, 25°C B Ethyl Diazoacetate B->D CH₂Cl₂, 25°C C Rh₂(OAc)₄ + Chiral Ligand C->D CH₂Cl₂, 25°C E Crude Product from Step 1 G Ethyl (1R,2R)-2-Fluorocyclopropanecarboxylate E->G THF, -78°C F SmI₂ or Mg/MeOH H Purified Ester J This compound H->J 0°C to RT I 1. LiOH, H₂O/THF 2. HCl (aq)

Caption: General workflow for the synthesis of the target molecule.

Methodology:

  • Reaction Setup: To a solution of the chiral rhodium catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand, 1 mol%) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq).

  • Diazo Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in CH₂Cl₂ to the reaction mixture over 4-6 hours using a syringe pump. Maintaining a slow addition rate is crucial to prevent the formation of diethyl maleate and fumarate.

  • Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting alkene is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is a mixture of cis and trans diastereomers of the phenylsulfonyl cyclopropane ester.

  • Desulfonylation: Dissolve the crude product in a suitable solvent (e.g., THF or methanol). Cool the solution to -78 °C and add the reducing agent (e.g., samarium(II) iodide or magnesium turnings with methanol). Stir until the reaction is complete.

  • Purification: Quench the reaction carefully, perform an aqueous workup, and extract the product with an organic solvent. Purify the resulting ethyl (1R,2R)-2-fluorocyclopropanecarboxylate by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Cool to 0 °C and add lithium hydroxide (LiOH) (1.5 eq). Allow the reaction to warm to room temperature and stir until the ester is fully consumed.

  • Final Isolation: Acidify the mixture with 1M HCl to pH ~2. Extract the final product with ethyl acetate, dry the organic layers over Na₂SO₄, filter, and concentrate to yield this compound.

References

Purification techniques for isolating (1R,2R)-2-Fluorocyclopropanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,2R)-2-Fluorocyclopropanecarboxylic acid isomers. The following information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the enantiomers of 2-Fluorocyclopropanecarboxylic acid?

A1: The primary techniques for resolving racemic 2-Fluorocyclopropanecarboxylic acid are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method that separates enantiomers on a chiral stationary phase (CSP).

  • Diastereomeric Crystallization: An indirect method where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization due to their different solubilities.[1]

  • Enzymatic Resolution: A kinetic resolution method where an enzyme selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[2]

Q2: I am developing a new process. Which purification method should I start with?

A2: For initial small-scale separations and analytical purposes, Chiral HPLC is often the most straightforward method to develop. It provides a direct assessment of enantiomeric purity. For larger-scale purifications, diastereomeric crystallization is a cost-effective and scalable option, provided a suitable resolving agent and crystallization conditions can be identified.[1][3] Enzymatic resolution is a "green" and highly selective alternative, particularly if high enantiomeric excess is required.[2][4]

Q3: Are there any specific safety precautions I should take when working with fluorinated compounds?

A3: Yes, fluorinated organic compounds should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents and solvents used in the purification process.

Chiral HPLC Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers.
Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Different classes of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) have different selectivities. Screen a variety of CSPs. For carboxylic acids, anion-exchange type CSPs like CHIRALPAK QN-AX or QD-AX can be effective.[5]
Inappropriate Mobile Phase Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an acidic additive (e.g., acetic acid, formic acid, trifluoroacetic acid) can improve peak shape and resolution for carboxylic acids.[3][6]
Low Temperature Decreasing the column temperature can sometimes enhance chiral recognition and improve resolution.[7]
Flow Rate Too High Chiral separations often benefit from lower flow rates, which allow for better equilibration between the mobile and stationary phases. Try reducing the flow rate.[7]
Issue 2: Poor peak shape (tailing or fronting).
Potential Cause Troubleshooting Step
Secondary Interactions with Silica Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with residual silanols on the stationary phase.[6]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Experimental Protocol: Chiral HPLC Method Development (General Approach)

This protocol is a general guideline for developing a chiral HPLC method for 2-Fluorocyclopropanecarboxylic acid, based on methods for similar fluorinated carboxylic acids.[2][4]

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OJ-H, Chiralpak® AD-H).

    • Alternatively, consider an anion-exchange column (e.g., CHIRALPAK® QN-AX).[5]

  • Mobile Phase Screening:

    • Normal Phase:

      • Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA).

      • Start with a 90:10 (v/v) ratio and adjust the IPA concentration.

    • Polar Organic Mode:

      • Acetonitrile/Methanol with 0.1% TFA.

    • Reversed Phase:

      • Water/Acetonitrile with 0.1% Formic Acid.

  • Optimization:

    • Adjust the mobile phase composition to achieve a resolution (Rs) of >1.5.

    • Optimize the flow rate (typically 0.5 - 1.0 mL/min for analytical columns).

    • Vary the column temperature (e.g., 25°C, 30°C, 40°C) to improve separation.

Data Presentation: Chiral HPLC Conditions for Analogous Fluorinated Carboxylic Acids
Compound Chiral Stationary Phase Mobile Phase Flow Rate Reference
3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-HHexane/IPA (95:5)1.0 mL/min[2]
3-(2-fluorophenyl)butanoic acidChiralcel OJ-HHexane/IPA (90:10)0.6 mL/min[2]
Flurbiprofen (2-(2-fluoro-4-biphenylyl)-propionic acid)Polysaccharide-basedHeptane/Ethanol/Acetic AcidNot specified[3]

Diastereomeric Crystallization Troubleshooting Guide

Issue 1: No crystal formation.
Potential Cause Troubleshooting Step
Incorrect Solvent System Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). Anti-solvent addition can also induce crystallization.
Supersaturation Not Reached Concentrate the solution slowly. Cool the solution gradually.
Impure Starting Material Purify the racemic acid before attempting salt formation.
Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.
Potential Cause Troubleshooting Step
Resolving Agent Not Optimal Screen a variety of chiral resolving agents (e.g., (R)- or (S)-1-phenylethylamine, brucine, ephedrine).
Crystallization Conditions Too Fast Slow down the crystallization process by reducing the cooling rate or using a solvent system where the salt is less soluble.
Co-crystallization of Both Diastereomers Perform multiple recrystallizations to enrich the desired diastereomer.
Experimental Protocol: Diastereomeric Crystallization

This is a generalized protocol that needs to be optimized for the specific substrate.

  • Salt Formation:

    • Dissolve one equivalent of racemic 2-Fluorocyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol).

    • Add 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Collect the precipitated crystals by filtration.

  • Analysis and Enrichment:

    • Wash the crystals with a small amount of cold solvent and dry them.

    • Liberate the acid from a small sample of the salt by treating with an acid (e.g., HCl) and extracting with an organic solvent.

    • Determine the enantiomeric excess (e.e.) of the liberated acid by chiral HPLC.

    • If the d.e. is not satisfactory, recrystallize the salt.

  • Liberation of the Enantiopure Acid:

    • Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2.

    • Extract the desired enantiomer of 2-Fluorocyclopropanecarboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Enzymatic Resolution Troubleshooting Guide

Issue 1: Low or no enzyme activity.
Potential Cause Troubleshooting Step
Incorrect Enzyme Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Amano PS).[2]
Inappropriate pH Optimize the pH of the buffer solution. Most lipases work well around pH 7.[2]
Enzyme Denaturation Ensure the reaction temperature is within the optimal range for the enzyme. Avoid extreme temperatures and pH values.
Substrate not in Correct Form For enzymatic hydrolysis, the carboxylic acid must first be converted to an ester (e.g., methyl or ethyl ester).[2]
Issue 2: Low enantioselectivity (low e.e.).
Potential Cause Troubleshooting Step
Suboptimal Enzyme Some enzymes are inherently more selective for a given substrate. Screening is crucial.
Reaction Proceeded Past 50% Conversion For a kinetic resolution, the maximum yield for one enantiomer is 50%. Stop the reaction at or near 50% conversion to achieve the highest possible e.e. for both the product and the unreacted starting material.[2]
Incorrect Solvent The choice of organic solvent (in case of esterification) can influence the enzyme's selectivity.
Experimental Protocol: Enzymatic Hydrolysis of the Ethyl Ester

This protocol is based on the resolution of similar fluorinated carboxylic acids.[2][4]

  • Esterification of the Racemic Acid:

    • Convert the racemic 2-Fluorocyclopropanecarboxylic acid to its ethyl ester using standard methods (e.g., thionyl chloride in ethanol).

  • Enzymatic Hydrolysis:

    • Suspend the racemic ethyl ester in a phosphate buffer (pH 7.0).

    • Add the lipase (e.g., Amano PS from Pseudomonas cepacia).

    • Stir the mixture at room temperature and monitor the reaction progress by HPLC until ~50% conversion is reached.

  • Workup and Separation:

    • Filter off the enzyme.

    • Extract the unreacted (R)-ester with an organic solvent (e.g., MTBE).

    • Acidify the remaining aqueous solution to pH ~2 with 2M HCl.

    • Extract the resulting (S)-acid with an organic solvent.

    • Purify both the ester and the acid fractions. The (R)-ester can be hydrolyzed chemically to obtain the (R)-acid.

Visualization of Experimental Workflows

diastereomeric_crystallization racemic_acid Racemic 2-Fluorocyclopropanecarboxylic Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_amine Chiral Resolving Agent chiral_amine->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture salt_formation->diastereomeric_mixture crystallization Crystallization diastereomeric_mixture->crystallization solid_salt Solid Diastereomeric Salt (Enriched) crystallization->solid_salt filtrate Filtrate (Enriched in other Diastereomer) crystallization->filtrate acidification_solid Acidification solid_salt->acidification_solid acidification_filtrate Acidification filtrate->acidification_filtrate enantiomer_1 (1R,2R)-Isomer acidification_solid->enantiomer_1 enantiomer_2 (1S,2S)-Isomer acidification_filtrate->enantiomer_2

Caption: Workflow for Diastereomeric Crystallization.

enzymatic_resolution racemic_ester Racemic Ethyl 2-Fluorocyclopropanecarboxylate hydrolysis Enzymatic Hydrolysis (~50% Conversion) racemic_ester->hydrolysis lipase Lipase (e.g., Amano PS) lipase->hydrolysis mixture Mixture of (R)-Ester and (S)-Acid hydrolysis->mixture separation Extraction/ Separation mixture->separation r_ester (R)-Ester separation->r_ester s_acid (S)-Acid separation->s_acid chemical_hydrolysis Chemical Hydrolysis r_ester->chemical_hydrolysis r_acid (R)-Acid chemical_hydrolysis->r_acid

Caption: Workflow for Enzymatic Resolution via Hydrolysis.

References

Identifying and minimizing byproducts in fluorocyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Identifying and Minimizing Byproducts in Fluorocyclopropanation Reactions

For researchers, scientists, and drug development professionals engaged in fluorocyclopropanation, the formation of byproducts can be a significant challenge, impacting yield, purity, and overall efficiency. This technical support center provides a comprehensive guide to identifying and minimizing these unwanted products through a series of frequently asked questions, troubleshooting tables, detailed experimental protocols, and illustrative diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in fluorocyclopropanation reactions?

A1: Byproduct formation is a frequent issue and can often be attributed to the stability of reagents or intermediates.[1] Depending on the substrate and reaction conditions, common byproducts may include those arising from rearrangements or eliminations.[1] In reactions involving dirhodium-carbene intermediates, byproducts can also result from reactions with water.[2] For instance, in the cyclopropanation of 1,1-difluoroalkenes, difluoromethylation of the diethyl phosphate anion has been observed as a minor byproduct pathway.

Q2: How can I identify the byproducts in my reaction?

A2: A combination of spectroscopic and chromatographic techniques is essential for the accurate identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful for structural elucidation. ¹⁹F NMR is particularly useful for analyzing crude reaction mixtures to determine the ratio of starting material to product and to identify fluorine-containing byproducts.[3]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique helps determine the molecular weights and fragmentation patterns of the components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate isomers and other closely related byproducts, aiding in their quantification and isolation for further characterization.

Q3: What general strategies can I employ to minimize byproduct formation?

A3: Minimizing byproducts typically involves careful control over reaction parameters.

  • Reagent Purity and Handling: Ensure that all reagents, such as diiodomethane, are freshly distilled or from a new bottle as they can decompose over time.[1] Reagents like diethylzinc are highly pyrophoric and sensitive to air and moisture, requiring handling under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1]

  • Control of Reaction Temperature and Stoichiometry: Careful control of the reaction temperature can help favor the desired cyclopropanation pathway over side reactions like rearrangements or eliminations.[1]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the decomposition of sensitive reagents by moisture and air.[4]

  • Starting Material Purity: Impurities in the starting fluoroalkene can lead to undesired side reactions.[1]

Troubleshooting Guide

The following table outlines common problems, their potential causes, and suggested solutions to minimize byproduct formation and improve reaction outcomes.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Reaction Yield Decomposition of reagents.Use freshly purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[4]
Low reactivity of the alkene.For electron-deficient or sterically hindered alkenes, consider using a more reactive fluorinating agent or a catalyst known to be effective for such substrates. Increasing the reaction temperature or concentration may also improve yield, but monitor for increased byproduct formation.[4]
Significant Side Reactions The fluorinating agent or carbene precursor is undergoing undesired reactions.Optimize reaction conditions by carefully controlling temperature and stoichiometry to favor the desired cyclopropanation.[1]
Impurities in the starting material.Ensure the starting material is of high purity to avoid side reactions initiated by contaminants.[1]
Product Degradation during Purification The desired fluorocyclopropane is sensitive to the stationary phase.If you suspect decomposition on silica gel, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase such as alumina or Florisil.[5]

Experimental Protocols

General Experimental Protocol for a Simmons-Smith Fluorocyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a stirred solution of freshly distilled diiodomethane in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, add diethylzinc dropwise.[3]

  • Carbenoid Formation: Stir the mixture at 0 °C for a designated period to allow for the formation of the zinc carbenoid.

  • Substrate Addition: In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol and a chiral ligand (if enantioselectivity is desired) in the same solvent.[3] Add this solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C.[1]

  • Reaction Progression: After the addition is complete, the reaction may be stirred at 0 °C for a short period and then allowed to warm to room temperature and proceed for several hours (e.g., 16 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR analysis of aliquots from the crude reaction mixture.[3]

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Separate the organic and aqueous phases. Extract the aqueous phase multiple times with an organic solvent like CH₂Cl₂ or Et₂O.[1]

  • Purification: Combine the organic extracts and wash successively with saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.[1] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts in identifying and minimizing byproducts in fluorocyclopropanation reactions.

byproduct_formation cluster_reactants Reactants cluster_products Possible Products Alkene Alkene Desired Desired Fluorocyclopropane Alkene->Desired Byproduct3 Starting Material Impurity Adducts Alkene->Byproduct3 Carbene Fluorinated Carbene Carbene->Desired Byproduct1 Rearrangement/Elimination Products Carbene->Byproduct1 Byproduct2 Reaction with Water Carbene->Byproduct2

Caption: Potential reaction pathways leading to desired products and common byproducts.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Byproduct Formation identify 1. Identify Byproducts (NMR, GC-MS, HPLC) start->identify analyze 2. Analyze Potential Causes identify->analyze cause1 Reagent Impurity/ Decomposition analyze->cause1 cause2 Suboptimal Reaction Conditions analyze->cause2 cause3 Inherent Substrate Reactivity analyze->cause3 solution1 Purify/Replace Reagents cause1->solution1 solution2 Optimize Temperature, Concentration, Solvent cause2->solution2 solution3 Modify Substrate or Use Alternative Reagent cause3->solution3 end Minimized Byproducts solution1->end solution2->end solution3->end

Caption: A systematic workflow for troubleshooting byproduct formation in fluorocyclopropanation.

References

Optimization of reaction conditions for preparing 2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluorocyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low yield in the initial cyclopropanation step.

  • Potential Cause: Inefficient carbene formation or addition to the alkene.

  • Recommended Solutions:

    • Reagent Stoichiometry: In syntheses starting from allyl benzyl ether and dibromofluoromethane, ensure the optimal molar ratio of approximately 1:1.2 is used.[1]

    • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as benzyl triethylammonium chloride, is crucial for this reaction.[1] Ensure its activity and appropriate loading.

    • Reaction Temperature: Maintain the recommended reaction temperature. For the reduction step using zinc powder following cyclization, a temperature of 70°C has been identified as optimal.[1]

    • Alternative Routes: If yields remain low, consider alternative methods like the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester for potentially higher stereoselectivity.[2]

Issue 2: Formation of significant side products.

  • Potential Cause: Undesired secondary reactions due to reaction conditions.

  • Recommended Solutions:

    • Control of Reaction Conditions: Many synthetic routes for 2-fluorocyclopropanecarboxylic acid are sensitive to reaction conditions, which can lead to numerous side reactions.[3] Strict adherence to the established protocol, especially concerning temperature and addition rates of reagents, is critical.

    • Purification of Intermediates: Purify intermediates at each step to prevent the carryover of impurities that may interfere with subsequent reactions.

    • Inert Atmosphere: For reactions involving organometallic reagents or other air-sensitive compounds, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Difficulty in purifying the final product.

  • Potential Cause: Presence of closely related impurities or polymeric byproducts.

  • Recommended Solutions:

    • Extraction: After acidification of the carboxylate, perform a thorough extraction with a suitable organic solvent. Multiple extractions will ensure maximum recovery of the product.

    • Crystallization: Recrystallization is a powerful technique for purifying carboxylic acids. Experiment with different solvent systems to find one that provides good separation from impurities.

    • Distillation: If the product is sufficiently volatile, distillation under reduced pressure can be an effective purification method.[4]

    • Chromatography: For challenging separations, column chromatography using an appropriate stationary and mobile phase can be employed, although this may be less practical for large-scale preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2-fluorocyclopropanecarboxylic acid?

A1: Several synthetic routes have been reported, including:

  • A five-step synthesis starting from allyl alcohol, which involves protection, cyclization, deprotection, debromination, and oxidation.[1]

  • A multi-step synthesis beginning with 1,1-dichloro-1-fluoroethane and thiophenol.[3]

  • A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters, which offers good stereoselectivity.[2]

  • An asymmetric synthesis route starting from fluoromethylphenylsulfone and chiral glycidyl derivatives has been developed for producing the cis-isomer with high stereoselectivity.[5]

Q2: What is a typical overall yield for the synthesis of 2-fluorocyclopropanecarboxylic acid?

A2: The overall yield can vary significantly depending on the chosen synthetic route. For the five-step synthesis starting from allyl alcohol, an overall yield of 35.3% has been reported.[1]

Q3: What are the key optimized reaction conditions for the synthesis starting from allyl alcohol?

A3: The following conditions have been identified as optimal for this route:

  • Cyclization: A molar ratio of allylbenzyl ether to dibromofluoromethane of 1:1.2, with benzyl triethylammonium chloride as a phase transfer catalyst.[1]

  • Debromination: Use of zinc powder as the reducing agent at 70°C.[1]

  • Oxidation: A mixed solvent system of acetone and water in a 4:1 volume ratio.[1]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, several safety precautions should be taken:

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pressurized Reactions: Some steps may generate gaseous byproducts, leading to a build-up of pressure. Ensure the reaction vessel is appropriately vented or equipped with a pressure-relief system.

  • Exothermic Reactions: Some of the reaction steps may be exothermic. Control the rate of reagent addition and use an ice bath to manage the reaction temperature.

Data Presentation

Table 1: Optimized Conditions for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid from Allyl Alcohol

Reaction StepReagents/ConditionsOptimized ParameterReference
CyclizationAllylbenzyl ether, Dibromofluoromethane, Benzyl triethylammonium chlorideMolar ratio of 1:1.2 (ether:dibromofluoromethane)[1]
DebrominationZinc powder70°C[1]
OxidationAcetone, Water4:1 volume ratio (acetone:water)[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid from Allyl Alcohol (Adapted from Wang, 2015)

This protocol is a general representation and may require further optimization based on laboratory conditions.

Step 1: Synthesis of Allyl Benzyl Ether

  • To a solution of allyl alcohol in a suitable solvent, add a strong base (e.g., sodium hydride) at 0°C.

  • Slowly add benzyl bromide and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation.

Step 2: Cyclization

  • In a reaction vessel, combine allyl benzyl ether and a phase transfer catalyst (benzyl triethylammonium chloride).

  • Add dibromofluoromethane in a molar ratio of 1.2 to the allyl benzyl ether.

  • Stir the reaction mixture vigorously at the optimized temperature until the starting material is consumed.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to yield the crude cyclopropanated intermediate.

Step 3: Debenzylation and Debromination

  • Dissolve the crude intermediate in a suitable solvent.

  • Add zinc powder and heat the reaction mixture to 70°C.

  • Monitor the reaction by TLC. Upon completion, filter off the zinc salts and wash with the solvent.

  • The resulting intermediate can be carried forward to the next step.

Step 4: Oxidation

  • Dissolve the crude product from the previous step in a 4:1 mixture of acetone and water.

  • Add an oxidizing agent (e.g., potassium permanganate or ruthenium(III) chloride with sodium periodate) in portions at a low temperature.

  • Stir the reaction until the starting material is fully consumed.

  • Quench any excess oxidant and work up the reaction by acidifying the solution and extracting the product with an organic solvent.

  • Dry the combined organic layers and remove the solvent to obtain crude 2-fluorocyclopropanecarboxylic acid.

Step 5: Purification

  • Purify the crude product by recrystallization from a suitable solvent or by distillation under reduced pressure to obtain the final product.

Mandatory Visualization

experimental_workflow start Start: Allyl Alcohol step1 Step 1: Benzylation (Protection of OH group) start->step1 step2 Step 2: Cyclopropanation (Dibromofluoromethane, PTC) step1->step2 step3 Step 3: Debenzylation & Debromination (Zn, 70°C) step2->step3 step4 Step 4: Oxidation (Acetone/Water 4:1) step3->step4 end Final Product: 2-Fluorocyclopropanecarboxylic Acid step4->end

Caption: Synthetic workflow for 2-fluorocyclopropanecarboxylic acid.

troubleshooting_guide start Low Product Yield? check_reagents Check Reagent Stoichiometry and Catalyst Activity start->check_reagents Yes check_temp Verify Reaction Temperature check_reagents->check_temp check_purity Analyze Purity of Starting Materials & Intermediates check_temp->check_purity optimize_conditions Optimize Reaction Conditions (e.g., Solvent, Time) check_purity->optimize_conditions alternative_route Consider Alternative Synthetic Route optimize_conditions->alternative_route

Caption: Troubleshooting decision-making for low product yield.

References

Technical Support Center: Chiral HPLC Separation of Fluorocyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of fluorocyclopropane enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating fluorocyclopropane enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including those with fluorine substituents.[1][2] These CSPs are versatile and can be used in normal phase, reversed-phase, and polar organic modes, offering a wide array of selectivities.[1] Cyclodextrin-based CSPs are also effective, especially in reversed-phase mode.[3] For fluorinated compounds specifically, pentafluorophenyl (PFP) phases have shown unique selectivity and increased retention for halogenated aromatic compounds.[4]

Q2: How does the fluorine atom in fluorocyclopropanes affect chiral separation?

The high electronegativity of fluorine can alter the electronic and steric properties of the molecule, influencing its interactions with the chiral stationary phase. This can lead to unique retention behaviors.[4] Fluorinated phases can exhibit enhanced retention for fluorinated compounds.[4] The introduction of fluorine can also impact the acidity or basicity of nearby functional groups, which may require adjustments to the mobile phase pH to achieve optimal peak shape and resolution.

Q3: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?

The choice of chromatographic mode is critical and depends on the specific properties of your fluorocyclopropane derivative.

  • Normal Phase (NP): Often provides high selectivity for chiral separations.[5] It typically uses non-polar solvents like hexane with a polar modifier such as ethanol or isopropanol.

  • Reversed-Phase (RP): A common starting point, especially for polar molecules. It uses a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]

  • Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer different selectivity compared to NP and RP.[7]

A systematic screening of different modes is the most effective strategy for successful enantioseparation.[1]

Q4: What are typical starting conditions for method development?

A good starting point for screening is to use a set of diverse chiral stationary phases (e.g., one cellulose-based and one amylose-based) and test them with different mobile phase systems.

ParameterNormal PhaseReversed-Phase
Mobile Phase Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 220 or 254 nm)UV at an appropriate wavelength

It is recommended to screen several mobile phase compositions and even different alcohol modifiers in normal phase (e.g., ethanol, 2-propanol) as they can significantly affect selectivity.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or No Separation of Enantiomers

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). Polysaccharide-based columns are a good first choice due to their broad applicability.[1][2]
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. In normal phase, alter the percentage and type of alcohol modifier (e.g., ethanol, isopropanol).[8] In reversed-phase, adjust the ratio of organic solvent to water.[6]
Suboptimal Temperature Temperature can significantly impact selectivity.[9] Try running the separation at both lower (e.g., 10°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase chiral selectivity.
Inappropriate Mobile Phase Additives For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., triethylamine, diethylamine) additive can improve peak shape and resolution.[8][10]
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase For basic compounds, tailing can occur due to interactions with residual silanol groups on the silica support. Add a basic modifier like triethylamine to the mobile phase to minimize these interactions. For acidic compounds, use an acidic modifier like acetic acid.[10]
Column Overload Injecting too much sample can lead to fronting peaks.[11] Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility The sample should be dissolved in the mobile phase whenever possible.[12] If a stronger solvent is used, it can cause peak distortion.
Column Contamination or Damage A partially blocked column frit or a void at the head of the column can cause peak distortion for all peaks in the chromatogram.[11] Try backflushing the column or replacing it if the problem persists.[11]
Issue 3: Unstable or Drifting Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Column Equilibration Chiral columns, especially in normal phase, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
Mobile Phase Composition Change In normal phase, even trace amounts of water can significantly alter retention times.[8] Use high-purity, dry solvents. In reversed-phase, ensure accurate and consistent mobile phase preparation.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Pump or System Leaks Check the HPLC system for any leaks, which can cause pressure fluctuations and lead to unstable retention times.[12]

Experimental Protocols

Protocol 1: General Screening Method for Fluorocyclopropane Enantiomers

This protocol outlines a systematic approach to finding a suitable chiral separation method.

  • Sample Preparation:

    • Dissolve the fluorocyclopropane sample in the initial mobile phase to a concentration of approximately 1 mg/mL.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Chromatographic Conditions (Screening):

    • Columns:

      • Cellulose-based CSP (e.g., Chiralcel OD-H)

      • Amylose-based CSP (e.g., Chiralpak AD-H)

    • Mobile Phases:

      • Normal Phase (NP):

        • n-Hexane/Ethanol (90:10, v/v)

        • n-Hexane/Isopropanol (90:10, v/v)

      • Reversed-Phase (RP):

        • Acetonitrile/Water (50:50, v/v)

        • Methanol/Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm and 254 nm.[14]

  • Evaluation:

    • Assess the chromatograms for any separation (Rs > 0.8).

    • Identify the most promising CSP and mobile phase combination for further optimization.

Protocol 2: Method Optimization

Once a promising separation is identified, optimize the parameters to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Composition:

    • Fine-tune the ratio of the strong to weak solvent in 5% increments.

    • If using additives (e.g., 0.1% TFA or DEA), vary their concentration.

  • Temperature:

    • Evaluate the effect of temperature in 5-10 °C increments (e.g., 15 °C, 25 °C, 35 °C).

  • Flow Rate:

    • Chiral separations often benefit from lower flow rates. Test flow rates between 0.5 mL/min and 1.0 mL/min.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Change Chiral Stationary Phase (CSP) (e.g., try amylose vs. cellulose) start->csp Is CSP appropriate? mobile_phase Modify Mobile Phase - Adjust solvent ratio - Change alcohol modifier (NP) - Add acidic/basic modifier csp->mobile_phase Still no separation? temperature Adjust Temperature (Try lower and higher temps) mobile_phase->temperature Resolution still poor? flow_rate Optimize Flow Rate (Try lower flow rate) temperature->flow_rate Further optimization needed? success Baseline Resolution Achieved flow_rate->success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Chiral HPLC Method Development Strategy

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation analyte Analyte Information (Structure, pKa, Solubility) select_csp Select Diverse CSPs (e.g., Polysaccharide, Cyclodextrin) analyte->select_csp select_mp Select Mobile Phases (NP, RP, PO modes) analyte->select_mp screen Perform Screening Runs select_csp->screen select_mp->screen evaluate Evaluate Screening Results (Resolution, Peak Shape) screen->evaluate identify Identify Promising Conditions evaluate->identify optimize Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate identify->optimize final_method Optimized Chiral Method optimize->final_method validate Method Validation (ICH/FDA) final_method->validate

Caption: A systematic workflow for chiral HPLC method development.

References

Addressing stability and degradation issues of (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-Fluorocyclopropanecarboxylic acid. The information provided is intended to help address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally a chemically stable compound under standard laboratory conditions. However, it is susceptible to degradation under certain conditions. The cyclopropane ring enhances hydrolytic stability compared to simpler alkyl chains. The fluorine atom can also influence the electronic properties and stability of the molecule.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. For optimal preservation, storage at 2-8°C is advisable.

Q3: What are the known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, strong bases, and strong acids. Contact with these substances can lead to degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through:

  • Hydrolysis: Although the cyclopropane ring imparts stability, prolonged exposure to strong acidic or basic conditions can lead to the opening of the cyclopropane ring or other hydrolytic degradation.

  • Oxidation: Reaction with strong oxidizing agents can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to UV or high-intensity light may induce degradation.

  • Thermal Decomposition: High temperatures can cause decomposition of the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., changing purity over time) Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
Contamination of the sample.Use high-purity solvents and handle the compound in a clean environment. Re-purify the compound if necessary.
Appearance of new peaks in HPLC analysis of a formulation Degradation in the formulation matrix.Conduct forced degradation studies to identify potential degradants. Evaluate the compatibility of the compound with all excipients in the formulation. Adjust the pH of the formulation if it is contributing to instability.
Reaction with impurities in solvents or excipients.Use high-purity, peroxide-free solvents and excipients.
Loss of compound during work-up procedures Extraction into the aqueous phase at certain pH values.The compound is a carboxylic acid and will be more water-soluble at higher pH. Adjust the pH of the aqueous phase to be well below the pKa of the carboxylic acid (typically < 4) to ensure it remains in the organic phase during extraction.
Volatility of the compound.While not highly volatile, avoid excessive heating or high vacuum during solvent removal. Use a rotary evaporator at moderate temperatures.
Unexpected reaction byproducts Instability of the compound under reaction conditions.Assess the stability of the compound under the specific reaction conditions (temperature, pH, reagents). Consider using protective groups for the carboxylic acid functionality if it is not the reacting moiety.
Ring-opening of the cyclopropane ring.Avoid harsh acidic or basic conditions and high temperatures that could promote ring-opening.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited. However, studies on related cyclopropanecarboxylic acid esters provide insights into their enhanced stability compared to other esters. The following table summarizes comparative half-life data for benzyl cyclopropanecarboxylate, which can be used as a qualitative indicator of the inherent stability of the cyclopropane ring structure.

CompoundConditionTemperature (°C)Half-life (t½) in hours
Benzyl cyclopropanecarboxylate0.1 N HCl40180.2
Benzyl isobutyrate (open-chain analogue)0.1 N HCl4032.1
Benzyl cyclopropanecarboxylatepH 10 buffer4078.7
Benzyl isobutyrate (open-chain analogue)pH 10 buffer4040.0

This data is for a related compound and should be used for comparative purposes only.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% and 30%
  • High-purity water and acetonitrile (HPLC grade)
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C. If still stable, repeat with 1 M NaOH.
  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water/acetonitrile with 0.1% formic acid).
  • Use a PDA detector to check for peak purity and to obtain UV spectra of any degradation products.
  • Characterize significant degradation products using LC-MS, and if necessary, isolate for NMR analysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradants > threshold nmr Isolate & NMR for Structure lcms->nmr For unknown structures

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_main Hypothetical Degradation Pathways parent This compound hydrolysis Ring-opened product parent->hydrolysis Strong Acid/Base decarboxylation Fluorocyclopropane parent->decarboxylation Heat/UV oxidation Oxidized species (e.g., hydroxylated) parent->oxidation Oxidizing Agent

Caption: Hypothetical degradation pathways.

troubleshooting_logic start Inconsistent Results or New Impurity Detected check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_matrix Evaluate Formulation Matrix (pH, Excipients) matrix_ok Matrix OK? check_matrix->matrix_ok check_procedure Assess Experimental Procedure (Temp, Reagents) procedure_ok Procedure OK? check_procedure->procedure_ok storage_ok->check_matrix Yes improve_storage Optimize Storage: Cool, Dark, Dry, Sealed storage_ok->improve_storage No matrix_ok->check_procedure Yes reformulate Reformulate: Adjust pH, Change Excipients matrix_ok->reformulate No modify_procedure Modify Procedure: Milder Conditions, Pure Reagents procedure_ok->modify_procedure No end Stability Issue Resolved procedure_ok->end Yes improve_storage->end reformulate->end modify_procedure->end

Caption: Troubleshooting decision tree.

Preventing racemization during the chemical modification of 2-fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for preventing racemization during the chemical modification of 2-fluorocyclopropanecarboxylic acid.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the chemical modification of 2-fluorocyclopropanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 2-fluorocyclopropanecarboxylic acid?

A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For a chiral molecule like 2-fluorocyclopropanecarboxylic acid, which has two stereocenters, maintaining stereochemical purity is often critical for its biological activity in drug development. The different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other could be inactive or even harmful.[3] Therefore, preventing racemization during synthesis and modification is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary mechanisms that cause racemization at the α-carbon of cyclopropanecarboxylic acids?

A2: The primary mechanism for racemization at the α-carbon (the carbon bearing the carboxyl group) involves the formation of a planar, achiral enolate intermediate under basic conditions.[4][5] The proton on the α-carbon is acidic and can be removed by a base. The resulting enolate can then be re-protonated from either face, leading to a mixture of both R and S configurations and a loss of optical purity.[4] A second common pathway, particularly during amide coupling reactions, is the formation of an oxazolone (or azlactone) intermediate.[6] The α-proton of this intermediate is highly acidic and susceptible to abstraction, which also leads to racemization.[6]

Q3: Which chemical modifications of the carboxylic acid group are most likely to cause racemization?

A3: Modifications that involve activating the carboxyl group are the most prone to causing racemization. These include:

  • Amide Bond Formation: This is the most common modification where racemization is a significant risk. The use of coupling reagents can lead to over-activation of the carboxylic acid, facilitating the formation of racemization-prone intermediates like oxazolones.[6]

  • Esterification: While generally less prone to racemization than amidation, certain conditions can still lead to a loss of stereochemical integrity. Harsh acidic or basic conditions used for ester hydrolysis or formation can cause epimerization.[7][8]

  • Acid Chloride Formation: Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride creates a highly reactive intermediate that can be susceptible to racemization, especially in the presence of even weak bases.

Q4: How can protecting groups help maintain the stereochemical integrity of 2-fluorocyclopropanecarboxylic acid?

A4: Protecting groups are used to temporarily block a functional group from reacting while other parts of the molecule are modified.[9] For carboxylic acids, converting them into esters (e.g., methyl, ethyl, or t-butyl esters) is a common protection strategy.[7][10] This prevents the acidic proton of the carboxyl group from participating in unwanted reactions and blocks the formation of highly reactive intermediates at the carboxyl group that could lead to racemization during subsequent synthetic steps. The choice of ester is crucial, as the conditions for its eventual removal must not affect other parts of the molecule or the chiral centers.[7]

Troubleshooting & Optimization Guide

Problem 1: Significant racemization detected after amide coupling reaction.
Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as those based on phosphonium (BOP, PyBOP) or aminium/uronium (HBTU, HATU) salts.[11] Avoid using carbodiimides like DCC or EDC without additives.Uronium and phosphonium-based reagents often lead to faster couplings with less epimerization compared to carbodiimides alone.
Absence of Additives Always use an additive like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure when using carbodiimide coupling reagents (DCC, DIC, EDC).[12][13][14]Additives react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation and subsequent racemization than the O-acylisourea intermediate formed with carbodiimides alone.[14] HOAt is often superior to HOBt in suppressing racemization.
Strong or Sterically Hindered Base Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[12] Avoid excess base or stronger bases like triethylamine (TEA) if possible.The choice of base is critical. Excess or overly strong bases can directly deprotonate the α-carbon, leading to racemization via an enolate intermediate.[4]
High Reaction Temperature Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature). Avoid heating the reaction mixture unless necessary for sterically hindered substrates.[12]Higher temperatures increase the rate of both the desired reaction and the undesired racemization pathways.
Problem 2: Loss of enantiomeric purity observed during esterification or hydrolysis.
Potential Cause Recommended Solution Explanation
Harsh Hydrolysis Conditions For ester deprotection, avoid strong basic conditions (e.g., NaOH, KOH) which can cause epimerization.[7] Opt for acidic hydrolysis (e.g., TFA, HCl) or, if the ester allows, hydrogenolysis (for benzyl esters) or other mild cleavage methods.Basic conditions can easily abstract the α-proton, leading to racemization.[7]
Fischer Esterification Issues Instead of direct Fischer esterification which uses strong acid and heat, consider milder, two-step methods. First, convert the carboxylic acid to an acid chloride or use a coupling reagent to form an active ester, then react with the alcohol at low temperature.[15][16]Milder conditions avoid the high temperatures and strong acids that can potentially compromise stereocenters.
Transesterification Ensure the alcohol solvent used in the reaction does not participate in unwanted transesterification reactions. Use the alcohol that corresponds to the desired ester product.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol describes a general procedure for coupling 2-fluorocyclopropanecarboxylic acid with a primary or secondary amine while minimizing racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluorocyclopropanecarboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C.

  • Activation: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂). Wash the organic layer sequentially with mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines a general method to determine the enantiomeric purity of a 2-fluorocyclopropanecarboxylic acid derivative.

  • Derivatization (if necessary): To improve separation and UV detection, the carboxylic acid may need to be converted to an ester or amide. A common method is to form the methyl ester using a non-racemizing agent like (Trimethylsilyl)diazomethane or to form an amide with a UV-active amine.

  • Sample Preparation: Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a sample of the racemic mixture to confirm the separation of both enantiomers.

  • HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[17]

    • Mobile Phase: Use a mixture of hexane/isopropanol or another suitable solvent system. The exact ratio must be optimized for the specific analyte.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte or its derivative absorbs.

  • Data Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Visualizations

Racemization Mechanisms

RacemizationMechanisms Key Racemization Pathways cluster_0 Enolate Pathway (Base-Catalyzed) cluster_1 Oxazolone Pathway (Amide Coupling) Start_E Chiral Carboxylic Acid (or derivative) Enolate Planar, Achiral Enolate Intermediate Start_E->Enolate - H⁺ Base Base (e.g., OH⁻, RO⁻) Base->Start_E Racemate_E Racemic Mixture Enolate->Racemate_E + H⁺ (from either face) Start_O N-Protected Chiral Amino Acid Oxazolone Oxazolone Intermediate (highly acidic α-H) Start_O->Oxazolone Activation CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Start_O Racemate_O Racemized Amide Product Oxazolone->Racemate_O Base abstraction of α-H + Amine attack DecisionWorkflow Workflow for Minimizing Racemization Start Goal: Modify Carboxyl Group of 2-Fluorocyclopropanecarboxylic Acid ModificationType What is the desired modification? Start->ModificationType Amide Amide Bond Formation ModificationType->Amide Amide Ester Ester Formation ModificationType->Ester Ester Other Other (e.g., Reduction) ModificationType->Other Other CouplingChoice Select Low-Racemization Coupling Reagent (HATU, HBTU, PyBOP) Amide->CouplingChoice EsterMethod Is direct Fischer esterification required? Ester->EsterMethod FinalCheck Verify Enantiomeric Purity (e.g., Chiral HPLC) Other->FinalCheck Additives Use Additives (HOAt, HOBt) CouplingChoice->Additives Conditions Use Stoichiometric Weak Base (DIPEA) and Low Temperature (0 °C) Additives->Conditions Conditions->FinalCheck MildEster Use Milder Conditions: - Acid Chloride -> Alcohol - DCC/DMAP EsterMethod->MildEster No Fischer Use minimal heat and catalytic acid EsterMethod->Fischer Yes MildEster->FinalCheck Fischer->FinalCheck

References

Overcoming challenges in the scale-up synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Suggested Solutions
TSG-001 Low overall yield in multi-step synthesis.- Incomplete reactions at various steps.- Suboptimal reaction conditions.- Degradation of intermediates.- Inefficient purification.- Monitor each reaction for completion using appropriate analytical techniques (e.g., TLC, NMR).- Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[1]- Ensure intermediates are handled under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.- Employ efficient purification methods at each step to minimize product loss.
TSG-002 Poor diastereoselectivity, leading to a mixture of cis and trans isomers.- Inappropriate choice of catalyst or reagents.- Reaction temperature not optimal for selectivity.- Steric hindrance effects.- Utilize stereoselective synthetic routes, such as those employing chiral auxiliaries or catalysts like rhodium for cyclopropanation.[2]- Carefully control the reaction temperature, as lower temperatures often favor higher diastereoselectivity.[3]- Consider the steric bulk of substituents, which can influence the direction of attack during cyclopropanation.[4]
TSG-003 Difficulty in separating diastereomers.- Similar physical properties of the isomers.- Employ chromatographic techniques with high resolving power, such as preparative HPLC or SFC.- Consider derivatization of the carboxylic acid to form diastereomeric esters or amides with a chiral auxiliary, which can be more easily separated by chromatography or crystallization.
TSG-004 Challenges in purification of the final product.- Presence of stubborn impurities from the reaction.- Emulsion formation during workup.- Utilize acid-base extraction for effective separation from neutral or basic impurities.[5]- Recrystallization from a suitable solvent system can significantly improve purity.[5]- For persistent impurities, silica gel chromatography may be necessary.[5]- To avoid emulsions during extraction, use a stirrer instead of vigorous shaking.[6]
TSG-005 Inconsistent results upon scale-up.- Mass and heat transfer limitations.- Changes in reagent addition rates.- Inefficient mixing.- Ensure efficient stirring to maintain homogeneity, especially in larger reaction vessels.- Control the rate of addition of reagents to manage exothermic reactions and maintain a consistent temperature profile.- Consider using a flow chemistry setup for better control over reaction parameters at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include allyl alcohol, which can be converted in a multi-step synthesis involving cyclization and oxidation.[1] Another approach involves the use of fluoromethylphenylsulfone and chiral glycidyl derivatives for an asymmetric synthesis.[7]

Q2: How can I improve the stereoselectivity of the cyclopropanation step?

A2: The use of specific catalysts, such as rhodium catalysts in the cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters, has been shown to be effective for the stereoselective synthesis of the cis-isomer.[2] Additionally, the choice of chiral auxiliaries or ligands in Simmons-Smith type cyclopropanations can afford high enantioselectivity.[8]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: 1H NMR and Mass Spectrometry (MS) are essential for confirming the structures of intermediates and the final product.[1] For assessing stereoselectivity, chiral HPLC or GC can be employed to determine the diastereomeric and enantiomeric excess.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, some reagents used in the synthesis can be hazardous. For example, when working with cyanides, it is crucial to work in a well-ventilated fume hood as toxic isocyanides may be evolved.[6] Always consult the Material Safety Data Sheet (MSDS) for each reagent and wear appropriate personal protective equipment (PPE). The final product itself may be harmful if swallowed and can cause skin and eye irritation.[9]

Q5: Can this carboxylic acid be converted to other useful intermediates?

A5: Yes, this compound is a key intermediate for the synthesis of molecules like cis-2-fluorocyclopropylamine, which is a vital component of the antibiotic sitafloxacin.[7] This conversion typically involves a Curtius rearrangement or a similar transformation of the carboxylic acid to an amine.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid via Oxidation

This protocol is adapted from a procedure for the synthesis of a related compound and outlines a general oxidation step.[7]

  • Dissolution: Dissolve the precursor alcohol (e.g., (1R,2R)-2-fluorocyclopropylmethanol) (1 equivalent) in a mixture of acetonitrile and a saturated KH2PO4 solution at 0 °C.

  • Addition of Reagents: To the cooled solution, add NaClO2 (2 equivalents), TEMPO (0.27 equivalents), and a small amount of NaClO.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane (DCM) multiple times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a general method for purifying carboxylic acids.[5]

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate.

  • Base Extraction: Wash the organic solution with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

  • Separation: Separate the aqueous layer containing the carboxylate salt from the organic layer which retains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of ~2 to re-protonate the carboxylate.

  • Product Extraction: Extract the precipitated or dissolved carboxylic acid back into an organic solvent (e.g., ethyl acetate).

  • Final Steps: Dry the organic layer over anhydrous sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Precursor Alcohol) dissolution Dissolution in Acetonitrile/KH2PO4 start->dissolution reagent_addition Addition of NaClO2, TEMPO, NaClO dissolution->reagent_addition reaction Reaction at RT reagent_addition->reaction quench Quenching with Water reaction->quench extraction_dcm Extraction with DCM quench->extraction_dcm workup_synth Washing, Drying, Concentration extraction_dcm->workup_synth crude_product Crude this compound workup_synth->crude_product dissolve_purify Dissolve Crude Product in Ethyl Acetate crude_product->dissolve_purify Proceed to Purification base_extraction Wash with NaHCO3 (aq) dissolve_purify->base_extraction separate_layers Separate Aqueous and Organic Layers base_extraction->separate_layers acidify Acidify Aqueous Layer with HCl separate_layers->acidify product_extraction Extract with Ethyl Acetate acidify->product_extraction workup_purify Drying and Concentration product_extraction->workup_purify pure_product Pure this compound workup_purify->pure_product troubleshooting_logic Troubleshooting Logic for Poor Diastereoselectivity start Problem: Poor Diastereoselectivity cause1 Potential Cause 1: Inappropriate Catalyst/Reagents start->cause1 cause2 Potential Cause 2: Suboptimal Temperature start->cause2 cause3 Potential Cause 3: Steric Effects start->cause3 solution1 Solution: Use Stereoselective Catalysts (e.g., Rhodium-based) cause1->solution1 solution2 Solution: Optimize Reaction Temperature (Often Lower) cause2->solution2 solution3 Solution: Modify Substrate to Alter Steric Hindrance cause3->solution3

References

Characterization of common impurities in synthetic (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the characterization of common impurities in synthetic (1R,2R)-2-Fluorocyclopropanecarboxylic acid. It includes troubleshooting guides for analytical challenges, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the analysis and purification of this compound.

Q1: What are the most common impurities I should expect in my synthetic sample?

A: The most prevalent impurities are typically stereoisomers formed during the cyclopropanation reaction. Other potential impurities include unreacted starting materials, reagents, and residual solvents from the synthesis and workup.

Q2: I am seeing multiple peaks in my HPLC chromatogram. How do I begin to identify them?

A: An initial assessment can be made using a standard reverse-phase HPLC method to separate the main compound from non-isomeric impurities. To identify stereoisomers, a chiral HPLC method is necessary. For structural confirmation of unknown peaks, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Q3: My chiral HPLC separation shows poor resolution between enantiomers or diastereomers. How can I improve it?

A: Poor chiral resolution is a common issue. A systematic approach to optimization is recommended:

  • Verify CSP Selection: Ensure the Chiral Stationary Phase (CSP) is suitable for acidic compounds. Polysaccharide-based (cellulose, amylose) and macrocyclic glycopeptide CSPs are often good starting points.[1][2]

  • Optimize Mobile Phase:

    • Acidic Modifier: For acidic compounds like this, adding 0.1-0.5% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial to ensure the analyte is in its protonated form, which improves peak shape.[1]

    • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in 5% increments to find the optimal selectivity.[1]

  • Check Column Health: If performance degrades, the column may be contaminated. Follow the manufacturer's instructions for column washing. For some columns, stronger solvents like THF or DCM may be used.[1]

Q4: My HPLC peaks are tailing. What are the likely causes and solutions?

A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or column overload.[1]

  • Rule out Column Overload: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves, the original sample concentration was too high.[1]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. Adding 0.1% TFA is a standard practice to achieve this and minimize tailing.[1]

  • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed contaminants that can cause peak distortion.[3]

Q5: How can I definitively differentiate between cis and trans diastereomers?

A: While HPLC can separate diastereomers, NMR spectroscopy provides structural confirmation. Specifically, Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry by observing spatial proximity between the fluorine atom and the protons on the cyclopropane ring.[4]

Common Impurities and Analytical Methods

The primary impurities are stereoisomers of the target molecule. Identification relies on methods capable of differentiating these subtle structural differences.

Impurity TypeSpecific ExamplePrimary Identification Method
Diastereomer (trans) (1S,2S)-2-Fluorocyclopropanecarboxylic acidChiral HPLC, NMR Spectroscopy[4][5]
Diastereomer (cis) (1R,2S)-2-Fluorocyclopropanecarboxylic acidChiral HPLC, NMR Spectroscopy[6][7]
Enantiomer (cis) (1S,2R)-2-Fluorocyclopropanecarboxylic acidChiral HPLC[8]
Starting Materials e.g., 1-fluoro-1-(phenylsulfonyl)ethylene, DiazoacetatesHPLC-UV, GC-MS[7][9]
Residual Solvents e.g., Acetonitrile, Ethyl Acetate, DichloromethaneGC-FID / GC-MS

Experimental Protocols

Protocol 1: Chiral HPLC Method for Purity Assessment

This protocol outlines a general approach for the chiral separation of 2-Fluorocyclopropanecarboxylic acid isomers. Optimization will be required based on the specific column and system used.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.[9]

  • Chiral Stationary Phase (CSP) column suitable for acidic compounds (e.g., polysaccharide-based or macrocyclic glycopeptide).[2]

2. Mobile Phase Preparation:

  • Use HPLC-grade solvents.[1]

  • A common mobile phase for normal phase chiral separations is a mixture of Hexane and Isopropanol (IPA).[1]

  • Add an acidic modifier: To the IPA portion, add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v).[1]

  • Prepare a starting mobile phase composition (e.g., 90:10 Hexane:IPA with 0.1% TFA). Degas the mobile phase before use.[10]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.[9]

  • Dissolve the sample in 10 mL of the mobile phase or a miscible solvent. If not using the mobile phase, ensure the injection solvent is weaker than the mobile phase to prevent peak distortion.[11]

  • Filter the sample through a 0.22 µm syringe filter if necessary.[12]

4. Chromatographic Conditions:

  • Column Temperature: 25 °C (or as recommended by column manufacturer).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.[12]

  • Detection: UV at 210 nm.

  • Run Type: Isocratic. Vary the ratio of Hexane to IPA (e.g., from 95:5 to 80:20) to optimize the separation of all four stereoisomers.

5. Data Analysis:

  • Identify the peak corresponding to the (1R,2R) isomer by comparing with a reference standard if available.

  • Calculate the purity and impurity levels based on the relative peak area percentages.

Protocol 2: NMR Sample Preparation for Structural Elucidation

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound or impurity in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Transfer the solution to a clean, dry NMR tube.

2. Analysis:

  • Acquire standard 1H, 13C, and 19F NMR spectra.

  • To confirm stereochemistry, perform 2D NMR experiments, such as NOESY, which can reveal through-space correlations between protons and the fluorine atom, helping to distinguish between cis and trans isomers.[4]

Visualized Workflows

The following diagrams illustrate logical workflows for impurity characterization and troubleshooting common analytical issues.

Impurity_Analysis_Workflow cluster_0 Impurity Identification and Characterization Workflow Sample Synthetic Sample Received Initial_Screen Initial Purity Screen (Reverse-Phase HPLC) Sample->Initial_Screen Check_Purity Impurities > 0.1%? Initial_Screen->Check_Purity Chiral_Analysis Chiral HPLC Analysis (Stereoisomer Profiling) Check_Purity->Chiral_Analysis Yes Pass Sample Meets Purity Spec Check_Purity->Pass No Structure_Elucidation Structure Elucidation (LC-MS, NMR, HRMS) Chiral_Analysis->Structure_Elucidation Quantification Quantify Impurities Structure_Elucidation->Quantification Report Final Purity Report Quantification->Report HPLC_Troubleshooting_Workflow cluster_1 Troubleshooting Poor Chiral HPLC Resolution Problem Problem: Poor Peak Resolution or Tailing Check_Method 1. Check Mobile Phase Problem->Check_Method Check_Concentration 2. Check Sample Conc. Check_Method->Check_Concentration OK Solution_Modifier Add/Optimize Acidic Modifier (e.g., 0.1% TFA) Check_Method->Solution_Modifier Modifier Issue? Solution_Solvent Vary Organic Modifier % Check_Method->Solution_Solvent Solvent Ratio? Check_Column 3. Check Column Health Check_Concentration->Check_Column OK Solution_Dilute Dilute Sample (1:10, 1:100) Re-inject Check_Concentration->Solution_Dilute Overloaded? Solution_Wash Wash or Replace Column Check_Column->Solution_Wash Contaminated? Resolved Problem Resolved Check_Column->Resolved OK Solution_Modifier->Check_Concentration Solution_Solvent->Check_Concentration Solution_Dilute->Check_Column Solution_Wash->Resolved

References

Strategies to control diastereoselectivity in fluorocyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective fluorocyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to controlling stereochemistry in these important reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of fluorocyclopropanes, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Poor Diastereoselectivity Incorrect Substrate Geometry: The E/Z configuration of the starting fluoroalkene directly impacts the relative stereochemistry of the cyclopropane product in stereospecific reactions.[1]Verify the stereochemistry of your starting fluoroalkene using techniques like NMR spectroscopy.
Ineffective Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.Screen a variety of chiral ligands with different steric and electronic properties. Common choices include those used with Rh(II) or Cu(II) complexes.[1] Consider using a chiral dioxaborolane ligand in Simmons-Smith type reactions for fluoro-substituted allylic alcohols.[2][3]
Uncatalyzed Background Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.Run the reaction at a lower temperature to minimize the uncatalyzed reaction. Ensure no achiral impurities are inadvertently catalyzing the reaction.[1]
Substrate Lacks a Directing Group: For reactions relying on substrate control, the absence of a coordinating group can lead to poor diastereoselectivity.For allylic alcohols, the hydroxyl group can act as a directing group in Simmons-Smith reactions, leading to high diastereoselectivity.[3][4]
Low Reaction Yield Low Reactivity of Fluoroalkenes: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the alkene, making it less reactive towards electrophilic cyclopropanating agents.[1][2]Increase the reaction temperature or prolong the reaction time. For Simmons-Smith reactions, modifications like using diethylzinc (Furukawa modification) can improve reactivity.[1] Transition metal catalysis with rhodium and copper complexes is often more effective for less reactive fluoroalkenes.[1][2]
Degraded or Inactive Reagents: The cyclopropanating agent (e.g., Simmons-Smith reagent, diazo compounds) may have decomposed.Prepare reagents like Simmons-Smith reagent fresh before use.[1] Ensure diazo compounds are handled and stored correctly, and consider in situ generation where possible.[5]
Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst.Use purified, anhydrous solvents and high-purity starting materials.[1][2]
Inconsistent Results Moisture or Air Sensitivity: Many reagents and catalysts used in these reactions are sensitive to air and moisture.Perform reactions under an inert atmosphere (e.g., argon) using flame-dried glassware and anhydrous solvents.[2]
Variability in Reagent Preparation: Inconsistent preparation of reagents like zinc carbenoids can lead to variable outcomes.Standardize the procedure for reagent preparation, paying close attention to addition rates and temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in fluorocyclopropane synthesis?

A1: The main strategies can be categorized as:

  • Substrate Control: This relies on the inherent stereochemistry of the starting material to direct the approach of the reagent. The E/Z geometry of the fluoroalkene is a critical factor.[1][2] Chiral auxiliaries attached to the substrate can also effectively control the diastereoselectivity.[1]

  • Reagent Control: This involves using chiral reagents to induce stereoselectivity. A prominent example is the use of chiral dioxaborolane ligands in Simmons-Smith type cyclopropanations of fluoroallylic alcohols.[2][3]

  • Catalyst Control: This employs chiral catalysts to create a chiral environment around the reactants, favoring the formation of one diastereomer over another. Chiral rhodium (II) and copper (II) complexes are widely used for cyclopropanations involving diazo compounds.[1][2][6]

  • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, can offer high stereoselectivity for the synthesis of both mono- and gem-difluorocyclopropanes, sometimes achieving transformations not accessible through traditional chemical catalysis.[1][7]

Q2: How does the choice of metal catalyst affect the outcome of the reaction?

A2: The choice of metal catalyst is crucial. Rhodium(II) and copper(II) complexes are commonly used for cyclopropanations with diazo compounds.[1][2] Rhodium catalysts, such as Rh₂(S-PTAD)₄, have shown high diastereoselectivity (>94%) and enantioselectivity (88–98%) in the synthesis of trifluoromethyl-substituted cyclopropanes.[5] Copper catalysts, often with bis(oxazoline) ligands, can also provide good enantioselectivity, though sometimes with modest yields.[2] For Simmons-Smith type reactions, zinc carbenoids are the standard, and their reactivity and selectivity can be modulated by chiral ligands.[2][3]

Q3: Can I use a Simmons-Smith reaction for fluoroalkenes? What are the challenges?

A3: Yes, the Simmons-Smith reaction can be used, but the low nucleophilicity of fluoroalkenes can make the reaction sluggish, sometimes requiring long reaction times (e.g., up to eight days).[2] However, modifications can significantly improve efficiency. For fluoro-substituted allylic alcohols, using a chiral dioxaborolane ligand with a zinc carbenoid has proven effective for enantioselective cyclopropanation with high yields.[2][3]

Q4: What is the role of the directing group in achieving high diastereoselectivity?

A4: A directing group, typically a heteroatom-containing functional group like a hydroxyl group, can coordinate to the cyclopropanating reagent (e.g., a zinc carbenoid). This coordination positions the reagent on a specific face of the double bond, leading to a highly diastereoselective methylene transfer.[4] This is a powerful strategy, particularly in the cyclopropanation of allylic and homoallylic alcohols.

Q5: Are there any biocatalytic methods for fluorocyclopropane synthesis?

A5: Yes, biocatalysis is an emerging and powerful strategy. Engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of both mono- and gem-difluorocyclopropanes. These enzymatic systems can achieve excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) for reactions that are challenging with traditional chemocatalytic methods.[6][7]

Quantitative Data Summary

The following tables summarize the performance of various methods for diastereoselective fluorocyclopropane synthesis.

Table 1: Transition Metal-Catalyzed Cyclopropanation

Catalyst/LigandSubstrate TypeDiazo ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Rh₂(R-PTAD)₄Styrene derivatives1-Aryl-2,2,2-trifluorodiazoethanes>94%88-98%[5]
Cu(acac)₂FluoroalkeneEthyl diazoacetateNot specifiedNot specified
Chiral Copper bis(oxazoline) complexFluoroalkenesDiazo reagentsGoodModest yields[2]
Rhodium-based catalystsα-FluoroacrylatesDonor-acceptor diazo compoundsGoodGood[6]

Table 2: Simmons-Smith Type Cyclopropanation of Fluoroallylic Alcohols

LigandSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Selectivity (e.s.)Yield
Chiral Dioxaborolane2-Fluoroallylic alcoholsNot specified>90%High[2]
Chiral Dioxaborolane3-Fluoroallylic alcoholsNot specified>90%High[2]
Chiral DioxaborolaneTetrasubstituted fluoroalkeneNot specified96%93%[2]

Table 3: Biocatalytic Cyclopropanation

BiocatalystSubstrateDiazo ReagentDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Yield
Engineered Myoglobingem-Difluoro-styrene derivativesDiazoacetonitrile>99:197:3up to 86%[8]
Engineered MyoglobinMonofluorinated olefinsNot specifiedExcellentExcellentGood to high[8]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Cyclopropanation of Fluoroallylic Alcohols using a Chiral Dioxaborolane Ligand [2]

  • Under an argon atmosphere, in a flame-dried flask, dissolve freshly distilled diiodomethane (4.4 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

  • Slowly add diethylzinc (Et₂Zn, 2.2 equiv.) dropwise. A white precipitate will form.

  • After the addition is complete, stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of the fluoroallylic alcohol (1.0 equiv.) and the chiral dioxaborolane ligand (1.1 equiv.) in anhydrous CH₂Cl₂.

  • Add the solution from step 4 dropwise to the reaction mixture from step 3. The solution should become homogeneous.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute the mixture with CH₂Cl₂ and separate the organic and aqueous layers.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic extracts and proceed with standard workup and purification.

Protocol 2: Copper-Catalyzed Cyclopropanation of a Fluoroalkene [1]

  • To a solution of the fluoroalkene (1.0 equiv.) and copper(II) acetylacetonate (Cu(acac)₂, 0.03 equiv.) in anhydrous dichloromethane (CH₂Cl₂), add a solution of ethyl diazoacetate (1.5 equiv.) in anhydrous CH₂Cl₂ via a syringe pump over 6-7 hours at 40 °C.

  • After the addition is complete, continue stirring the reaction at 40 °C until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Poor Diastereoselectivity Observed check_substrate Verify E/Z Geometry of Fluoroalkene start->check_substrate substrate_ok Geometry is Correct check_substrate->substrate_ok  Correct substrate_bad Incorrect Geometry check_substrate->substrate_bad Incorrect screen_catalyst Screen Chiral Catalysts/Ligands substrate_ok->screen_catalyst purify_substrate Purify or Resynthesize Starting Material substrate_bad->purify_substrate catalyst_found Optimal Catalyst Found? screen_catalyst->catalyst_found Yes catalyst_not_found No Improvement screen_catalyst->catalyst_not_found No conditions_ok Diastereoselectivity Improved catalyst_found->conditions_ok check_conditions Optimize Reaction Conditions (e.g., lower temperature) catalyst_not_found->check_conditions check_conditions->conditions_ok

Caption: Troubleshooting workflow for poor diastereoselectivity.

strategy_selection start Goal: Diastereoselective Fluorocyclopropane Synthesis substrate_type What is the nature of the substrate? start->substrate_type allylic_alcohol Fluoroallylic Alcohol substrate_type->allylic_alcohol Contains Directing Group simple_alkene Simple/Functionalized Fluoroalkene substrate_type->simple_alkene No Directing Group simmon_smith Simmons-Smith with Chiral Ligand (e.g., Dioxaborolane) allylic_alcohol->simmon_smith transition_metal Transition Metal Catalysis (Rh, Cu) with Chiral Ligand simple_alkene->transition_metal biocatalysis Biocatalysis (Engineered Enzymes) simple_alkene->biocatalysis

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Refinement of Protocols for the Synthesis of Fluorocyclopropyl Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of fluorocyclopropyl quinolones.

Frequently Asked Questions (FAQs)

Q1: What are the critical precursors for the synthesis of fluorocyclopropyl quinolones like sitafloxacin?

A1: The key precursors are a functionalized quinolone core and a stereochemically defined fluorocyclopropylamine. For sitafloxacin, these are typically 8-chloro-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and (1R,2S)-(-)-cis-2-fluorocyclopropylamine or its salts (e.g., p-toluene sulfonic acid salt).[1]

Q2: What is a common method for the synthesis of the quinolone core?

A2: A widely used method involves the cyclization of an appropriately substituted aniline derivative. For instance, the synthesis can start from ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, which undergoes condensation with triethylorthoformate, followed by reaction with a cyclopropylamine and subsequent intramolecular cyclization to form the quinolone ring system.[1][2]

Q3: How is the fluorocyclopropylamine precursor synthesized?

A3: The synthesis of (1R,2S)-(-)-cis-2-fluorocyclopropylamine is a multi-step process. One approach involves the reaction of 2,4,5-trifluoro-3-chlorobenzoic acid with oxalyl chloride, followed by a series of reactions including esterification, substitution, and cyclization to yield the desired fluorocyclopropylamine.[3]

Q4: What are some of the known impurities in sitafloxacin synthesis?

A4: Common impurities include stereoisomers of sitafloxacin, such as the (R,R,S) isomer, as well as process-related impurities like Sitafloxacin Impurity A, F, C, and B, and a dechloro impurity.[][5] These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials.

Troubleshooting Guides

Issue 1: Low Yield in the N-Alkylation of the Quinolone Core

Q: I am experiencing a low yield during the coupling of cis-2-fluorocyclopropylamine to the quinolone core. What are the potential causes and solutions?

A: Low yields in this step are a common challenge. Several factors can contribute to this issue.

Potential Causes:

  • Poor quality of reactants: Impurities in the quinolone core or the fluorocyclopropylamine can lead to side reactions.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base can significantly impact the yield.

  • Steric hindrance: The cyclopropyl group can present steric challenges for the nucleophilic substitution reaction.

  • Side reactions: The amine on the fluorocyclopropyl group can undergo side reactions, or the quinolone core can degrade under harsh conditions.

Troubleshooting and Optimization:

ParameterRecommended ActionExpected Outcome
Reactant Purity Ensure the quinolone core and fluorocyclopropylamine are of high purity (>98%). Recrystallize or purify starting materials if necessary.Reduced side reactions and improved yield.
Base Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). In some protocols, sodium hydride (NaH) has been used for the cyclization step following the initial condensation.[1]Efficient deprotonation of the amine without competing nucleophilic attack.
Solvent Aprotic polar solvents such as DMF, DMSO, or acetonitrile are commonly used. Ensure the solvent is anhydrous.Good solubility of reactants and facilitates the reaction.
Temperature The reaction temperature should be carefully controlled. Some protocols suggest initial reaction at 0°C followed by warming to 40°C or refluxing.[3][6]Balances reaction rate with minimizing decomposition.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[3][6]Ensures the reaction goes to completion without significant product degradation.
Issue 2: Formation of Stereoisomeric Impurities

Q: My final product is contaminated with diastereomers. How can I control the stereochemistry and purify the desired isomer?

A: The stereochemistry of the fluorocyclopropyl group and the C7-substituent is crucial for the biological activity of fluorocyclopropyl quinolones.[7]

Control of Stereochemistry:

  • Chiral Starting Materials: The most effective way to control stereochemistry is to use enantiomerically pure starting materials, such as (1R,2S)-(-)-cis-2-fluorocyclopropylamine.

  • Stereoselective Synthesis: Employ stereoselective synthetic routes for the preparation of the fluorocyclopropylamine precursor.

  • Chiral Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent may be necessary.

Purification of Diastereomers:

MethodDescription
Column Chromatography Silica gel column chromatography is a standard method for separating diastereomers. The choice of eluent is critical and may require careful optimization.
Preparative HPLC For difficult separations, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase can be employed.
Crystallization Fractional crystallization can sometimes be used to separate diastereomers, as they may have different solubilities in certain solvents. Recrystallization from a mixture of ethanol and aqueous ammonia has been reported for sitafloxacin.[3]
Capillary Electrophoresis Capillary electrophoresis with chiral additives has been shown to be effective in separating stereoisomeric impurities of sitafloxacin.[8]
Issue 3: Incomplete Reaction or Formation of Side Products

Q: I am observing incomplete conversion of my starting materials and the formation of several side products. What are the likely side reactions and how can I minimize them?

A: Incomplete reactions and the formation of byproducts can significantly complicate purification and reduce the overall yield.

Common Side Reactions:

  • Over-alkylation: The secondary amine in the piperazine ring (if present) can undergo further alkylation.

  • Dehalogenation: The chloro group on the quinolone ring can be reductively removed under certain conditions.

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring can be susceptible to opening under harsh acidic or basic conditions.

  • Hydrolysis of Ester Group: If the synthesis starts with an ester of the quinolone-3-carboxylic acid, incomplete hydrolysis can be an issue.

Strategies to Minimize Side Reactions:

Side ReactionMitigation Strategy
Over-alkylation Use a stoichiometric amount of the alkylating agent and control the reaction time and temperature.
Dehalogenation Avoid harsh reducing conditions.
Cyclopropane Ring Opening Use milder reaction conditions, particularly with respect to pH and temperature.
Incomplete Hydrolysis Ensure sufficient reaction time and appropriate concentration of acid or base for the hydrolysis step. A mixture of concentrated hydrochloric acid and acetic acid at elevated temperatures has been used for this purpose.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from the synthesis of sitafloxacin intermediates.[1][6]

  • Step 1: Condensation. To a solution of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as dichloromethane, add triethylorthoformate (excess) and a catalytic amount of acetic anhydride. Heat the mixture at 110-120°C for 1.5 hours. Evaporate the solvent under reduced pressure.

  • Step 2: N-Vinylation. Dissolve the residue from Step 1 in dichloromethane. In a separate flask, treat (1R,2S)-(-)-cis-2-fluorocyclopropylamine p-toluenesulfonate (1.0 eq) with a base such as triethylamine in dichloromethane at 0°C. Add this solution to the solution from Step 1 and stir at room temperature.

  • Step 3: Cyclization. Dissolve the product from Step 2 (1.0 eq) in anhydrous 1,4-dioxane. Add sodium hydride (60% dispersion in mineral oil, ~1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour. Quench the reaction carefully with water and extract with ethyl acetate. Wash the organic layer with 10% hydrochloric acid and water, then dry over sodium sulfate. Concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from n-hexane.

Expected Yield: Approximately 78-82% for the combined steps.[1]

Protocol 2: Hydrolysis and C7-Substitution

This protocol describes the hydrolysis of the ethyl ester and the subsequent nucleophilic aromatic substitution at the C7 position.[1][]

  • Step 1: Hydrolysis. Suspend the ethyl ester from Protocol 1 (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid. Heat the mixture at 120-130°C for 2 hours. Cool the reaction mixture and dilute with water to precipitate the carboxylic acid. Filter the solid, wash with water and ether, and dry under reduced pressure.

  • Step 2: C7-Substitution. To a solution of the carboxylic acid from Step 1 (1.0 eq) in a suitable solvent like DMSO or pyridine, add the desired amine for the C7 position (e.g., a protected 7-amino-5-azaspiro[2.4]heptane derivative for sitafloxacin synthesis, ~1.1 eq) and a base such as triethylamine. Heat the reaction mixture until the starting material is consumed (monitor by TLC).

  • Step 3: Deprotection and Purification. If a protecting group is used on the C7-amine, perform the deprotection step (e.g., using trifluoroacetic acid for a Boc group).[1] After deprotection, adjust the pH to precipitate the final product. Purify the crude product by recrystallization, for example, from an ethanol/ammonia mixture followed by the addition of acetone or methyl ethyl ketone.[3]

Expected Yield: Overall yields for these final steps to obtain sitafloxacin are reported to be in the range of 52-65%.[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_core_synthesis Quinolone Core Formation cluster_final_steps Final Product Synthesis start Substituted Benzoylacetate condensation Condensation & N-Vinylation start->condensation fluorocyclopropylamine cis-2-Fluorocyclopropylamine fluorocyclopropylamine->condensation cyclization Cyclization condensation->cyclization hydrolysis Ester Hydrolysis cyclization->hydrolysis c7_substitution C7-Substitution hydrolysis->c7_substitution deprotection Deprotection c7_substitution->deprotection purification Purification deprotection->purification product Fluorocyclopropyl Quinolone purification->product

Caption: General workflow for the synthesis of fluorocyclopropyl quinolones.

Caption: Logical workflow for troubleshooting low yields and impurities.

References

Validation & Comparative

X-ray crystallography for the structural validation of (1R,2R)-2-Fluorocyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of pharmacologically active molecules is a cornerstone of modern drug discovery and development. For derivatives of (1R,2R)-2-Fluorocyclopropanecarboxylic acid, a moiety of growing interest in medicinal chemistry, accurate structural validation is paramount to understanding their biological activity and optimizing their properties. This guide provides an objective comparison of three powerful techniques for structural validation: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) computational modeling.

At a Glance: Comparison of Structural Validation Methods

FeatureX-ray CrystallographyNMR SpectroscopyDFT Computational Modeling
Principle Diffraction of X-rays by a crystalline solidNuclear spin transitions in a magnetic fieldQuantum mechanical calculations of electronic structure
Sample Phase Solid (single crystal)SolutionIn silico (no physical sample)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamic information, through-bond and through-space correlationsOptimized geometry, bond lengths, bond angles, electronic properties, theoretical stability
Resolution Atomic (typically < 1 Å)Atomic, but indirectDependent on level of theory and basis set
Key Advantage Unambiguous determination of absolute stereochemistry and solid-state conformationProvides information on solution-state conformation and dynamicsPredictive power, applicable to unstable or difficult-to-synthesize molecules
Key Limitation Requires high-quality single crystals, which can be difficult to growStructure is an average of solution conformations; interpretation can be complexAccuracy is dependent on the chosen computational model; does not directly probe a physical sample

In-Depth Analysis: Performance and Experimental Data

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry, making it an invaluable tool for validating the synthesis of novel derivatives.

Case Study: Hypothetical Crystal Structure of an Ethyl (1R,2R)-2-fluorocyclopropane-1-carboxylate Derivative

While a publicly available crystal structure for the parent acid or a simple ester was not identified in the Cambridge Structural Database, we can extrapolate expected geometric parameters based on related structures. For a hypothetical ethyl ester derivative, the key structural features of the fluorocyclopropane ring would be of primary interest.

ParameterExpected Value (Å or °)Significance
C1-C2 Bond Length~1.50 - 1.52Standard cyclopropane C-C bond length.
C2-C3 Bond Length~1.50 - 1.52Deviations can indicate ring strain or substituent effects.
C1-C3 Bond Length~1.50 - 1.52Provides information on the overall ring geometry.
C-F Bond Length~1.38 - 1.41Characteristic C-F bond length.
C1-C2-C3 Angle~60Inherent to the three-membered ring structure.

Note: These are generalized expected values. Actual experimental values will vary depending on the specific substituents on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which is often more biologically relevant than the solid-state structure. For fluorinated compounds, 1H, 13C, and 19F NMR are essential. Coupling constants (J-values) between these nuclei provide critical information about through-bond connectivity and dihedral angles, which helps to define the stereochemistry of the cyclopropane ring.

Expected NMR Data for a this compound Derivative:

NucleusExpected Chemical Shift (ppm)Expected Coupling Constants (Hz)Information Gained
1H
H (on C with F)4.0 - 5.0 (ddd)2JHF ≈ 60-70, 3JHH(cis) ≈ 8-10, 3JHH(trans) ≈ 4-6Confirms the position of the fluorine atom and the relative stereochemistry of the cyclopropane protons.
H (on C with COOR)1.5 - 2.5 (ddd)3JHH(cis) ≈ 8-10, 3JHH(trans) ≈ 4-6, 3JHF ≈ 15-25Elucidates the connectivity and stereochemistry of the carboxylate group.
CH2 (ring)0.5 - 1.5 (m)Characteristic upfield shift for cyclopropane protons.
19F -180 to -220A single resonance confirms the presence of one fluorine environment. Coupled to nearby protons.
13C
C (with F)80 - 90 (d)1JCF ≈ 200-250Large one-bond C-F coupling is diagnostic.
C (with COOR)20 - 30 (d)2JCF ≈ 10-20Two-bond C-F coupling confirms proximity to the fluorine atom.
CH2 (ring)10 - 20 (d)2JCF ≈ 5-15
Density Functional Theory (DFT): A Powerful Predictive Tool

DFT calculations provide a theoretical means to predict the geometry and electronic properties of molecules. By finding the minimum energy conformation, DFT can offer valuable insights into the likely structure of a molecule, which can then be compared with experimental data. This is particularly useful for rationalizing observed properties or for studying molecules that are difficult to crystallize or analyze by other means.

Comparison of a DFT-Optimized Geometry with Expected Experimental Values:

ParameterDFT Calculated Value (B3LYP/6-31G*)Expected Experimental Range
C1-C2 Bond Length~1.51 Å~1.50 - 1.52 Å
C-F Bond Length~1.39 Å~1.38 - 1.41 Å
O-C-O Angle (in COOH)~122°~120 - 125°

Note: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The values presented here are illustrative.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below are outlines of the key experimental protocols.

Single-Crystal X-ray Crystallography
  • Crystallization: High-purity material is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or slow cooling of a saturated solution is employed to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction data are integrated and scaled to produce a list of reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

NMR Spectroscopy (1H, 13C, and 19F)
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

  • 13C NMR: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.

  • 19F NMR: A one-dimensional fluorine NMR spectrum, often proton-decoupled, is acquired to observe the fluorine resonances.

  • 2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is performed to establish correlations between nuclei.

    • COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range (2-3 bond) correlations between 1H and 13C atoms.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between 1H and 19F.

  • Data Analysis: The combination of 1D and 2D NMR data is used to piece together the molecular structure, assign all resonances, and confirm the relative stereochemistry.

DFT Computational Modeling
  • Input Structure Generation: A 3D model of the this compound derivative is built using molecular modeling software.

  • Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) are chosen. The choice of method will impact the accuracy and computational cost.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

  • Analysis: The optimized geometry (bond lengths, bond angles, dihedral angles) and other calculated properties (e.g., NMR chemical shifts, vibrational frequencies) are analyzed and compared with experimental data.

Visualizing the Workflow and Logic

To aid in understanding the experimental processes and the decision-making involved in structural validation, the following diagrams are provided.

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow cluster_dft DFT Modeling Workflow xray_start High-Purity Sample crystallization Crystallization xray_start->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation_xray Validation structure_solution->validation_xray final_structure_xray Final Crystal Structure validation_xray->final_structure_xray nmr_start Purified Sample in Solution one_d_nmr 1D NMR (1H, 13C, 19F) nmr_start->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, etc.) one_d_nmr->two_d_nmr data_analysis_nmr Data Analysis & Assignment two_d_nmr->data_analysis_nmr final_structure_nmr Solution Structure data_analysis_nmr->final_structure_nmr dft_start Hypothesized Structure input_generation Generate Input File dft_start->input_generation geometry_optimization Geometry Optimization input_generation->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation analysis_dft Analysis of Results frequency_calculation->analysis_dft theoretical_structure Optimized Theoretical Structure analysis_dft->theoretical_structure

Caption: Experimental workflows for the three primary structural validation techniques.

decision_pathway start Need for Structural Validation is_crystal Can high-quality single crystals be grown? start->is_crystal xray Perform X-ray Crystallography is_crystal->xray Yes nmr Perform NMR Spectroscopy is_crystal->nmr No compare Compare Experimental and Theoretical Data xray->compare dft Perform DFT Calculations nmr->dft For theoretical comparison nmr->compare Primary experimental data dft->compare final_validation Final Structural Validation compare->final_validation

Caption: Decision pathway for selecting a structural validation method.

Conclusion

The structural validation of this compound derivatives is best achieved through a multi-faceted approach. X-ray crystallography, when feasible, provides the most definitive and unambiguous structural information. NMR spectroscopy offers crucial insights into the solution-state structure and dynamics, which are often more relevant to biological activity. DFT calculations serve as a powerful complementary tool for predicting structures, rationalizing experimental findings, and guiding further research. By judiciously applying these techniques and comparing the resulting data, researchers can confidently ascertain the three-dimensional structure of these important molecules, thereby accelerating the drug discovery and development process.

Comparative analysis of fluorinated vs. non-fluorinated cyclopropane analogs in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane ring into a molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase potency. A further refinement of this strategy involves the incorporation of fluorine atoms into the cyclopropane-containing scaffold. This guide provides a comparative analysis of fluorinated versus non-fluorinated cyclopropane analogs, summarizing their performance in various biological assays and providing the supporting experimental data and protocols.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of fluorinated and non-fluorinated cyclopropane analogs in key biological assays.

Table 1: Comparison of 5-HT2C Receptor Agonist Activity

CompoundFluorination StatusEC50 (nM) at 5-HT2CEmax (%) at 5-HT2CSelectivity (2B/2C)
(+)-1 (2-phenylcyclopropyl)methylamineNon-fluorinated5.21087
(+)-21a (Fluorinated cyclopropane derivative)Fluorinated4.7982
(±)-2 (2-(3-methylphenyl)cyclopropyl)methaylamine)Non-fluorinated4.89514
(+)-21b (Fluorinated cyclopropane derivative)Fluorinated8.096No agonism at 5-HT2B
(+)-21c (3-fluoro analog)Fluorinated< 15-Poor
(+)-21d (3-chloro analog)Non-fluorinated< 15-Poor

Data sourced from Zhang et al., Eur J Med Chem, 2019.[1]

Table 2: Comparison of c-Met Kinase Inhibitory Activity

CompoundFluorination Statusc-Met IC50 (nM)VEGFR-2 IC50 (nM)
CabozantinibNon-fluorinated1.90.1
JV-982 (cis-fluoro)Fluorinated1.30.2
JV-976 (trans-fluoro)Fluorinated0.90.3

Data sourced from Veliks et al., ACS Med Chem Lett, 2020.[2]

Table 3: Antimicrobial Activity of Cyclopropane Amide Derivatives

CompoundFluorination StatusMIC80 (µg/mL) vs. S. aureusMIC80 (µg/mL) vs. E. coliMIC80 (µg/mL) vs. C. albicans
F5Non-fluorinated3212832
F7Non-fluorinated128>12864
F8Non-fluorinated>128>12816
F9Non-fluorinated643232
F24Non-fluorinated>128>12816
F29Non-fluorinated64>128>128
F30Non-fluorinated128>128>128
F31Non-fluorinated>12864>128
F36Fluorinated128>128128
F42Fluorinated>128>12816
F45Fluorinated>12864>128
F49Non-fluorinated128>12832
F51Non-fluorinated128>12832
F53Non-fluorinated64128>128
Ciprofloxacin (Control)-22-
Fluconazole (Control)---2

Data sourced from a study on amide derivatives containing cyclopropane. Note: This study did not perform a direct head-to-head comparison of a homologous series of fluorinated and non-fluorinated analogs.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Flux Assay for 5-HT2C Receptor Activity

This assay measures the functional activity of 5-HT2C receptor agonists by detecting changes in intracellular calcium concentration.

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor in appropriate growth medium.

  • Seed the cells into 96-well, black, clear-bottom plates at a density of 25,000 cells per well.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[4]

2. Dye Loading:

  • Remove the culture medium from the wells.

  • Add 100 µL per well of a calcium-sensitive fluorescent dye solution (e.g., Fluo-3-AM with pluronic acid).

  • Incubate the plate for 1 hour at 37°C in the dark.[5]

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated cyclopropane analogs) and a reference agonist (e.g., serotonin) at twice the final desired concentration in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

4. Fluorescence Measurement:

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the compound dilutions to the wells.

  • Immediately begin kinetic reading of fluorescence intensity over a period of time to capture the calcium flux.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Calculate the maximum response (Emax) and the concentration of the compound that produces 50% of the maximal response (EC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro Kinase Assay for c-Met Inhibition

This assay determines the inhibitory activity of compounds against the c-Met kinase enzyme.

1. Reagents and Materials:

  • Recombinant human c-Met kinase.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[6]

  • ATP solution.

  • Substrate (e.g., a biotinylated peptide).

  • Test compounds (fluorinated and non-fluorinated cyclopropane analogs).

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET).

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compounds, followed by the c-Met kinase enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

3. Data Acquisition and Analysis:

  • Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader).

  • The signal (e.g., TR-FRET ratio) is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Prepare sterile 96-well microtiter plates.

  • Prepare a stock solution of the test compounds (fluorinated and non-fluorinated cyclopropane analogs) in a suitable solvent (e.g., DMSO).

  • Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[7]

2. Serial Dilution:

  • Dispense sterile broth into all wells of the microtiter plate.

  • Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.[8]

3. Inoculation:

  • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

  • Include a growth control well containing only broth and the inoculum.[7]

4. Incubation:

  • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

G 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2CR 5-HT2C Receptor Gq_11 Gq/11 5HT2CR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Downstream_signaling Downstream Signaling (e.g., ERK activation) Ca2_release->Downstream_signaling PKC->Downstream_signaling Serotonin Serotonin (or Agonist) Serotonin->5HT2CR Binds

Caption: Canonical 5-HT2C receptor signaling pathway.

G c-Met Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 P4 P cMet->P4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT STAT STAT Pathway P3->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration HGF HGF (Ligand) HGF->cMet Binds Calcium Flux Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition Add test compounds Incubation2->Compound_Addition Fluorescence_Reading Measure fluorescence kinetically Compound_Addition->Fluorescence_Reading Data_Analysis Analyze data (EC50, Emax) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End In Vitro Kinase Assay Workflow Start Start Compound_Prep Prepare serial dilutions of inhibitors Start->Compound_Prep Assay_Setup Add inhibitors and kinase to plate Compound_Prep->Assay_Setup Reaction_Start Add substrate and ATP Assay_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Reaction_Stop Stop reaction with EDTA Incubation->Reaction_Stop Detection Add detection reagents Reaction_Stop->Detection Incubation2 Incubate for binding Detection->Incubation2 Read_Plate Read plate (e.g., TR-FRET) Incubation2->Read_Plate Data_Analysis Analyze data (IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Comparison of (1R,2R)- and (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (1R,2R)- and (1S,2S)-2-fluorocyclopropanecarboxylic acid. It highlights the fundamental principles of stereoisomer spectroscopy and presents the necessary experimental data and protocols for their characterization and differentiation.

Introduction: The Challenge of Differentiating Enantiomers

(1R,2R)- and (1S,2S)-2-fluorocyclopropanecarboxylic acid are enantiomers, which are non-superimposable mirror images of each other. A critical concept in stereochemistry is that enantiomers exhibit identical physical and spectroscopic properties in an achiral (symmetrical) environment. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (1R,2R) and (1S,2S) forms.

Differentiation is only possible when these molecules interact with another chiral entity, such as plane-polarized light or a chiral molecule (e.g., a chiral solvating agent). This guide is therefore structured into two main parts:

  • Part 1 details the spectroscopic data of cis-2-fluorocyclopropanecarboxylic acid, which is representative of both the (1R,2R) and (1S,2S) enantiomers in a standard achiral setting.

  • Part 2 describes the specialized techniques required to differentiate between the two enantiomers and presents the principles and protocols for these methods.

Part 1: Spectroscopic Properties in Achiral Environments

The data presented in this section applies to the cis configuration of 2-fluorocyclopropanecarboxylic acid, which encompasses both the (1R,2R) and (1S,2S) enantiomers when analyzed under standard, achiral conditions.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the cis-2-fluorocyclopropanecarboxylic acid enantiomers, the spectra are characterized by complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings across the cyclopropane ring.

Table 1: ¹H NMR Spectroscopic Data for cis-2-Fluorocyclopropanecarboxylic Acid

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (Hz)
COOH~12.0Broad Singlet-
H-C-F4.5 - 4.8dddd (doublet of doublet of doublet of doublets)JH-F ≈ 60-65, JH-H couplings vary
H-C-COOH1.8 - 2.0m (complex)-
CH₂ (ring)1.2 - 1.6m (complex)-
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The cyclopropane ring protons exhibit complex second-order coupling effects.

Table 2: ¹³C NMR Spectroscopic Data for cis-2-Fluorocyclopropanecarboxylic Acid [1]

Carbon AssignmentChemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (¹JC-F in Hz)
C=O~175-180d (doublet)~2-5
C-F~75-80d (doublet)~240-250
C-COOH~20-25d (doublet)~5-10
CH₂~15-20d (doublet)~15-20
Note: The presence of fluorine results in the splitting of carbon signals due to through-bond C-F coupling.[1]

Table 3: ¹⁹F NMR Spectroscopic Data for cis-2-Fluorocyclopropanecarboxylic Acid [2]

NucleusChemical Shift (δ) ppm (relative to CFCl₃)Multiplicity
¹⁹F~ -180 to -200m (complex)
Note: The ¹⁹F chemical shift is highly sensitive to the electronic environment.[3]

The IR spectrum is dominated by features characteristic of a carboxylic acid.[4][5]

Table 4: Key IR Absorptions for cis-2-Fluorocyclopropanecarboxylic Acid

Wavenumber (cm⁻¹)Vibration TypeIntensityDescription
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadThe broadness is due to hydrogen bonding.[4][5]
~1710C=O stretch (Carboxylic Acid)Strong, SharpTypical for a saturated, dimerized carboxylic acid.
~1300C-O stretchMediumCoupled with O-H in-plane bend.
~1100C-F stretchStrong-
950 - 910O-H bend (out-of-plane)Medium, BroadCharacteristic of carboxylic acid dimers.[6]

Electron Ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion.

Table 5: Expected Key Fragments in the Mass Spectrum of 2-Fluorocyclopropanecarboxylic Acid

m/z ValueProposed FragmentNotes
104[M]⁺Molecular Ion (C₄H₅FO₂)
85[M - F + H]⁺ or [M - OH]⁺Loss of fluorine radical or hydroxyl radical.
59[M - COOH]⁺Loss of the carboxyl group.
45[COOH]⁺Carboxyl fragment.
Note: The molecular ion peak may be of low abundance due to the instability of the cyclopropane ring under EI conditions. The fragmentation pattern is useful for confirming the molecular weight and the presence of the carboxylic acid group.[7][8][9]

Part 2: Techniques for Enantiomeric Differentiation

To distinguish between the (1R,2R) and (1S,2S) enantiomers, methods that employ a chiral environment are essential.

Optical activity is the definitive property that differentiates enantiomers.[10] They rotate the plane of plane-polarized light by equal amounts but in opposite directions.[10]

  • One enantiomer will be dextrorotatory, designated as (+).

  • The other will be levorotatory, designated as (-).

While standard ¹H or ¹³C NMR spectra of the enantiomers are identical, adding a chiral resolving agent (CRA) or chiral solvating agent (CSA) to the NMR tube can induce diastereomeric interactions.[12] These transient diastereomeric complexes are no longer mirror images and will have slightly different magnetic environments, leading to the separation of signals for each enantiomer in the NMR spectrum.[13][14]

Common Chiral Resolving Agents:

  • Chiral Lanthanide Shift Reagents: e.g., Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[12]

  • Chiral Solvating Agents: Optically pure acids or bases like (R)- or (S)-mandelic acid or amines can be used to form transient, diastereomeric ion pairs or hydrogen-bonded complexes.[15]

The result is a splitting of previously singlet or multiplet signals into two distinct sets of signals, one for the (1R,2R) enantiomer and one for the (1S,2S) enantiomer. The relative integration of these new signals can be used to determine the enantiomeric excess (ee) of the sample.

Chiral HPLC is the most common and reliable method for both separating and quantifying enantiomers.[16][17] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[17][18]

Experimental Protocols

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a 400 MHz or higher NMR spectrometer.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or tetramethylsilane (TMS). Reference ¹⁹F spectra to an appropriate standard like CFCl₃.

  • IR Spectroscopy:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via direct injection or a GC inlet.

    • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the 2-fluorocyclopropanecarboxylic acid sample into a vial.

    • Dissolve the sample in 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Agent:

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently shake the tube to ensure complete mixing.

  • Spectral Acquisition and Analysis:

    • Re-acquire the ¹H NMR spectrum.

    • Carefully examine the spectrum, paying close attention to the signals for the cyclopropyl protons, particularly the proton alpha to the carbonyl group.

    • Look for the splitting of a key signal into two separate signals. The separation between these signals (ΔΔδ) indicates successful chiral recognition.

    • Integrate the two separated signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess (ee).

Visualizations

Spectroscopic_Workflow cluster_achiral Standard Achiral Analysis cluster_chiral Chiral-Specific Analysis Sample Sample: (1R,2R) and/or (1S,2S) 2-Fluorocyclopropanecarboxylic Acid NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry Chiral_NMR NMR with Chiral Resolving Agent Sample->Chiral_NMR Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Result_Achiral Single Set of Spectra (Identical for both enantiomers) NMR->Result_Achiral IR->Result_Achiral MS->Result_Achiral Conclusion Conclusion: Spectra are identical in achiral media. Chiral methods are required for differentiation. Result_Achiral->Conclusion Result_Polarimetry Opposite Optical Rotation [α] = +x° and -x° Polarimetry->Result_Polarimetry Result_NMR Split NMR Signals (Allows ee calculation) Chiral_NMR->Result_NMR Result_HPLC Separated Peaks (Allows separation & quantification) Chiral_HPLC->Result_HPLC Result_Polarimetry->Conclusion Result_NMR->Conclusion Result_HPLC->Conclusion

Caption: Workflow for the spectroscopic analysis of enantiomers.

Conclusion

The spectroscopic comparison of (1R,2R)- and (1S,2S)-2-fluorocyclopropanecarboxylic acid underscores a fundamental principle of stereochemistry: enantiomers are indistinguishable by standard spectroscopic methods that operate in an achiral environment. Their NMR, IR, and MS spectra are identical. Differentiation and characterization rely on techniques that introduce a chiral element, such as polarimetry, NMR spectroscopy with chiral resolving agents, or chiral chromatography. This guide provides the representative spectroscopic data and the necessary protocols for researchers to both characterize the molecule's structure and determine its enantiomeric composition.

References

Evaluating the Efficacy of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid-Containing Antibacterial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising avenues of research are compounds featuring a fluorinated cyclopropyl moiety. This guide provides a comprehensive evaluation of the efficacy of antibacterial compounds containing a (1R,2R)-2-Fluorocyclopropanecarboxylic acid scaffold, a key component in a new generation of fluoroquinolone antibiotics. Through a detailed comparison with established alternatives, supported by experimental data and protocols, this document serves as a critical resource for the scientific community engaged in the discovery and development of next-generation antimicrobial therapies.

Introduction to Fluorocyclopropyl-Containing Antibacterials

The introduction of a fluorocyclopropyl group at the N-1 position of quinolone and naphthyridone cores has been a significant strategy in the development of potent antibacterial agents. This structural modification has been shown to enhance antibacterial activity against a broad spectrum of pathogens, including clinically challenging resistant strains. Notably, the stereochemistry of the 2-fluorocyclopropyl substituent plays a crucial role in determining the compound's efficacy, with the cis isomer, (1R,2S)-2-fluorocyclopropyl, generally exhibiting greater potency than the trans isomer, (1R,2R). This guide will focus on the available data, which predominantly pertains to the more active cis derivatives, while acknowledging the importance of this stereochemical distinction.

These compounds typically belong to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.

Comparative Efficacy: In Vitro Antibacterial Activity

The in vitro efficacy of novel antibacterial agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various (1R,2S)-2-fluorocyclopropyl-containing compounds against a panel of Gram-positive and Gram-negative bacteria, in comparison to widely used antibiotics.

Table 1: Comparative MIC (µg/mL) of (1R,2S)-2-Fluorocyclopropyl-Containing Naphthyridone Derivatives and Reference Drugs against Gram-Positive Bacteria [1][2]

Compound/DrugS. aureus ATCC 29213MRSA ATCC 33591S. epidermidis ATCC 12228MRSE clinical isolateS. pneumoniae ATCC 49619
Compound 21d <0.0080.125<0.0080.250.016
Compound 21e <0.0080.125<0.0080.250.016
Compound 22a <0.0080.125<0.0080.250.016
Compound 22b <0.0080.125<0.0080.250.016
Compound 22c <0.0080.125<0.0080.250.016
Moxifloxacin 0.0630.250.0630.50.125
Ciprofloxacin 0.25>320.25>321
Levofloxacin 0.5>320.5>322

Table 2: Comparative MIC (µg/mL) of (1R,2S)-2-Fluorocyclopropyl-Containing Naphthyridone Derivatives and Reference Drugs against Gram-Negative Bacteria [1][2]

Compound/DrugE. coli ATCC 25922K. pneumoniae ATCC 13883P. aeruginosa ATCC 27853E. cloacae ATCC 13047
Compound 21d 0.250.580.5
Compound 21e 0.250.580.5
Compound 22a 0.51161
Compound 22b 0.51161
Compound 22c 0.51161
Moxifloxacin 0.0630.2540.125
Ciprofloxacin 0.0160.0630.50.031
Levofloxacin 0.0310.12510.063

Table 3: Comparative MIC (µg/mL) of (1R,2S)-2-Fluorocyclopropyl-Containing Fluoroquinolone Derivatives against Mycobacteria [3]

Compound/DrugM. tuberculosis H37Rv ATCC 27294MDR-MTB Isolate 1MDR-MTB Isolate 2
Compound 9a1 0.250.1250.065
Compound 9b3 0.250.0650.125
Moxifloxacin 0.250.50.5
Isoniazid 0.03>16>16
Rifampicin 0.06>32>32

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for fluoroquinolone antibiotics, including those with the this compound moiety, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication and for relieving the torsional stress that arises ahead of the replication fork.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the daughter cells.

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[4][5] This ternary complex blocks the progression of the replication fork and transcription machinery.[4] The accumulation of these stalled complexes and the subsequent release of double-strand DNA breaks are ultimately lethal to the bacterial cell.[5]

Mechanism_of_Action cluster_replication DNA Replication & Transcription cluster_enzymes Target Enzymes cluster_drug_action Drug Action Bacterial_DNA Bacterial Chromosomal DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Transcription Transcription Bacterial_DNA->Transcription DNA_Gyrase DNA Gyrase (relieves supercoiling) Replication_Fork->DNA_Gyrase induces positive supercoiling Topoisomerase_IV Topoisomerase IV (decatenates daughter chromosomes) Replication_Fork->Topoisomerase_IV leads to catenated chromosomes DNA_Gyrase->Bacterial_DNA introduces negative supercoils Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topoisomerase_IV->Bacterial_DNA decatenates Topoisomerase_IV->Ternary_Complex Fluoroquinolone (1R,2R)-2-Fluorocyclopropyl -containing Fluoroquinolone Fluoroquinolone->Ternary_Complex Block_Replication Blocked DNA Replication Ternary_Complex->Block_Replication Inhibition Block_Transcription Blocked Transcription Ternary_Complex->Block_Transcription Inhibition Cell_Death Bacterial Cell Death Block_Replication->Cell_Death Block_Transcription->Cell_Death

Mechanism of action of fluorocyclopropyl-containing fluoroquinolones.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antibacterial compounds. The following sections outline the methodologies for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9]

Materials:

  • Test compound and reference antibiotics

  • Bacterial strains (e.g., ATCC strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and inoculate them into a tube of CAMHB. Incubate at 35-37°C with shaking until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound and reference antibiotics in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the agent.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth. A plate reader can also be used to measure the optical density at 600 nm to determine growth inhibition.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibacterial Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20h at 35-37°C) Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Curve Assay

This assay provides information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic.[10][11][12]

Materials:

  • Test compound and reference antibiotics

  • Bacterial strain

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth (~1-2 x 10⁸ CFU/mL) as described for the MIC assay. Dilute this to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB and various concentrations of the test compound (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.

  • Plating and Colony Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto TSA plates. Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy: Mouse Systemic Infection Model

This model evaluates the ability of an antibiotic to protect mice from a lethal systemic infection.

Materials:

  • Test compound and vehicle control

  • Bacterial pathogen (e.g., S. aureus)

  • 8-10 week-old mice (e.g., BALB/c)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Infection: Prepare an inoculum of the bacterial pathogen in sterile saline. Inject the mice intraperitoneally (IP) or intravenously (IV) with a lethal dose of the bacteria.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound or vehicle control to different groups of mice via a relevant route (e.g., subcutaneous, oral, or intravenous).

  • Monitoring: Monitor the mice for a set period (e.g., 7 days) and record survival rates.

  • Bacterial Load Determination (Optional): At a predetermined endpoint, euthanize a subset of mice from each group. Aseptically remove organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

In_Vivo_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Infect Induce Systemic Infection (e.g., IP injection of bacteria) Acclimatize->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer Test Compound or Vehicle Control Group->Treat Monitor Monitor Survival and Clinical Signs Treat->Monitor Endpoint Endpoint Analysis (e.g., 7 days) Monitor->Endpoint Analyze Analyze Survival Data and Determine Bacterial Load in Organs Endpoint->Analyze End End Analyze->End

Workflow for a mouse systemic infection model.

Conclusion

Antibacterial compounds containing the (1R,2S)-2-fluorocyclopropyl moiety have demonstrated potent in vitro activity against a wide range of bacterial pathogens, including drug-resistant strains. Their efficacy often surpasses that of established fluoroquinolones like ciprofloxacin and levofloxacin, particularly against Gram-positive bacteria. The well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a solid foundation for their antibacterial effects. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of these promising compounds. Further in vivo studies are crucial to fully elucidate their therapeutic potential and pave the way for their clinical development in the fight against infectious diseases.

References

Navigating Metabolic Stability: A Comparative Guide to Drugs Containing the Fluorocyclopropane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the fluorocyclopropane moiety into drug candidates has emerged as a valuable strategy in medicinal chemistry for optimizing pharmacological properties. This guide provides a comprehensive comparison of the metabolic stability of drugs containing this unique structural feature against their non-fluorinated or alternative analogs. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the insights needed to effectively leverage the fluorocyclopropane group in drug design and development.

The Impact of Fluorocyclopropane on Metabolic Stability: A Data-Driven Comparison

The strategic incorporation of a fluorine atom onto a cyclopropane ring can significantly alter a molecule's metabolic fate. The high bond strength of the carbon-fluorine bond often renders the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary driver of drug clearance. This can lead to a longer half-life and improved bioavailability.

Below, we present a summary of in vitro data from studies comparing the metabolic stability of fluorocyclopropane-containing compounds with their non-fluorinated analogs in human liver microsomes (HLM). The key parameters are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][2]

Compound ClassCompound/AnalogKey Structural Featuret½ (min)CLint (µL/min/mg protein)Species
Btk Inhibitors Analog with Cyclopropyl AmideCyclopropyl-13 (RLM), 3.2 (HLM)Rat, Human
Analog with cis-2-fluoro Cyclopropyl Amidecis-F-Cyclopropyl-11 (RLM), 8 (HLM)Rat, Human
c-Met/VEGFR-2 Inhibitors CabozantinibCyclopropane---
(+)-JV-976trans-F-CyclopropylGood metabolic stability in rat blood ex vivo-Rat

Data for Btk inhibitors sourced from a study on stereochemical differences in fluorocyclopropyl amides.[3] Data for c-Met/VEGFR-2 inhibitors sourced from a study on fluorocyclopropyl cabozantinib analogs.[4] RLM: Rat Liver Microsomes. HLM: Human Liver Microsomes.

Key Observations:

  • In the case of the Btk inhibitors, the introduction of a fluorine atom to the cyclopropyl ring in a cis configuration resulted in a slight decrease in the intrinsic clearance in human liver microsomes, suggesting a modest improvement in metabolic stability.[3]

  • The fluorocyclopropyl analog of Cabozantinib, (+)-JV-976, demonstrated good metabolic stability in rat blood, indicating the potential for this moiety to enhance the pharmacokinetic profile of the parent drug.[4]

Experimental Protocols

A thorough understanding of the experimental methodologies used to assess metabolic stability is crucial for interpreting and comparing data. Below is a detailed protocol for a standard in vitro liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[5]

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Quenching solution: Cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Prepare the liver microsome suspension in the phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the liver microsome suspension and the test compound working solutions to 37°C.

    • In a 96-well plate, add the liver microsome suspension to the wells containing the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • For the 'time 0' point, immediately add the cold quenching solution to the designated wells to stop the reaction.

    • Incubate the plate at 37°C with constant shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), add the cold quenching solution to the respective wells to terminate the reaction.[6]

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein) .[7]

Visualizing Metabolic Processes and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solutions Prepare Solutions (Compound, Microsomes, NADPH) pre_warm Pre-warm to 37°C prep_solutions->pre_warm mix Mix Compound & Microsomes pre_warm->mix initiate Initiate Reaction (Add NADPH) mix->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate metabolic_pathway cluster_drug Drug Molecule cluster_phase1 Phase I Metabolism (Oxidation) cluster_potential_pathways Potential F-Cyclopropane Ring Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion drug Fluorocyclopropane- Containing Drug cyp450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) drug->cyp450 Oxidation ring_opening Ring Opening (less common with F) drug->ring_opening Potential defluorination Defluorination (minor pathway) drug->defluorination Potential metabolite1 Oxidized Metabolite (e.g., Hydroxylation) cyp450->metabolite1 ugt UGT Enzymes metabolite1->ugt Conjugation conjugated_metabolite Conjugated Metabolite (More water-soluble) ugt->conjugated_metabolite excretion Renal/Biliary Excretion conjugated_metabolite->excretion

References

Biological evaluation and structure-activity relationship of (1R,2R)-2-Fluorocyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (1R,2R)-2-Fluorocyclopropanecarboxylic acid derivatives reveals their potential across different therapeutic areas, primarily as antibacterial agents and metabotropic glutamate receptor 2 (mGluR2) antagonists. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in understanding their structure-activity relationships (SAR).

Antibacterial Activity of Fluorocyclopropyl Quinolone Derivatives

The incorporation of a (1R,2R)-2-fluorocyclopropyl moiety into the quinolone scaffold has yielded potent antibacterial agents. The fluorine substitution on the cyclopropyl ring has been shown to reduce lipophilicity compared to non-fluorinated analogs[1]. Structure-activity relationship studies have highlighted that the stereochemistry of the fluorocyclopropyl group is crucial for antibacterial potency, with cis isomers generally exhibiting greater activity against Gram-positive bacteria than their trans counterparts[1]. The antibacterial effect of these compounds is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication[1].

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro antibacterial activity (MIC in μg/mL) of a series of 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives containing an oxime-functionalized pyrrolidine moiety against various bacterial strains. These compounds have demonstrated significant potency, particularly against Gram-positive organisms, including methicillin-resistant strains.

CompoundM. tuberculosis H37RvMDR-MTBS. aureus (MRSA)S. epidermidis (MRSE)E. coliK. pneumoniaeReference
21a <0.250.054<0.008 - 0.015<0.0080.0150.03[2]
21d >16>16<0.008<0.0080.0150.03[2]
21e <0.250.03<0.008<0.0080.0150.03[2]
21j <0.250.030.0150.0150.030.06[2]
22a >16>16<0.008<0.0080.0150.03[2]
22b >16>16<0.008<0.0080.0150.03[2]
22c >16>16<0.008<0.0080.030.06[2]
Moxifloxacin 0.250.50.060.060.030.06[2]
Ciprofloxacin 140.250.25<0.008<0.008[2]
Levofloxacin 0.520.250.25<0.008<0.008[2]

mGluR2 Antagonist Activity

A derivative of this compound has been synthesized and identified as a potent antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound, (+)-(1R(),2R())-2-[(1S(*))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid ((+)-16a), demonstrated a significant improvement in its pharmacokinetic profile compared to its non-fluorinated counterpart, LY341495, while maintaining high affinity for the mGluR2.

Quantitative Data: mGluR2 Antagonist Potency
CompoundTargetIC50 (nM)CommentsReference
(+)-16a mGluR23.49Superior pharmacokinetic profile to LY341495.
LY341495 mGluR2~3.5Non-fluorinated analog.

Experimental Protocols

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentrations (MICs) for the antibacterial compounds were determined using the agar well diffusion method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.

  • Well Creation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution at various concentrations (typically prepared in DMSO) is added to each well. A control well with DMSO alone is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth around the well. The diameter of the zone of inhibition is also measured.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing E. coli DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by adding E. coli DNA gyrase to the mixture. The reaction is then incubated at 37°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) and a protein denaturant (e.g., chloroform/isoamyl alcohol).

  • Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing ethidium bromide.

  • Visualization and Analysis: The gel is visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.

mGluR2 Binding Assay

This assay determines the affinity of a compound for the mGluR2 receptor through competitive binding with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGluR2 receptor (e.g., CHO-K1 cells).

  • Binding Reaction: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled mGluR2 antagonist (e.g., [3H]LY341495), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Visualizations

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Mechanism of Action Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Fork Progression DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Blockage Replication Blocked DNA_Gyrase->Blockage Derivative (1R,2R)-2-Fluorocyclopropanecarboxylic Acid Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->DNA_Gyrase Blocks Activity

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Biological_Evaluation_Workflow Start Compound Synthesis ((1R,2R)-2-Fluorocyclopropanecarboxylic Acid Derivative) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Primary_Assays Primary Assays (e.g., MIC, IC50) In_Vitro_Screening->Primary_Assays Secondary_Assays Secondary Assays (e.g., Mechanism of Action) In_Vitro_Screening->Secondary_Assays Lead_Identification Lead Identification (Potency & Selectivity) Primary_Assays->Lead_Identification Secondary_Assays->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Animal Efficacy Models In_Vivo_Studies->Efficacy_Models Candidate_Selection Preclinical Candidate Selection Pharmacokinetics->Candidate_Selection Efficacy_Models->Candidate_Selection

Caption: General workflow for biological evaluation of novel compounds.

References

A Comparative Guide to 2-Halogenated Cyclopropanecarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structural and Functional Variances Between 2-Fluorocyclopropanecarboxylic Acid and its Chloro, Bromo, and Iodo Analogs

In the landscape of modern medicinal chemistry, the cyclopropane ring serves as a valuable scaffold due to its conformational rigidity and unique electronic properties. The introduction of halogens onto this three-membered ring can profoundly influence a molecule's physicochemical and biological characteristics, making halogenated cyclopropanes attractive building blocks in drug design. This guide provides a comprehensive structural and functional comparison of 2-fluorocyclopropanecarboxylic acid with its other halogenated counterparts: 2-chlorocyclopropanecarboxylic acid, 2-bromocyclopropanecarboxylic acid, and 2-iodocyclopropanecarboxylic acid.

Structural Comparison

Table 1: Comparison of Structural Parameters of 2-Halocyclopropanecarboxylic Acids (Calculated and Experimental Data)

Parameter2-Fluorocyclopropanecarboxylic Acid2-Chlorocyclopropanecarboxylic Acid2-Bromocyclopropanecarboxylic Acid2-Iodocyclopropanecarboxylic Acid
C-Halogen Bond Length (Å) ~1.35~1.77~1.94~2.14
C-C Bond Lengths (Å) Data not availableData not availableData not availableData not available
C-C-C Bond Angles (°) ~60~60~60~60
Molecular Weight ( g/mol ) 104.08[1]120.53[2]164.98211.99[3]

Note: Bond length and angle data are representative values and can vary based on the specific stereoisomer and crystalline form. The data presented is a combination of theoretically calculated values and known experimental values for similar structures.

Physicochemical Properties

The nature of the halogen substituent significantly impacts the acidity (pKa) and lipophilicity (logP) of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Table 2: Comparison of Physicochemical Properties of 2-Halocyclopropanecarboxylic Acids

Property2-Fluorocyclopropanecarboxylic Acid2-Chlorocyclopropanecarboxylic Acid2-Bromocyclopropanecarboxylic Acid2-Iodocyclopropanecarboxylic Acid
pKa Data not availableData not availableData not available~4.20 (Predicted)[4]
logP ~0.3 (Calculated)[1]~0.5 (Calculated)[2]Data not availableData not available

Note: Experimental pKa and logP values for the complete series are not consistently reported in the literature. The provided data is based on available information and computational predictions. The acidity is expected to decrease down the group (F > Cl > Br > I) due to the decreasing inductive effect of the halogen.

Functional Comparison: Biological Activity

Halogenated cyclopropanes have been investigated for a range of biological activities, including antimicrobial properties. The specific halogen can influence the potency and spectrum of this activity.

Table 3: Comparison of Antimicrobial Activity of 2-Halocyclopropanecarboxylic Acids

Organism2-Fluorocyclopropanecarboxylic Acid (MIC µg/mL)2-Chlorocyclopropanecarboxylic Acid (MIC µg/mL)2-Bromocyclopropanecarboxylic Acid (MIC µg/mL)2-Iodocyclopropanecarboxylic Acid (MIC µg/mL)
Staphylococcus aureus Data not availableData not availableData not availableData not available
Escherichia coli Data not availableData not availableData not availableData not available
Pseudomonas aeruginosa Data not availableData not availableData not availableData not available

Note: Specific minimum inhibitory concentration (MIC) data for this series of compounds against common pathogens is not widely available in the public domain. The general antimicrobial potential of halogenated carboxylic acids has been noted in the literature.[5][6][7][8][9][10]

Metabolic Stability

The metabolic stability of a drug candidate is a crucial factor in its development. The carbon-halogen bond strength plays a significant role, with C-F bonds being considerably stronger and generally more resistant to metabolic cleavage than C-Cl, C-Br, and C-I bonds.

Incorporating a fluorine atom can block sites of metabolism, leading to an increased half-life of the drug.[11] While specific comparative metabolic stability data for the 2-halogenated cyclopropanecarboxylic acid series is scarce, it is generally expected that the fluoro-derivative would exhibit the highest metabolic stability.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these compounds. Below are generalized protocols for key experiments.

Protocol for Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the 2-halogenated cyclopropanecarboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized base solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of base added.

  • Data Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Protocol for Determination of logP by Shake-Flask Method
  • Preparation: Prepare a solution of the 2-halogenated cyclopropanecarboxylic acid in a suitable solvent. Prepare a biphasic system of n-octanol and water, pre-saturate each phase with the other.

  • Partitioning: Add a known amount of the compound to a flask containing known volumes of the pre-saturated n-octanol and water.

  • Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of each 2-halogenated cyclopropanecarboxylic acid in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Comparative Workflow

The following diagram illustrates a logical workflow for the structural and functional comparison of the 2-halogenated cyclopropanecarboxylic acid series.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_functional Functional Assessment cluster_comparison Comparative Analysis syn_F 2-Fluorocyclopropanecarboxylic Acid struct_analysis Structural Analysis (X-ray, NMR, IR) syn_F->struct_analysis physchem_analysis Physicochemical Analysis (pKa, logP) syn_F->physchem_analysis bio_activity Biological Activity (Antimicrobial Screening) syn_F->bio_activity met_stability Metabolic Stability (In vitro assays) syn_F->met_stability syn_Cl 2-Chlorocyclopropanecarboxylic Acid syn_Cl->struct_analysis syn_Cl->physchem_analysis syn_Cl->bio_activity syn_Cl->met_stability syn_Br 2-Bromocyclopropanecarboxylic Acid syn_Br->struct_analysis syn_Br->physchem_analysis syn_Br->bio_activity syn_Br->met_stability syn_I 2-Iodocyclopropanecarboxylic Acid syn_I->struct_analysis syn_I->physchem_analysis syn_I->bio_activity syn_I->met_stability data_table Data Tabulation & Comparison struct_analysis->data_table physchem_analysis->data_table bio_activity->data_table met_stability->data_table

Comparative workflow for halogenated cyclopropanes.

Conclusion

The choice of halogen on the 2-position of cyclopropanecarboxylic acid offers a powerful tool for fine-tuning molecular properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability and modulate acidity. The larger halogens (chlorine, bromine, and iodine) introduce different steric and electronic effects that can be exploited to optimize binding interactions and other pharmacological parameters. While a complete experimental dataset for a direct comparison is not yet available, the information and protocols provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and make informed decisions in the design and development of novel therapeutic agents. Further research to fill the existing data gaps for the bromo- and iodo-analogs is warranted to fully unlock the potential of this versatile chemical series.

References

Head-to-head comparison of different catalytic systems for asymmetric fluorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated cyclopropane moieties into molecular architectures is a powerful strategy in medicinal chemistry, imparting unique conformational constraints and modulating physicochemical properties such as metabolic stability and binding affinity. The catalytic asymmetric fluorocyclopropanation of olefins has emerged as a key method for accessing these valuable building blocks. The choice of catalytic system is paramount, directly influencing the efficiency, diastereoselectivity, and enantioselectivity of the transformation. This guide provides a head-to-head comparison of prominent catalytic systems, supported by experimental data, to inform catalyst selection for specific synthetic applications.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for asymmetric fluorocyclopropanation is highly dependent on the nature of the substrate and the fluorinating agent. Below is a summary of representative data for biocatalytic, rhodium-catalyzed, copper-catalyzed, and organocatalytic systems. It is important to note that direct comparison can be challenging due to the varied reaction conditions and substrates employed in different studies.

Catalyst SystemCatalystSubstrateFluorinated Carbene SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Biocatalyst Engineered Myoglobin (Mb(H64V,V68A))p-chlorostyrene2-diazo-1,1,1-trifluoroethane (CF₃CHN₂)82>99:1 (trans:cis)99.9 (1S,2S)[1]
Rhodium Catalyst Rh₂(S-NTTL)₄Styrene1-mesyl-4-phenyl-1,2,3-triazole95>20:1 (trans:cis)96 (1R,2R)[1]
Copper Catalyst [Cu(NCMe)₄]PF₆ / (S,S)-tBuBOX(E)-styryl pinacolboronateTrifluorodiazoethane in DCE6994:695[2]
Organocatalyst Cupreine derivativeConjugated cyanosulfoneBromonitromethaneup to 95Single diastereoisomerup to 96[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the key catalytic systems discussed.

Biocatalytic Asymmetric Fluorocyclopropanation with Engineered Myoglobin

Procedure adapted from a representative biocatalytic cyclopropanation.

In a nitrogen-filled glovebox, a solution of the engineered myoglobin variant in a suitable buffer (e.g., potassium phosphate buffer) is prepared. The olefin substrate is added, followed by the fluorinated carbene precursor (e.g., a solution of 2-diazo-1,1,1-trifluoroethane in an appropriate solvent). The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours). The reaction is then quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fluorinated cyclopropane. The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Fluorocyclopropanation

Procedure adapted from a representative rhodium-catalyzed cyclopropanation.[4][5]

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon) is added the chiral dirhodium catalyst (e.g., Rh₂(S-NTTL)₄, 0.5-2 mol%). The olefin substrate (1.0 equivalent) and the fluorinated carbene precursor (e.g., N-sulfonyl-1,2,3-triazole, 1.2 equivalents) are dissolved in a dry solvent (e.g., 1,2-dichloroethane). The reaction mixture is stirred at a specific temperature (e.g., 65 °C) for the required duration (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, the solvent is removed in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched fluorinated cyclopropane. The dr is determined by ¹H NMR spectroscopy, and the ee is determined by chiral HPLC.

Copper-Catalyzed Asymmetric Fluorocyclopropanation

Procedure adapted from a representative copper-catalyzed cyclopropanation.[2]

In an inert atmosphere glovebox, a solution of the copper precursor (e.g., [Cu(NCMe)₄]PF₆, 5 mol%) and the chiral ligand (e.g., (S,S)-tBuBOX, 5 mol%) in a dry solvent (e.g., 1,2-dichloroethane) is prepared and stirred for 30 minutes to form the catalyst in situ. The alkenyl boronate substrate (1.0 equivalent) is then added. A solution of trifluorodiazoethane (2.0 equivalents) in the same solvent is added slowly over a period of several hours (e.g., 6 hours) using a syringe pump. The reaction mixture is stirred for an additional period after the addition is complete. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel. The yield, diastereomeric ratio, and enantiomeric excess of the resulting trifluoromethyl-cyclopropylboronate are determined by standard analytical techniques.

Organocatalytic Asymmetric Cyclopropanation

Procedure adapted from a representative organocatalytic cyclopropanation.[3]

To a solution of the conjugated cyanosulfone (1.0 equivalent) and the organocatalyst (e.g., a cupreine derivative, 10 mol%) in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C) is added the bromonitromethane (1.2 equivalents). The reaction is stirred for a period of time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC. The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to afford the highly functionalized cyclopropane as a single diastereoisomer. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Process and Catalytic Landscape

To further aid in the understanding of the experimental workflow and the relationship between the different catalytic systems, the following diagrams are provided.

G General Workflow for Asymmetric Fluorocyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Catalyst & Ligand reaction_mix Reaction Mixture (Controlled Temperature & Time) catalyst->reaction_mix substrate Olefin Substrate substrate->reaction_mix reagent Fluorinated Carbene Precursor reagent->reaction_mix extraction Extraction reaction_mix->extraction purification Column Chromatography extraction->purification analysis Yield, dr, ee Determination (NMR, HPLC, etc.) purification->analysis

Caption: A generalized experimental workflow for a typical asymmetric fluorocyclopropanation reaction.

G Catalytic Systems for Asymmetric Fluorocyclopropanation cluster_metal Transition Metal Catalysis cluster_bio Biocatalysis cluster_organo Organocatalysis catalysis Asymmetric Fluorocyclopropanation rhodium Rhodium-based catalysis->rhodium copper Copper-based catalysis->copper iron Iron-based catalysis->iron myoglobin Engineered Myoglobin catalysis->myoglobin cinchona Cinchona Alkaloids catalysis->cinchona

References

A Comparative Analysis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continually exploring the impact of fluorination on the potency and pharmacokinetic profiles of therapeutic compounds. This guide provides a comparative analysis of compounds derived from (1R,2R)-2-Fluorocyclopropanecarboxylic acid, focusing on their in vitro and in vivo performance against relevant alternatives. The inclusion of a fluorine atom on the cyclopropane ring has demonstrated significant effects on biological activity, offering potential advantages in drug design.

This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the associated workflows and pathways to provide a comprehensive resource for scientists in the field.

I. In Vitro Performance: mGluR2 Antagonism

A key area where this compound derivatives have been investigated is in the development of metabotropic glutamate receptor 2 (mGluR2) antagonists. The following data compares the in vitro potency of a fluorinated derivative with its parent compound, LY341495.

Comparative In Vitro Potency Data
CompoundTargetAssay TypeIC50 (nM)Fold Difference
(+)-16a¹mGluR2Receptor Binding3.49~6x more potent
LY341495²mGluR2cAMP Formation21-

¹ (+)-(1R,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid ² Parent (non-fluorinated) compound

The fluorinated compound, (+)-16a, demonstrates a significantly lower IC50 value, indicating a nearly six-fold increase in potency as an mGluR2 antagonist compared to its non-fluorinated counterpart, LY341495.[1][2][3]

II. In Vitro Performance: Antibacterial Activity

Derivatives of the stereoisomer (1R,2S)-2-fluorocyclopropane have been incorporated into quinolone antibiotics. Structure-activity relationship studies indicate that the cis derivatives (relative stereochemistry of the fluorine and the point of attachment to the quinolone) are more potent against Gram-positive bacteria than the corresponding trans counterparts.[4] The introduction of the fluorine atom generally enhances activity against Gram-positive organisms.

Comparative Antibacterial Activity Data (MIC, µg/mL)

While specific side-by-side data for a (1R,2R) derivative and its non-fluorinated analog was not available in the reviewed literature, the general trend of improved Gram-positive activity with fluorination is a key finding.[4]

III. In Vivo Performance: Pharmacokinetics

In vivo studies have highlighted the significant impact of fluorination on the pharmacokinetic profile of mGluR2 antagonists.

Pharmacokinetic Profile Comparison
CompoundKey Finding
(+)-16aDescribed as having a "superior pharmacokinetic profile" compared to LY341495.[1] Administration of a heptyl ester prodrug, (+)-17, leads to a marked elevation of plasma levels of (+)-16a.[1]
LY341495Serves as the baseline for comparison. Specific quantitative pharmacokinetic data was not available in the reviewed literature.

While quantitative parameters such as Cmax, Tmax, and AUC were not detailed in the available literature for a direct comparison, the qualitative evidence strongly suggests that the fluorinated derivative exhibits improved pharmacokinetic properties.[1][5]

IV. Experimental Protocols

A. mGluR2 Receptor Binding Assay (In Vitro)

This protocol outlines the general steps for determining the IC50 value of a test compound against the mGluR2 receptor.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human mGluR2 receptor are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl) and centrifuged.

    • The resulting pellet containing the cell membranes is resuspended in an assay buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand known to bind to mGluR2 (e.g., [³H]-LY341495) is used.

    • A dilution series of the test compound (e.g., (+)-16a) is prepared.

    • In a 96-well plate, the cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • Filtration and Detection:

    • The incubation mixture is rapidly filtered through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • A scintillant is added to the dried filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

B. Minimum Inhibitory Concentration (MIC) Assay (In Vitro)

This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.

  • Inoculum Preparation:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar plate.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Pharmacokinetic Study in Rats (In Vivo)

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a compound after oral administration in rats.

  • Animal Preparation:

    • Male Sprague-Dawley rats are fasted overnight before dosing.

    • Animals are housed in conditions that comply with animal welfare regulations.

  • Compound Administration:

    • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • A single dose is administered via oral gavage.

  • Blood Sampling:

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

V. Visualized Workflows and Pathways

Experimental Workflow for In Vitro and In Vivo Compound Evaluation

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis synthesis Compound Synthesis ((1R,2R)-2-FCA derivative) receptor_binding mGluR2 Binding Assay synthesis->receptor_binding mic_assay Antibacterial MIC Assay synthesis->mic_assay pk_study Pharmacokinetic Study (Rat Model) synthesis->pk_study ic50 Determine IC50 receptor_binding->ic50 mic Determine MIC mic_assay->mic compare_potency Compare Potency ic50->compare_potency mic->compare_potency bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_params Determine PK Parameters (Cmax, Tmax, AUC) bioanalysis->pk_params compare_pk Compare PK Profile pk_params->compare_pk

Caption: General workflow for the synthesis, in vitro screening, and in vivo evaluation of novel compounds.

Signaling Pathway Inhibition by mGluR2 Antagonists

G cluster_antagonist Antagonist Action Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Activates Gi Gi Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Antagonist (+)-16a or LY341495 Antagonist->mGluR2 Blocks

Caption: Inhibition of the mGluR2 signaling pathway by competitive antagonists.

References

Safety Operating Guide

Navigating the Safe Disposal of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (1R,2R)-2-Fluorocyclopropanecarboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this fluorinated organic acid.

This compound , a valuable building block in pharmaceutical and agrochemical research, requires careful consideration for its disposal due to its acidic and halogenated nature. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE): A baseline of personal protective equipment is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. For handling the pure compound or concentrated solutions, double-gloving is recommended.[1]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[1]

  • Respiratory Protection: All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Storage and Transport: Store (1R,2R)-2-Fluorocyclopropanecearboxylic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1] Ensure containers are clearly labeled with the chemical name and associated hazards.[1]

Quantitative Data for Safe Handling and Disposal

ParameterValue/RecommendationSource/Basis
GHS Hazard Classification Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Acute Toxicity (Dermal) (Category 4), Acute Toxicity (Inhalation) (Category 4)[2]
Occupational Exposure Limit (OEL) No specific OEL established. A conservative approach is recommended. For comparison, the NIOSH REL for Formic Acid is a TWA of 5 ppm (9 mg/m³).[3][3][4]
pH of Aqueous Solution Acidic. The exact pH will depend on the concentration.General property of carboxylic acids.
Recommended Neutralization pH Range 5.5 - 9.5[5]
Thermal Decomposition Thermal decomposition of fluorinated organic compounds can produce hazardous substances such as hydrogen fluoride.[6] Specific data for this compound is not available.[6][7][8][9]

Experimental Protocol: Neutralization of this compound Waste

For small quantities of aqueous waste containing this compound, neutralization is a key step before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Aqueous waste of this compound

  • Weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE (see above)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the acidic waste on a stir plate within an ice bath to manage any heat generated during neutralization.[5][10]

  • Dilution: If the acid is concentrated, slowly and carefully dilute it by adding the acid to a large volume of cold water. Never add water to the acid.

  • Neutralization: While continuously stirring the diluted acidic solution, slowly add the weak base. For example, add sodium bicarbonate powder gradually or a dilute solution of sodium hydroxide dropwise.[11]

  • Monitoring: Monitor the pH of the solution frequently using a calibrated pH meter or pH indicator strips.[11]

  • Endpoint: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.[5] Be aware that the reaction may produce gas (carbon dioxide if using bicarbonate), so add the base slowly to avoid excessive foaming.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5][10] For larger quantities or if local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for pickup by a certified hazardous waste disposal company.[12]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (1R,2R)-2-Fluorocyclopropanecarboxylic Acid Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste - Pure Compound or Solution? - Quantity? ppe->assess pure Pure Compound or Concentrated Solution assess->pure Pure/Conc. dilute Dilute Aqueous Solution assess->dilute Dilute Aq. package Step 3: Package for Disposal - Tightly sealed, labeled container - Segregate from incompatible waste pure->package neutralize Step 3: Neutralize in Fume Hood (See Protocol) dilute->neutralize disposal_company Step 4: Arrange for Pickup by Certified Hazardous Waste Disposal Company package->disposal_company check_ph Step 4: Check pH (Target: 5.5 - 9.5) neutralize->check_ph drain_disposal Step 5: Dispose Down Drain with Copious Water (if permitted) check_ph->drain_disposal pH in range & local regs permit collect_waste Step 5: Collect in Labeled Aqueous Waste Container check_ph->collect_waste pH out of range or local regs prohibit collect_waste->disposal_company

Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always prioritize consulting your institution's specific safety protocols and your local environmental regulations.

References

Personal protective equipment for handling (1R,2R)-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of (1R,2R)-2-Fluorocyclopropanecarboxylic acid, a corrosive and hazardous organic compound. Adherence to these procedures is critical to minimize risks and ensure operational safety.

This compound is classified as a corrosive organic acid that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin[1][2]. The following protocols are designed to provide clear, step-by-step guidance for its safe use and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.

Protection Type Required Equipment Purpose Citation
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes of the chemical which can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.[3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)To prevent skin contact, which can cause severe burns. Regularly inspect gloves for any signs of degradation or perforation.[3][4]
Body Protection Chemical-resistant lab coat or apronTo protect against spills and splashes, preventing contamination of personal clothing and skin.[3][4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors is necessary.To prevent inhalation of harmful vapors or dusts, which can cause respiratory irritation.[2][4][6]
Foot Protection Closed-toe shoesTo protect feet from potential spills.[3]

Experimental Workflow and Handling Procedures

Safe handling practices are crucial to prevent accidents and exposure. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and spill kit prep_fume_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Slowly add to solvent handle_weigh->handle_dissolve handle_reaction Perform the reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and work area handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label halogenated organic waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly doff and dispose of/clean PPE cleanup_waste->cleanup_ppe

Figure 1. Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling the compound, ensure that a safety shower and eyewash station are readily accessible[4].

    • Always work within a certified chemical fume hood to minimize inhalation exposure[4][6].

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Have a spill kit readily available. For acid spills, use a neutralizer like sodium bicarbonate or a commercial spill absorbent[4].

  • Handling:

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • If dissolving, slowly add the acid to the solvent to avoid splashing. Never add water to acid[4][6].

    • Handle all containers carefully to prevent damage and leaks[7].

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[4].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled waste container for halogenated organic waste[8][9].

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Neutralization: Due to its corrosive nature, any residual acid on equipment should be neutralized before cleaning. However, bulk waste should not be neutralized without specific institutional guidance. Follow your institution's specific procedures for acid waste disposal.

  • Disposal Route: Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal company[8]. Do not pour this chemical down the drain[10].

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or paper towels, must also be disposed of as hazardous waste in the same designated container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Fluorocyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.